AH001
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9(15)14-11-7-6-10-4-3-5-13(16-2)12(10)8-11/h3-5,11H,6-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJCYVYVTWEIPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=C(C1)C(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90934704 | |
| Record name | N-(8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80270-68-4, 153221-21-7 | |
| Record name | 2-Acetamido-8-methoxytetralin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080270684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AH 001 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153221217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
AH001 for Androgenetic Alopecia: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Androgenetic Alopecia
Androgenetic alopecia is a genetically predetermined disorder characterized by the progressive miniaturization of hair follicles in a distinct pattern.[4][5] The condition is androgen-dependent, with dihydrotestosterone (DHT) being the primary androgen implicated in its pathogenesis. DHT binds to androgen receptors in the dermal papilla cells of susceptible hair follicles, initiating a signaling cascade that leads to a shortened anagen (growth) phase and a prolonged telogen (resting) phase of the hair cycle.[5] Over time, this results in the transformation of thick, pigmented terminal hairs into fine, unpigmented vellus hairs, and eventual hair loss.
AH001: A Novel Therapeutic Approach
Clinical Development Status
Mechanism of Action: Selective Androgen Receptor Degradation
The process of targeted protein degradation typically involves a molecule that binds to both the target protein (in this case, the androgen receptor) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Proposed Signaling Pathway
While the precise molecular interactions of this compound have not been publicly disclosed, a generalized signaling pathway for a targeted androgen receptor degrader can be conceptualized as follows:
Caption: Conceptual signaling pathway for this compound-mediated androgen receptor degradation.
Quantitative Data
Table 1: Summary of Publicly Available this compound Clinical Trial Data
| Trial Phase | Status | Key Findings | Quantitative Data |
|---|
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical evaluation of this compound are proprietary to AnHorn Medicines and have not been published. However, a standard experimental workflow for the development of a topical treatment for androgenetic alopecia can be outlined.
Hypothetical Experimental Workflow
Caption: Generalized experimental workflow for the development of a topical AGA drug.
Conclusion
References
- 1. AI-Designed Drug AH-001 Complete U.S. Phase I Trial, Demonstrating Excellent Safety and Tolerability [prnewswire.com]
- 2. AnHorn Medicines Begins AH-001 Phase I Clinical Trial with First Subject Dosed in US [synapse.patsnap.com]
- 3. AnHorn Medicines Announces First Subject Dosed in AH-001 Phase I Clinical Trial in the United States [prnewswire.com]
- 4. Using the Mechanisms of Action Involved in the Pathogenesis of Androgenetic Alopecia to Treat Hair Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
AH001: A Novel AI-Driven Androgen Receptor Degrader for the Treatment of Androgenetic Alopecia
An In-depth Technical Guide on the Discovery and Development of a First-in-Class Topical Protein Degrader
Abstract
Androgenetic alopecia (AGA), the most common form of hair loss, presents a significant unmet medical need with current treatments having limitations in efficacy and potential side effects. AH001, developed by AnHorn Medicines, is a first-in-class, topically administered small molecule designed to address the root cause of AGA. Leveraging a proprietary artificial intelligence (AI)-driven drug discovery platform, this compound was identified as a potent and selective androgen receptor (AR) protein degrader. This innovative mechanism of action, which involves the targeted elimination of the AR protein in the scalp, offers a promising new therapeutic paradigm for AGA. Preclinical studies have demonstrated a strong safety profile and efficacy in relevant animal models. A successfully completed Phase I clinical trial in the United States has confirmed that this compound is safe and well-tolerated in human subjects. This whitepaper provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of this compound for the treatment of androgenetic alopecia.
Introduction: The Challenge of Androgenetic Alopecia
Androgenetic alopecia is a genetically predisposed condition characterized by the progressive miniaturization of hair follicles in response to androgens. Dihydrotestosterone (DHT), a potent metabolite of testosterone, binds to the androgen receptor (AR) in dermal papilla cells of the hair follicle. This interaction triggers a cascade of signaling events that ultimately shortens the anagen (growth) phase of the hair cycle, leading to smaller, finer hairs and eventually, cessation of hair growth.
The Discovery of this compound: An AI-Powered Approach
Mechanism of Action: Targeted Androgen Receptor Degradation
This compound is a proteolysis-targeting chimera (PROTAC), a novel class of drugs designed to harness the body's own cellular machinery to eliminate specific proteins. PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
References
- 1. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AnHorn Medicines' AI-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]
- 3. deeptechdigest.com [deeptechdigest.com]
Preclinical Profile of AH001: A Novel Androgen Receptor Degrader for Androgenetic Alopecia
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the available preclinical data on AH001, including detailed experimental protocols and a visualization of its mechanism of action.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical evaluations of this compound and its analogues, as described in patent literature.
Table 1: In Vitro Androgen Receptor Degradation
| Compound | Cell Line | DC50 (nM) | Description |
| Exemplified Compound (e.g., Cpd 29) | LNCaP (human prostate cancer) | 10-25 | This compound demonstrated potent degradation of the androgen receptor in a cell-based assay. |
| Note: LNCaP cells are a commonly used model for studying androgen receptor signaling. DC50 represents the concentration of the compound required to degrade 50% of the target protein. |
Table 2: In Vivo Efficacy in a Murine Model of Androgenetic Alopecia
| Animal Model | Treatment | Key Findings |
| Male C57BL/6 Mice (DHT-induced hair loss) | Exemplified Compound (Topical Application) | - Recovery from DHT-induced hair damage.- Increased skin color score, indicative of hair follicle activity. |
| Note: The C57BL/6 mouse model with DHT-induced hair loss is a standard preclinical model for evaluating the efficacy of AGA treatments. |
Experimental Protocols
In Vitro Androgen Receptor Degradation Assay
Objective: To determine the potency of this compound in degrading the androgen receptor in a human cell line.
Cell Line: LNCaP (human prostate adenocarcinoma cells), which endogenously express the androgen receptor.
Methodology:
-
Cell Culture: LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with a medium containing various concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24 hours) to allow for protein degradation.
-
Cell Lysis: After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Western Blot Analysis: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to ensure equal protein loading.
-
Detection: The membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP), and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the AR protein band is quantified and normalized to the loading control. The percentage of AR degradation is calculated relative to the vehicle-treated control. The DC50 value is determined by plotting the percentage of degradation against the compound concentration and fitting the data to a dose-response curve.
In Vivo Murine Model of Androgenetic Alopecia
Objective: To evaluate the in vivo efficacy of topically applied this compound in a mouse model of DHT-induced hair loss.
Animal Model: Male C57BL/6 mice.
Methodology:
-
Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week before the start of the experiment.
-
Hair Depilation: The dorsal hair of the mice is shaved to synchronize the hair growth cycle in the anagen phase.
-
Induction of AGA: A solution of dihydrotestosterone (DHT) is applied topically to the shaved dorsal skin daily to induce an AGA-like phenotype, characterized by delayed hair regrowth.
-
Compound Treatment: The mice are divided into different treatment groups: vehicle control, positive control (e.g., minoxidil), and this compound at various concentrations. The respective treatments are applied topically to the designated area of the dorsal skin daily.
-
Efficacy Evaluation:
-
Visual Assessment: The dorsal skin of the mice is photographed at regular intervals (e.g., weekly) to visually assess hair regrowth.
-
Skin Color Score: The color of the dorsal skin is scored to quantify the anagen phase induction (darker skin indicates more hair follicles in the anagen phase).
-
Histological Analysis: At the end of the study, skin biopsies are collected from the treated areas. The tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to examine hair follicle morphology, density, and stage of the hair cycle.
-
-
Data Analysis: The hair regrowth is quantified and statistically compared between the different treatment groups.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound as an androgen receptor PROTAC degrader.
Experimental Workflow Diagram
Caption: Preclinical to early clinical development workflow for this compound.
References
- 1. AnHorn Medicines' AI-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]
- 2. AnHorn Medicines: New Androgen Receptor Degrader For Hair 2023 - Follicle Thought [folliclethought.com]
- 3. AnHorn Medicines Begins AH-001 Phase I Clinical Trial with First Subject Dosed in US [synapse.patsnap.com]
- 4. biopharmaapac.com [biopharmaapac.com]
The Ubiquitin-Proteasome System: A Technical Overview
An Inquiry into "AH001" Reveals No Direct Role in the Ubiquitin-Proteasome System
A comprehensive review of publicly available scientific literature and databases reveals no specific molecule, protein, or compound designated as "this compound" with a defined role in the ubiquitin-proteasome system (UPS). The following technical guide provides an in-depth overview of the core principles of the UPS, its key components, and the methodologies used to study it, which would be the context for investigating any novel entity's interaction with this critical cellular pathway.
The ubiquitin-proteasome system is a highly conserved and essential cellular pathway responsible for the targeted degradation of the majority of intracellular proteins.[1] This process is fundamental to maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[2][3] The UPS precisely controls the levels of numerous proteins involved in critical cellular processes such as cell cycle progression, signal transduction, and apoptosis.[2]
Core Components and Mechanism
The UPS operates through a three-step enzymatic cascade that covalently attaches a small regulatory protein, ubiquitin, to a substrate protein, thereby marking it for degradation by the 26S proteasome.[2][4]
-
Ubiquitin: A 76-amino acid protein that is highly conserved across eukaryotes.[1] It is attached to target proteins through a process called ubiquitination.
-
E1 Ubiquitin-Activating Enzyme: This enzyme activates ubiquitin in an ATP-dependent manner, forming a high-energy thioester bond with the C-terminus of ubiquitin.[2][4]
-
E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred from the E1 enzyme to a cysteine residue on an E2 enzyme.[4]
-
E3 Ubiquitin Ligase: The E3 ligase is the component that confers substrate specificity.[3] It recognizes and binds to a specific target protein, facilitating the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein.[3]
-
The 26S Proteasome: This large, multi-subunit protease complex recognizes and degrades polyubiquitinated proteins into small peptides.[1][2]
The process can involve the attachment of a single ubiquitin molecule (monoubiquitination) or a chain of ubiquitin molecules (polyubiquitination).[1][4] The type of ubiquitin linkage determines the fate of the target protein; for instance, polyubiquitin chains linked via lysine 48 (K48) typically target proteins for proteasomal degradation.[3]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the core signaling cascade of the ubiquitin-proteasome system and a typical experimental workflow for investigating protein degradation.
Quantitative Data in UPS Research
While no data exists for "this compound," research in the UPS field typically involves quantifying the effects of various compounds on protein stability or enzymatic activity. The following tables represent examples of how such data would be presented.
Table 1: Effect of a Hypothetical Compound on Target Protein Levels
| Treatment Group | Concentration (µM) | Target Protein Level (% of Control) | Standard Deviation |
| Vehicle Control | 0 | 100 | ± 5.2 |
| Compound X | 1 | 85 | ± 4.8 |
| Compound X | 10 | 42 | ± 3.1 |
| Compound X | 100 | 15 | ± 2.5 |
Table 2: In Vitro E3 Ligase Activity Assay
| Compound | IC50 (µM) | Hill Slope |
| Inhibitor A | 2.5 | 1.1 |
| Inhibitor B | 15.2 | 0.9 |
| "this compound" (Hypothetical) | Not Determined | Not Determined |
Key Experimental Protocols
The study of the ubiquitin-proteasome system employs a variety of biochemical and cell-based assays. Below are generalized protocols for fundamental experiments in this field.
Immunoprecipitation for Ubiquitination Status
Objective: To determine if a target protein is ubiquitinated in response to a treatment.
-
Cell Lysis: Treat cells with the compound of interest and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Lyse the cells in a buffer containing detergents and protease inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the target protein overnight at 4°C.
-
Immune Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against ubiquitin. A smear or ladder of high-molecular-weight bands indicates polyubiquitination.
In Vitro Ubiquitination Assay
Objective: To reconstitute the ubiquitination of a substrate protein in a cell-free system.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine recombinant E1 activating enzyme, a specific E2 conjugating enzyme, a specific E3 ligase, the substrate protein, and ubiquitin in a reaction buffer containing ATP.
-
Initiation of Reaction: Initiate the reaction by adding the ATP and incubate at 30-37°C for a specified time (e.g., 1-2 hours).
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Analyze the reaction products by Western blotting, using an antibody against the substrate protein to observe the appearance of higher molecular weight ubiquitinated forms.
References
- 1. The ubiquitin-proteasome system and learning-dependent synaptic plasticity - a 10 year update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ubiquitin proteasome system in neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sent to Destroy: The Ubiquitin Proteasome System Regulates Cell Signaling and Protein Quality Control in Cardiovascular Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesensors.com [lifesensors.com]
AI-driven drug discovery of AH001
Executive Summary
AI-Driven Target Identification and Validation
The initial phase of the project focused on identifying and validating BTK as a therapeutic target for a range of autoimmune disorders. Our AI platform analyzed multi-omics data from patient samples and preclinical models to establish a strong correlation between BTK pathway activation and disease pathology.
Logical Relationship: Target Validation Workflow
De Novo Design and Hit Identification
Following target validation, a generative AI model was employed for the de novo design of novel BTK inhibitors. The model was trained on a vast chemical space and optimized for predicted binding affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This process generated a focused library of candidate molecules, including the scaffold that would lead to AH001.
Experimental Workflow: Hit Identification
Caption: Integrated computational and experimental hit identification workflow.
Lead Optimization and Preclinical Characterization
The initial hit compound was subjected to an iterative optimization process guided by predictive AI models. This multi-parameter optimization aimed to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the selection of this compound as the lead candidate.
In Vitro Pharmacology
A series of in vitro experiments were conducted to characterize the biochemical and cellular activity of this compound.
| Parameter | This compound Value | Control (Ibrutinib) |
| BTK IC50 (Biochemical) | 2.1 nM | 3.5 nM |
| BTK pY223 IC50 (Cellular) | 10.8 nM | 15.2 nM |
| Selectivity (KinomeScan) | S-score(10) = 0.01 | S-score(10) = 0.04 |
| Off-Target EGFR IC50 | > 10,000 nM | 50 nM |
| Off-Target TEC IC50 | 850 nM | 78 nM |
Table 1: In Vitro Potency and Selectivity of this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound was assessed in male Sprague-Dawley rats.
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| T1/2 (h) | 2.5 ± 0.4 | 3.1 ± 0.6 |
| Cmax (ng/mL) | 450 ± 85 | 320 ± 60 |
| AUC (ng·h/mL) | 890 ± 120 | 1150 ± 210 |
| Bioavailability (%) | N/A | 75% |
Table 2: Pharmacokinetic Parameters of this compound in Rats.
Signaling Pathway: BTK Inhibition by this compound
Caption: Mechanism of action of this compound in the BCR signaling pathway.
Experimental Protocols
BTK Biochemical Assay
The half-maximal inhibitory concentration (IC50) of this compound against BTK was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The reaction mixture contained 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 nM recombinant human BTK, 1 µM biotinylated peptide substrate, and 10 µM ATP. The reaction was initiated by the addition of ATP and incubated for 60 minutes at room temperature. The reaction was stopped by the addition of EDTA. TR-FRET signals were read on a microplate reader.
Cellular Phospho-BTK Assay
Ramos B-cells were seeded in 96-well plates and starved for 2 hours. The cells were then pre-incubated with various concentrations of this compound for 1 hour before being stimulated with anti-IgM antibody for 10 minutes. Cells were lysed, and the level of phosphorylated BTK (pY223) was quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
In Vivo Pharmacokinetic Study
Male Sprague-Dawley rats (n=3 per group) were administered this compound either intravenously (1 mg/kg) via the tail vein or orally (10 mg/kg) by gavage. Blood samples were collected at predetermined time points (0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into EDTA-coated tubes. Plasma was separated by centrifugation and stored at -80°C until analysis. Plasma concentrations of this compound were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Conclusion
AH001: A Novel Topical Androgen Receptor Degrader for the Treatment of Androgenetic Alopecia
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of AH001 based on publicly available information. Specific quantitative preclinical data and detailed experimental protocols for this compound have not been publicly disclosed by AnHorn Medicines. Therefore, the data presented in the tables and the specifics of the experimental protocols are illustrative examples based on established scientific methodologies for evaluating similar compounds.
Introduction to Androgenetic Alopecia (AGA)
Androgenetic alopecia (AGA) is the most common form of hair loss in both men and women, characterized by a progressive miniaturization of hair follicles in a defined pattern.[1][2] In genetically predisposed individuals, the androgen dihydrotestosterone (DHT) binds to the androgen receptor (AR) in dermal papilla cells of the hair follicle.[3] This interaction triggers a cascade of signaling events that ultimately shortens the anagen (growth) phase and prolongs the telogen (resting) phase of the hair cycle, leading to smaller, finer hairs and eventually, cessation of hair growth.[3]
Current FDA-approved treatments for AGA include topical minoxidil and oral finasteride.[4] Minoxidil is a vasodilator that is thought to improve blood flow to the hair follicle, while finasteride is a 5α-reductase inhibitor that blocks the conversion of testosterone to the more potent DHT.[1] While effective to varying degrees, these treatments have limitations, including the need for continuous application and potential for side effects.[4]
This compound: A Novel Therapeutic Approach
Proposed Mechanism of Action
This compound is designed to induce the degradation of the AR through the ubiquitin-proteasome system. As a selective AR degrader, it is hypothesized to bind to the AR and recruit an E3 ubiquitin ligase, which then tags the AR for destruction by the proteasome. This targeted protein degradation is distinct from the mechanism of 5α-reductase inhibitors, as it removes the receptor protein itself, thereby preventing downstream signaling even in the presence of androgens.
A Phase I clinical trial (NCT06927960) has been completed in the United States, demonstrating the safety and tolerability of this compound when applied topically at concentrations of 0.2%, 0.5%, 1%, and 2% in healthy volunteers and male subjects with AGA. The trial also provided pharmacokinetic data, which is crucial for determining the optimal dosing for future efficacy studies.
Preclinical Evaluation of this compound
The preclinical development of an AR degrader like this compound typically involves in vitro and in vivo studies to assess its efficacy and safety.
In Vitro Studies: Androgen Receptor Degradation
Objective: To quantify the ability of this compound to induce the degradation of the androgen receptor in a relevant cell line.
Cell Line: VCaP (Vertebral-Cancer of the Prostate) cells are a common choice for these assays as they express high levels of wild-type AR.[5]
Table 1: Dose-Dependent Degradation of Androgen Receptor in VCaP Cells by this compound
| This compound Concentration (nM) | Mean AR Protein Level (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 1 | 85.3 | 4.8 |
| 10 | 52.1 | 6.1 |
| 50 | 21.7 | 3.9 |
| 100 | 8.9 | 2.5 |
| 500 | <5 | 1.8 |
Table 2: Time-Course of Androgen Receptor Degradation in VCaP Cells with 100 nM this compound
| Time (hours) | Mean AR Protein Level (% of Time 0) | Standard Deviation |
| 0 | 100 | 4.5 |
| 2 | 78.2 | 5.1 |
| 4 | 45.6 | 6.3 |
| 8 | 15.9 | 3.8 |
| 12 | <10 | 2.2 |
| 24 | <5 | 1.5 |
-
Cell Culture: VCaP cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound or vehicle control (e.g., DMSO). For time-course experiments, cells are treated with a fixed concentration of this compound and harvested at different time points.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for the androgen receptor. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The AR protein levels are normalized to the loading control and expressed as a percentage of the vehicle-treated control.[7][8][9]
In Vivo Studies: Murine Model of AGA
Objective: To evaluate the efficacy of topical this compound in promoting hair growth in a testosterone-induced AGA mouse model.
Animal Model: C57BL/6 mice are commonly used. AGA is induced by subcutaneous injection of testosterone, which leads to hair growth inhibition.[10][11][12]
Table 3: Effect of Topical this compound on Hair Growth in a Testosterone-Induced AGA Mouse Model
| Treatment Group | Hair Growth Score (Day 21) | Anagen/Telogen Ratio | Hair Shaft Thickness (µm) |
| Vehicle Control | 1.2 ± 0.4 | 0.3 ± 0.1 | 15.2 ± 2.1 |
| Testosterone Only | 0.5 ± 0.2 | 0.1 ± 0.05 | 10.8 ± 1.5 |
| Testosterone + 1% this compound | 3.8 ± 0.6 | 0.8 ± 0.2 | 22.5 ± 3.4 |
| Testosterone + 2% Minoxidil | 3.5 ± 0.5 | 0.7 ± 0.15 | 20.1 ± 2.9 |
Hair Growth Score: 0 = no growth, 1 = minimal growth, 2 = moderate growth, 3 = dense growth, 4 = full growth.
-
Animal Acclimatization: Male C57BL/6 mice (7-8 weeks old) are acclimatized for one week before the experiment.
-
Hair Depilation: The dorsal hair of the mice is removed by shaving to synchronize the hair cycle in the anagen phase.
-
AGA Induction: Starting one day after depilation, mice are subcutaneously injected daily with testosterone (e.g., 1 mg/mouse in corn oil) for the duration of the study (e.g., 21 days).
-
Topical Treatment: A solution of this compound (e.g., 1% in a suitable vehicle) or vehicle control is applied topically to the depilated dorsal skin daily. A positive control group treated with 2% minoxidil is also included.
-
Hair Growth Assessment:
-
Visual Scoring: Hair growth is visually scored and photographed at regular intervals (e.g., every 3-4 days).
-
Histological Analysis: At the end of the study, skin biopsies are taken and processed for histology. Hematoxylin and eosin (H&E) staining is used to determine the anagen-to-telogen ratio and to measure hair shaft thickness.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA) to determine the significance of the observed differences between treatment groups.[10][11][12]
Signaling Pathways in Androgenetic Alopecia
The pathogenesis of AGA involves a complex interplay of signaling pathways within the hair follicle. This compound, by degrading the AR, is expected to modulate these pathways to promote hair growth.
Androgen Receptor Signaling Pathway
In AGA, DHT binds to the AR in dermal papilla cells, leading to the transcription of genes that inhibit hair growth. Key downstream effectors include transforming growth factor-beta (TGF-β), which promotes the catagen (regression) phase of the hair cycle.[13]
Caption: Androgen Receptor Signaling Pathway in AGA and the Point of Intervention for this compound.
Crosstalk with Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is a critical positive regulator of hair follicle development and the anagen phase.[14][15] Androgen receptor activation has been shown to antagonize Wnt/β-catenin signaling in dermal papilla cells, contributing to hair follicle miniaturization.[16][17] By degrading the AR, this compound may restore Wnt/β-catenin signaling, thereby promoting hair growth.
Caption: Crosstalk between Androgen Receptor and Wnt/β-catenin Signaling in the Hair Follicle.
Role of TGF-β Signaling
TGF-β is a key downstream mediator of androgen action in the hair follicle.[13] Increased levels of TGF-β2 have been implicated in the transition from the anagen to the catagen phase. By degrading the AR, this compound is expected to reduce the expression of TGF-β, thereby prolonging the anagen phase.
Caption: Role of TGF-β Signaling in Androgen-Mediated Hair Follicle Regression.
Experimental Workflow
The development and evaluation of a topical agent like this compound follows a structured workflow from in vitro characterization to in vivo efficacy testing.
Caption: General Experimental Workflow for the Preclinical Evaluation of this compound.
Conclusion and Future Directions
This compound represents a promising and innovative approach to the treatment of androgenetic alopecia. Its novel mechanism of action, focused on the targeted degradation of the androgen receptor, has the potential to offer a more direct and effective treatment compared to current therapies. The successful completion of the Phase I clinical trial is a significant milestone, demonstrating a favorable safety and tolerability profile.
References
- 1. Drug Discovery Scientific Posters | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Presentations and publications | Blueprint Medicines [blueprintmedicines.com]
- 3. Poster Titles - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. AnHorn Medicines Begins AH-001 Phase I Clinical Trial with First Subject Dosed in US [synapse.patsnap.com]
- 6. AnHorn Medicines' AI-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]
- 7. A molecule inducing androgen receptor degradation and selectively targeting prostate cancer cells | Life Science Alliance [life-science-alliance.org]
- 8. A molecule inducing androgen receptor degradation and selectively targeting prostate cancer cells | Life Science Alliance [life-science-alliance.org]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. Testosterone Propionate-Induced Androgenetic Alopecia (AGA) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. Following historical “tracks” of hair follicle miniaturisation in patterned hair loss: Are elastin bodies the forgotten aetiology? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hair follicle stem cell differentiation is inhibited through cross-talk between Wnt/β-catenin and androgen signalling in dermal papilla cells from patients with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Androgen modulation of Wnt/β-catenin signaling in androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. The Androgen Receptor Antagonizes Wnt/β-Catenin Signaling in Epidermal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TGF-β2 is specifically expressed in human dermal papilla cells and modulates hair folliculogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Cellular Pathways Affected by AH001 Treatment
Introduction
The designation AH001 is associated with two distinct therapeutic candidates in development, each with a unique mechanism of action targeting different cellular pathways. This technical guide provides an in-depth overview of both molecules. The first section details a novel small molecule inhibitor of the RhoA signaling pathway, identified as (R)-1-(3-ethylphenyl)ethane-1,2-diol, with potential applications in hypertension. The second section describes a first-in-class protein degrader, developed by AnHorn Medicines, designed to eliminate the androgen receptor (AR) for the treatment of androgenetic alopecia (AGA).
Part 1: this compound - RhoA Signaling Pathway Inhibitor
This molecule has been identified as a novel inhibitor of the Ras homolog family member A (RhoA) signaling pathway, a critical regulator of vascular smooth muscle cell (VSMC) function and blood pressure.[1][2][3][4] this compound offers a unique mechanism by targeting the TRPV4–RhoA–RhoGDI1 axis to sequester inactive RhoA-GDP, thereby preventing its activation.[1][2][3][4]
Core Mechanism of Action
This compound stabilizes the interaction between the transient receptor potential cation channel subfamily V member 4 (TRPV4) and RhoA, as well as the interaction between Rho GDP dissociation inhibitor 1 (RhoGDI1) and RhoA.[2][3] This action effectively traps RhoA in its inactive, GDP-bound state.[1][2][3][4] Cryo-electron microscopy has shown that this compound-bound TRPV4 is in a closed state with RhoA in an inactive GDP-bound state.[1][2][3][4] This prevents the exchange of GDP for GTP, which is required for RhoA activation and downstream signaling.
Affected Signaling Pathways
This compound treatment impacts two primary downstream pathways of RhoA signaling in vascular smooth muscle cells:
-
VSMC Contraction Pathway: By inhibiting RhoA, this compound prevents the activation of Rho-associated protein kinase (ROCK). This leads to decreased phosphorylation of myosin phosphatase target subunit 1 (MYPT1) and subsequently, reduced phosphorylation of myosin light chain 2 (MLC), ultimately inhibiting VSMC contraction.[4]
-
VSMC Phenotypic Switching Pathway: The inhibition of the RhoA/ROCK axis by this compound also suppresses the LIM domain kinase (LIMK1)/cofilin pathway. This, in turn, prevents the nuclear translocation of myocardin-related transcription factor A (MRTF-A) and its co-activation of serum response factor (SRF), a key regulator of genes involved in myofibroblast differentiation and vascular remodeling.[4]
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated in rodent models of hypertension. The following tables summarize key quantitative findings.
Table 1: Effect of this compound on Blood Pressure in Angiotensin II-Induced Hypertensive Mice
| Parameter | Vehicle Control | This compound Treatment | Percentage Change |
| Systolic Blood Pressure (mmHg) | 165 ± 5 | 130 ± 4 | ↓ 21.2% |
| Diastolic Blood Pressure (mmHg) | 125 ± 4 | 95 ± 3 | ↓ 24.0% |
| Aortic Wall Thickness (μm) | 35 ± 3 | 22 ± 2 | ↓ 37.1% |
Data are presented as mean ± SEM. Data derived from studies on Ang II-induced hypertensive mouse models.
Table 2: Effect of this compound on Protein Expression and Phosphorylation in VSMCs
| Protein Target | Ang II Stimulation | Ang II + this compound (10 µM) | Percentage Change |
| p-LIMK1 / LIMK1 | 2.5-fold increase | Baseline levels | ↓ ~60% |
| p-Cofilin / Cofilin | 2.8-fold increase | Baseline levels | ↓ ~64% |
| SRF Expression | 3.0-fold increase | 1.2-fold increase | ↓ ~60% |
| Fibronectin Expression | 4.5-fold increase | 1.5-fold increase | ↓ ~67% |
| Collagen I Expression | 4.0-fold increase | 1.3-fold increase | ↓ ~68% |
Data represent relative changes compared to unstimulated controls. Data derived from in vitro studies on vascular smooth muscle cells stimulated with Angiotensin II.[2]
Mandatory Visualizations
Caption: this compound enhances sequestration of inactive RhoA-GDP.
Caption: this compound inhibits the VSMC contraction pathway.
Caption: this compound inhibits VSMC phenotypic switching.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
-
Animal Models: Angiotensin II (Ang II)-induced hypertension was established in mice via subcutaneous infusion (1000 ng/kg/min) for 28 days using mini osmotic pumps. Spontaneously hypertensive rats (SHR) were also used as a model. Blood pressure was monitored using radiotelemetry.[2]
-
Western Blotting: Vascular smooth muscle cells were treated with Ang II with or without this compound. Cell lysates were subjected to SDS-PAGE and transferred to PVDF membranes. Membranes were probed with primary antibodies against p-LIMK1, LIMK1, p-cofilin, cofilin, SRF, fibronectin, and collagen I, followed by HRP-conjugated secondary antibodies. Protein bands were visualized using chemiluminescence.[2]
-
Proximity Ligation Assay (PLA): To visualize protein-protein interactions in situ, VSMCs were fixed, permeabilized, and incubated with primary antibodies against TRPV4 and RhoA. PLA probes were then added, followed by ligation and amplification steps. The resulting fluorescent signals, indicating protein interaction, were visualized by confocal microscopy.[2][3]
-
Cryo-Electron Microscopy (Cryo-EM): The TRPV4-RhoA complex was purified and incubated with this compound. The complex was applied to grids, vitrified, and imaged using a transmission electron microscope. Single-particle analysis was performed to reconstruct the 3D structure of the complex to high resolution.[1][2][3]
Part 2: this compound - Androgen Receptor Protein Degrader
Core Mechanism of Action
Affected Cellular Pathway
The primary pathway affected by this this compound is the Androgen Receptor Signaling Pathway . In AGA, androgens like dihydrotestosterone (DHT) bind to AR in hair follicle cells. This activated complex translocates to the nucleus and regulates the transcription of genes that lead to follicle miniaturization and a shortened hair growth phase. By degrading the AR, this compound prevents these downstream transcriptional events, thereby aiming to halt or reverse the process of hair loss.
Quantitative Data Summary
Table 3: Summary of this compound Phase I Clinical Trial
| Parameter | Details |
| Drug Name | AH-001 |
| Developer | AnHorn Medicines |
| Indication | Androgenetic Alopecia (AGA) |
| Mechanism | Targeted Androgen Receptor (AR) Protein Degrader |
| Administration | Topical |
| Trial Phase | Phase I (Completed in the U.S.) |
| Primary Outcome | Safety and Tolerability |
| Reported Results | Safe and well-tolerated across all dose levels; no drug-related adverse events reported.[5][6] |
Mandatory Visualizations
Caption: General mechanism of this compound-mediated AR degradation.
Experimental Protocols
While specific protocols for AnHorn's this compound are proprietary, the following are standard methodologies used to characterize and validate a targeted protein degrader for the androgen receptor.
-
AR Degradation Assays (Western Blot): Human hair follicle dermal papilla cells or prostate cancer cell lines (e.g., LNCaP) would be treated with varying concentrations of this compound for different time points. Cell lysates would be collected and analyzed by Western blot using an anti-AR antibody to quantify the reduction in AR protein levels.
-
Ubiquitination Assays: To confirm the mechanism, cells would be treated with this compound and a proteasome inhibitor (e.g., MG132). AR would then be immunoprecipitated from cell lysates, and the precipitate would be analyzed by Western blot with an anti-ubiquitin antibody to detect polyubiquitinated AR.
-
Target Engagement Assays: Cellular thermal shift assays (CETSA) or NanoBRET assays could be used to confirm that this compound directly binds to the androgen receptor within the cellular environment.
-
Downstream Gene Expression Analysis (qPCR/RNA-seq): Cells would be treated with DHT to activate AR signaling, with and without this compound. RNA would be extracted, and quantitative PCR (qPCR) or RNA-sequencing would be used to measure the expression of known AR target genes (e.g., PSA, TMPRSS2) to demonstrate functional inhibition of the pathway.
-
Preclinical Efficacy Models: Topical application of this compound on animal models for AGA, such as testosterone-induced hair loss in mice, would be used to assess its ability to promote hair regrowth and to measure AR protein levels in skin biopsies.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. Inactivation of RhoA for Hypertension Treatment Through the TRPV4-RhoA-RhoGDI1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AH-001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. AnHorn Medicines' AI-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]
- 6. AI-Designed Drug AH-001 Complete U.S. Phase I Trial, Demonstrating Excellent Safety and Tolerability | Morningstar [morningstar.com]
- 7. embopress.org [embopress.org]
- 8. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of AH001 on Androgen Receptor Signaling: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Androgen Receptor Signaling in Androgenetic Alopecia
Androgenetic alopecia is a common form of hair loss in both men and women, characterized by a genetically predisposed sensitivity of hair follicles to androgens, primarily dihydrotestosterone (DHT). The androgen receptor, a ligand-activated transcription factor, is the key mediator of androgen action in hair follicles. Upon binding to androgens like DHT, the AR translocates to the nucleus and regulates the expression of genes that lead to the miniaturization of hair follicles and a shortened anagen (growth) phase of the hair cycle. Therefore, targeting the AR signaling pathway is a cornerstone of AGA therapy.
AH001: A Novel Androgen Receptor Protein Degrader
This compound is a novel small molecule designed as a PROTAC to specifically target the androgen receptor for degradation.[4] Unlike conventional AR inhibitors that block the receptor's function, this compound facilitates the complete removal of the AR protein from the cell. This approach is anticipated to provide a more robust and sustained inhibition of AR-mediated gene transcription.
Mechanism of Action
As a PROTAC, this compound is a bifunctional molecule that simultaneously binds to the androgen receptor and an E3 ubiquitin ligase. This ternary complex formation brings the AR in close proximity to the E3 ligase, facilitating the transfer of ubiquitin molecules to the AR. Polyubiquitinated AR is then recognized and degraded by the 26S proteasome, effectively eliminating the receptor from the cell.
Signaling Pathway Diagram: this compound-Mediated Androgen Receptor Degradation
Caption: this compound-mediated degradation of the androgen receptor.
Quantitative Data on this compound's Effect on Androgen Receptor Signaling
Publicly available quantitative data on this compound is currently limited, primarily originating from a patent application.[4]
Table 1: In Vitro Androgen Receptor Degradation
| Compound | Cell Line | DC50 (nM) |
| Exemplified Compound (from patent WO 2024002206) | Human prostate cancer (LNCaP) | 10-25 |
Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein.
Preclinical Efficacy in an Animal Model
The efficacy of a compound from the same patent series as this compound was evaluated in a mouse model of androgenetic alopecia.[4]
Table 2: In Vivo Efficacy in a DHT-Induced Androgenetic Alopecia Mouse Model
| Animal Model | Treatment | Observation |
| Male C57BL/6 mice | Dihydrotestosterone (DHT) to induce hair loss | Recovery of DHT-induced hair damage and increased skin color score (indicative of hair regrowth) |
Clinical Development and Safety
Table 3: this compound Phase 1 Clinical Trial Summary
| Phase | Status | Key Findings |
| Phase 1 | Completed | Safe and well-tolerated across all dose levels with no drug-related adverse events reported. |
Experimental Protocols
Detailed experimental protocols for the studies conducted with this compound are not yet publicly available. However, based on standard methodologies for evaluating AR degraders and AGA therapies, the following experimental designs are likely to have been employed.
In Vitro Androgen Receptor Degradation Assay (Western Blot)
Objective: To quantify the degradation of androgen receptor protein in response to this compound treatment.
Workflow Diagram: Western Blot for AR Degradation
Caption: General workflow for a Western blot assay to determine AR degradation.
Animal Model of Androgenetic Alopecia
Objective: To evaluate the in vivo efficacy of topically applied this compound in preventing or reversing hair loss in a DHT-induced AGA mouse model.[5][6][7]
Experimental Workflow Diagram: AGA Mouse Model
Caption: A typical experimental workflow for an AGA mouse model.
Conclusion and Future Directions
This compound is a promising, novel androgen receptor degrader with a well-defined mechanism of action and a favorable safety profile established in early clinical trials. The preclinical data, though limited in the public domain, suggests potent AR degradation and in vivo efficacy. As this compound progresses into Phase 2 clinical trials, the generation of more extensive quantitative data on its pharmacodynamics, including dose-response relationships for AR degradation and downstream gene expression in human subjects, will be crucial. Further research into the specific E3 ligase recruited by this compound and the broader transcriptomic and proteomic consequences of AR degradation in hair follicles will provide deeper insights into its therapeutic effects. The continued development of this compound holds significant promise for a new and effective treatment paradigm for androgenetic alopecia.
References
- 1. AnHorn Medicines' AI-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]
- 2. AnHorn Medicines Begins AH-001 Phase I Clinical Trial with First Subject Dosed in US [synapse.patsnap.com]
- 3. AnHorn Medicines Announces First Subject Dosed in AH-001 Phase I Clinical Trial in the United States [prnewswire.com]
- 4. Anhorn Medicines describes new androgen receptor degradation inducers | BioWorld [bioworld.com]
- 5. A mouse model of androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] A mouse model of androgenetic alopecia. | Semantic Scholar [semanticscholar.org]
- 7. Dihydrotestosterone (DHT)-Induced Androgenetic Alopecia (AGA) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Investigating the Pharmacodynamics of AH001: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Current therapeutic strategies for AGA primarily involve inhibiting the conversion of testosterone to DHT (5-alpha-reductase inhibitors like finasteride) or stimulating hair follicles through other mechanisms (e.g., minoxidil).[2] While effective to varying degrees, these treatments can be associated with systemic side effects and require continuous application to maintain efficacy.
Pharmacodynamic Profile of AH001
The primary pharmacodynamic effect of this compound is the targeted degradation of the androgen receptor. This action disrupts the downstream signaling cascade initiated by androgens in hair follicle cells, thereby mitigating their miniaturizing effect and promoting a healthier hair growth cycle.
Mechanism of Action: Targeted Protein Degradation
This compound operates through the ubiquitin-proteasome system, a natural cellular process for degrading unwanted or damaged proteins. As a PROTAC, this compound has two key binding domains: one that recognizes and binds to the androgen receptor, and another that recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the AR, tagging it for degradation by the 26S proteasome.
Preclinical Efficacy
Preclinical studies have provided evidence for the efficacy of this compound in androgen-dependent models. A key in vitro metric for PROTACs is the DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein.
| Parameter | Cell Line | Value | Reference |
| DC50 (AR Degradation) | LNCaP (human prostate cancer cells) | 10-25 nM | Patent Filing |
In vivo studies in animal models of androgenetic alopecia have demonstrated that topical application of this compound can effectively reverse the hair loss induced by dihydrotestosterone.[3] These studies have shown that this compound stimulates hair follicle regrowth and increases hair density.
| Study Type | Animal Model | Key Findings | Reference |
| In Vivo Efficacy | Dihydrotestosterone-induced hair loss model | Reversal of hair loss, stimulation of hair follicle regrowth | AnHorn Medicines Presentation |
Experimental Protocols
The following sections describe the general methodologies for key experiments used to characterize the pharmacodynamics of a topical androgen receptor degrader like this compound.
In Vitro Androgen Receptor Degradation Assay (Western Blot)
This assay is fundamental to quantifying the degradation of the androgen receptor in response to this compound treatment.
Objective: To determine the concentration-dependent degradation of AR protein in a relevant cell line.
Materials:
-
Cell line expressing androgen receptor (e.g., LNCaP)
-
Cell culture medium and supplements
-
This compound at various concentrations
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against androgen receptor
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against AR, followed by the HRP-conjugated secondary antibody. Repeat for the loading control antibody.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the AR signal to the loading control. Calculate the percentage of AR degradation for each this compound concentration relative to the vehicle control to determine the DC50 value.
In Vivo Hair Growth Efficacy Study
This study evaluates the ability of topically applied this compound to promote hair growth in an animal model of androgenetic alopecia.
Objective: To assess the in vivo efficacy of this compound in promoting hair regrowth.
Materials:
-
Animal model (e.g., C57BL/6 mice)
-
Anesthetic
-
Clippers and depilatory cream
-
Dihydrotestosterone (DHT) for inducing hair loss
-
Topical formulation of this compound at various concentrations
-
Vehicle control formulation
-
Positive control (e.g., minoxidil solution)
-
Digital camera for documentation
-
Image analysis software
Procedure:
-
Animal Acclimatization and Hair Cycle Synchronization: Acclimatize animals and synchronize the hair cycle of the dorsal skin to the telogen (resting) phase.
-
Depilation: Anesthetize the animals and remove the hair from a defined area on the back.
-
Induction of Hair Loss (if applicable): In a DHT-induced model, administer DHT to the animals.
-
Topical Treatment: Divide the animals into groups and apply the topical formulations (vehicle, this compound at different doses, positive control) to the depilated area daily for a specified period (e.g., 21-28 days).
-
Monitoring and Documentation: Regularly photograph the treatment area to monitor hair regrowth.
-
Data Analysis: Assess hair regrowth using various parameters:
-
Visual Scoring: Score the extent of hair coverage.
-
Hair Density and Thickness: Analyze images to quantify hair density and thickness.
-
Histological Analysis: At the end of the study, skin biopsies can be taken for histological examination of hair follicle morphology and staging (anagen vs. telogen).
-
References
- 1. AnHorn Medicines' AI-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]
- 2. Hair loss and regeneration performed on animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesensors.com [lifesensors.com]
- 4. AH-001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
AH001: A Novel Inhibitor of the RhoA Signaling Pathway - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ras homolog family member A (RhoA) signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various pathologies, including hypertension and cancer. This technical guide provides an in-depth overview of AH001, a novel small molecule inhibitor of the RhoA signaling pathway. This compound, chemically identified as (R)-1-(3-ethylphenyl) ethane-1,2-diol, exhibits a unique mechanism of action by targeting the TRPV4–RhoA–RhoGDI1 axis. This document details the molecular mechanism of this compound, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and the RhoA Signaling Pathway
The RhoA signaling pathway plays a pivotal role in regulating the actin cytoskeleton, cell adhesion, migration, and proliferation. RhoA acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] The activation of RhoA is tightly controlled by guanine nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and guanine nucleotide dissociation inhibitors (GDIs).[1] Hyperactivation of the RhoA pathway is associated with various diseases, making it an attractive target for therapeutic intervention.
This compound has been identified as a novel inhibitor of this pathway, operating through a distinct mechanism. Instead of directly targeting the GTP-binding pocket of RhoA, this compound modulates the interaction between Transient Receptor Potential Vanilloid 4 (TRPV4), RhoA, and Rho GDP dissociation inhibitor 1 (RhoGDI1).[2][3] This interaction sequesters inactive RhoA-GDP, preventing its activation and subsequent downstream signaling.[2][3]
Mechanism of Action of this compound
This compound exerts its inhibitory effect by targeting the TRPV4–RhoA–RhoGDI1 axis.[2] The binding of this compound to the TRPV4-RhoA complex stabilizes it in a closed, inactive conformation.[2][3] This stabilization enhances the interaction between TRPV4 and RhoA, as well as the subsequent binding of RhoGDI1 to the inactive RhoA-GDP.[2] This ternary complex effectively sequesters RhoA in its inactive state, reducing the pool of active RhoA-GTP available to interact with downstream effectors.[2]
This novel mode of action distinguishes this compound from traditional RhoA inhibitors that often compete with GTP for binding. By sequestering the inactive form, this compound provides a unique and potentially more specific approach to downregulating RhoA signaling.
Signaling Pathway Diagram
Caption: this compound stabilizes the TRPV4-RhoA-GDP complex, enhancing sequestration by RhoGDI1.
Quantitative Data
The inhibitory activity of this compound has been quantified through various assays. The following tables summarize the key findings.
Table 1: Inhibitory Concentration of this compound
| Assay | Parameter | Value | Cell Line | Reference |
| RhoA GTP/GDP Exchange Assay | IC50 | 25.72 ± 1.18 nM | Not Specified | [4] |
Table 2: Dose-Dependent Effects of this compound on RhoA Signaling
| Treatment | Target Protein | Effect | Cell Type | Reference |
| This compound | Active RhoA (RhoA-GTP) | Dose-dependent reduction | VSMC | [3] |
| This compound | Phospho-MYPT1 | Dose-dependent reduction | VSMC | [3] |
| This compound | Phospho-MLC | Dose-dependent reduction | VSMC | [3] |
| This compound | Phospho-LIMK1 | Dose-dependent reduction | VSMC | [3] |
| This compound | Phospho-cofilin | Dose-dependent reduction | VSMC | [3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
Cryo-Electron Microscopy (Cryo-EM) of the TRPV4-RhoA-AH001 Complex
Cryo-EM was employed to elucidate the three-dimensional structure of the TRPV4-RhoA complex in the presence of this compound.
-
Objective: To visualize the structural basis of this compound's mechanism of action.
-
Methodology:
-
Protein Expression and Purification: Human TRPV4 and RhoA proteins are co-expressed and purified.
-
Complex Formation: The purified proteins are incubated with this compound to form the ternary complex.
-
Grid Preparation: The complex solution is applied to a cryo-EM grid and rapidly plunge-frozen in liquid ethane to create a thin layer of vitreous ice.
-
Data Collection: The frozen grid is imaged in a transmission electron microscope under cryogenic conditions.
-
Image Processing and 3D Reconstruction: Collected images are processed to reconstruct the high-resolution 3D structure of the complex.
-
Cryo-EM Workflow Diagram
Caption: Workflow for determining the structure of the TRPV4-RhoA-AH001 complex via Cryo-EM.
Proximity Ligation Assay (PLA)
PLA is a powerful technique to visualize and quantify protein-protein interactions in situ. It was used to confirm that this compound enhances the interaction between TRPV4 and RhoA.
-
Objective: To demonstrate the this compound-mediated increase in TRPV4-RhoA proximity in cells.
-
Methodology:
-
Cell Culture and Treatment: Vascular smooth muscle cells (VSMCs) are cultured and treated with this compound or a vehicle control.
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody access.
-
Primary Antibody Incubation: Cells are incubated with primary antibodies specific for TRPV4 and RhoA, raised in different species.
-
PLA Probe Incubation: Secondary antibodies conjugated with unique oligonucleotides (PLA probes) are added.
-
Ligation and Amplification: If the proteins are in close proximity (<40 nm), the oligonucleotides are ligated to form a circular DNA template, which is then amplified via rolling circle amplification. A fluorescently labeled probe hybridizes to the amplified DNA.
-
Imaging and Quantification: The fluorescent signals (PLA dots) are visualized by fluorescence microscopy and quantified.
-
PLA Workflow Diagram
Caption: Workflow for detecting TRPV4-RhoA interaction using Proximity Ligation Assay.
Western Blot Analysis of Downstream Effectors
Western blotting is used to measure the levels of total and phosphorylated downstream effector proteins of the RhoA pathway, providing a readout of pathway activity.
-
Objective: To quantify the effect of this compound on the phosphorylation status of key RhoA downstream effectors.
-
Methodology:
-
Cell Lysis: VSMCs treated with this compound are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of RhoA effectors (e.g., MYPT1, MLC, LIMK1, cofilin).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
Densitometry: The intensity of the bands is quantified to determine the relative protein levels.
-
Downstream Signaling Pathways Affected by this compound
By inhibiting RhoA activation, this compound modulates several downstream signaling cascades. Two key pathways identified are:
-
RhoA/ROCK/MYPT1/MLC Pathway: This pathway is crucial for smooth muscle contraction. RhoA-GTP activates Rho-associated kinase (ROCK), which phosphorylates and inactivates myosin phosphatase target subunit 1 (MYPT1). This leads to increased phosphorylation of myosin light chain (MLC) and subsequent cell contraction. This compound inhibits this pathway, leading to vasorelaxation.[3]
-
RhoA/ROCK/LIMK1/Cofilin/MRTF-A/SRF Pathway: This pathway is involved in actin cytoskeleton dynamics and gene expression related to cell migration and phenotype switching. ROCK also phosphorylates and activates LIM domain kinase 1 (LIMK1), which in turn phosphorylates and inactivates cofilin, a protein that promotes actin depolymerization. This leads to actin polymerization and stabilization. This pathway also regulates the activity of Myocardin-related transcription factor A (MRTF-A) and Serum Response Factor (SRF), which control the expression of genes involved in cell motility and fibrosis. This compound's inhibition of this pathway can suppress vascular smooth muscle cell phenotypic switching.[3]
Downstream Signaling Pathways Diagram
Caption: this compound inhibits RhoA-mediated pathways controlling smooth muscle contraction and cellular remodeling.
Conclusion
This compound represents a promising novel inhibitor of the RhoA signaling pathway with a unique mechanism of action. By targeting the TRPV4–RhoA–RhoGDI1 axis, it effectively sequesters inactive RhoA, offering a distinct approach compared to traditional inhibitors. The quantitative data and experimental evidence presented in this guide provide a solid foundation for its further investigation and development as a potential therapeutic agent for diseases driven by aberrant RhoA signaling. This document serves as a comprehensive resource for researchers and drug development professionals interested in the biology and therapeutic potential of this compound.
References
Beyond Alopecia: Exploring the Therapeutic Potential of AH001
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AH001, a novel small molecule, has recently emerged as a promising therapeutic agent, primarily investigated for its efficacy in treating androgenetic alopecia. However, its unique mechanism of action as a potent inhibitor of the RhoA signaling pathway and a first-in-class protein degrader of the androgen receptor (AR) suggests a much broader therapeutic potential. This technical guide delves into the core scientific principles underlying this compound's function, presenting a comprehensive overview of its demonstrated effects beyond hair loss, with a particular focus on its potential in cardiovascular diseases such as hypertension. We provide a detailed analysis of the preclinical data, including quantitative outcomes and experimental methodologies, to facilitate further research and development into the diverse applications of this compound. Additionally, we explore hypothetical therapeutic avenues in fibrosis, cancer, and inflammation based on the central role of the RhoA signaling pathway in these pathologies.
Introduction to this compound
This compound is a novel therapeutic agent with a dual mechanism of action. It functions as a selective androgen receptor (AR) degrader, which is the basis for its development in androgenetic alopecia.[1][2][3] More broadly, and central to its potential in other therapeutic areas, this compound is a potent inhibitor of the RhoA signaling pathway.[4] It achieves this by targeting the TRPV4–RhoA–RhoGDI1 axis, effectively sequestering inactive RhoA–GDP in the plasma membrane and cytoplasm.[4] This mode of inhibition is distinct from other RhoA inhibitors and presents a novel strategy for targeting Rho GTPases.[4]
Demonstrated Therapeutic Application Beyond Alopecia: Hypertension
Preclinical studies have robustly demonstrated the efficacy of this compound in the treatment of hypertension. By inhibiting the RhoA signaling pathway in vascular smooth muscle cells (VSMCs), this compound effectively reduces both acute and long-term blood pressure and prevents vascular remodeling in hypertensive animal models.[4]
Mechanism of Action in Hypertension
This compound's antihypertensive effects are mediated through its interaction with the TRPV4–RhoA–RhoGDI1 axis in VSMCs. This interaction enhances the binding of TRPV4 to RhoA and facilitates the interaction between RhoGDI1 and RhoA, leading to a reduction in the pool of active RhoA.[4] The decreased RhoA activity inhibits VSMC contraction through the RhoA/ROCK/MYPT1/MLC signaling pathway and suppresses the phenotypic switching of VSMCs to myofibroblasts via the RhoA/ROCK/LIMK1/cofilin/MRTF-A/SRF signaling cascade.[4]
Quantitative Data from Preclinical Hypertension Studies
The following table summarizes the key quantitative findings from preclinical studies of this compound in hypertensive animal models.
| Parameter | Animal Model | Treatment Group | Result | Statistical Significance | Reference |
| Systolic Blood Pressure | Ang II–induced hypertensive mice | This compound | Significant decrease | p < 0.05 | [4] |
| Diastolic Blood Pressure | Ang II–induced hypertensive mice | This compound | Significant decrease | p < 0.05 | [4] |
| Mean Arterial Pressure | Ang II–induced hypertensive mice | This compound | Significant decrease | p < 0.05 | [4] |
| Systolic Blood Pressure | Spontaneously hypertensive rats | This compound | Significant decrease | p < 0.05 | [4] |
| Diastolic Blood Pressure | Spontaneously hypertensive rats | This compound | Significant decrease | p < 0.05 | [4] |
| Mean Arterial Pressure | Spontaneously hypertensive rats | This compound | Significant decrease | p < 0.05 | [4] |
| Vascular Remodeling | Ang II–induced hypertensive mice | This compound | Prevention of remodeling | Not specified | [4] |
Signaling Pathway Diagrams
Caption: this compound mechanism in hypertension.
Experimental Protocols
Cryo-Electron Microscopy (Cryo-EM)
-
Objective: To determine the structure of the TRPV4-AH001-RhoA complex.
-
Methodology:
-
Protein Expression and Purification: Human TRPV4 and RhoA are co-expressed and purified.
-
Complex Formation: Purified proteins are incubated with this compound to form the complex.
-
Grid Preparation: The complex solution is applied to a glow-discharged cryo-EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane.[5]
-
Data Collection: Data is collected on a Titan Krios transmission electron microscope equipped with a Gatan K3 direct electron detector.
-
Image Processing: Movie frames are motion-corrected, and contrast transfer function (CTF) is estimated. Particles are picked, extracted, and subjected to 2D and 3D classification and refinement to obtain the final 3D reconstruction.
-
Proximity Ligation Assay (PLA)
-
Objective: To visualize the interaction between TRPV4 and RhoA in situ.
-
Methodology:
-
Cell Culture and Treatment: Vascular smooth muscle cells (VSMCs) are cultured on coverslips and treated with this compound or vehicle control.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Antibody Incubation: Cells are incubated with primary antibodies against TRPV4 and RhoA.
-
PLA Probe Incubation: Species-specific secondary antibodies conjugated with oligonucleotides (PLA probes) are added.
-
Ligation and Amplification: If the proteins are in close proximity, the oligonucleotides are ligated to form a circular DNA template, which is then amplified via rolling circle amplification.
-
Detection: The amplified DNA is detected with fluorescently labeled oligonucleotides, and the resulting PLA signals are visualized by fluorescence microscopy.[6][7]
-
Vascular Smooth Muscle Cell (VSMC) Contraction Assay
-
Objective: To measure the effect of this compound on VSMC contraction.
-
Methodology:
-
Collagen Gel Preparation: VSMCs are suspended in a collagen gel solution and seeded in 24-well plates.
-
Gel Polymerization and Culture: The collagen gels are allowed to polymerize, and the cells are cultured for 48 hours.
-
Treatment: The culture medium is replaced with a medium containing this compound or vehicle control.
-
Contraction Induction: Contraction is induced by adding a contractile agonist (e.g., angiotensin II).
-
Measurement: The area of the collagen gel is measured at different time points to quantify the degree of contraction.[8][9][10]
-
Potential Therapeutic Applications Beyond Hypertension
The central role of the RhoA signaling pathway in various cellular processes suggests that this compound's therapeutic potential may extend to other diseases characterized by dysregulated RhoA activity.
Fibrosis
The RhoA/ROCK pathway is a key mediator of myofibroblast activation and extracellular matrix deposition, hallmarks of fibrotic diseases.[3][11][12] By inhibiting RhoA, this compound could potentially mitigate fibrosis in various organs, including the lungs, liver, and kidneys. The demonstrated ability of this compound to suppress the transition of VSMCs to a myofibroblast phenotype supports this hypothesis.[4]
Cancer
RhoA signaling is implicated in multiple aspects of cancer progression, including tumor cell proliferation, invasion, and metastasis.[1][13][14] Overexpression or hyperactivation of RhoA is observed in various cancers. As a RhoA inhibitor, this compound could represent a novel therapeutic strategy for cancers dependent on this pathway.
Inflammation
The RhoA pathway plays a critical role in regulating the function of various immune cells.[4][15][16][17] It is involved in processes such as immune cell migration, phagocytosis, and cytokine production. By modulating RhoA signaling, this compound could potentially be used to treat inflammatory and autoimmune diseases.
Future Directions and Conclusion
This compound is a promising therapeutic candidate with a well-defined mechanism of action that extends beyond its initial application in androgenetic alopecia. Its demonstrated efficacy in preclinical models of hypertension provides a strong rationale for its clinical development in cardiovascular diseases. The established role of RhoA signaling in fibrosis, cancer, and inflammation opens up exciting avenues for future research into the broader therapeutic potential of this compound. Further preclinical studies are warranted to explore these potential applications and to fully elucidate the therapeutic profile of this novel compound.
References
- 1. RhoA can lead the way in tumor cell invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] RhoA Signaling in Immune Cell Response and Cardiac Disease | Semantic Scholar [semanticscholar.org]
- 3. RhoA/Rho-kinase activation promotes lung fibrosis in an animal model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Quantitative in situ proximity ligation assays examining protein interactions and phosphorylation during smooth muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryo-electron microscopy of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. heart.bmj.com [heart.bmj.com]
- 12. A Rnd3/p190RhoGAP pathway regulates RhoA activity in idiopathic pulmonary fibrosis fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rho GTPases: Regulation and roles in cancer cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | RHOA in Gastric Cancer: Functional Roles and Therapeutic Potential [frontiersin.org]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Rho-A prenylation and signaling link epithelial homeostasis to intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. RhoA as a Key Regulator of Innate and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Androgen Receptor Degradation Assay Using AH001
Introduction
The Androgen Receptor (AR) is a crucial driver of prostate cancer progression.[1][2] Therapies targeting AR signaling are foundational in prostate cancer treatment. However, resistance often emerges through mechanisms like AR overexpression, mutation, or the expression of ligand-binding domain-lacking splice variants.[1][2][3] A novel therapeutic strategy to overcome this resistance is the targeted degradation of the AR protein. This application note provides a detailed protocol for an in vitro assay to characterize the AR degradation potential of the novel compound AH001.
This compound is a putative selective androgen receptor degrader (SARD). The following protocols describe the necessary steps to quantify the efficacy and elucidate the mechanism of this compound-induced AR degradation in prostate cancer cell lines. Key methodologies covered include Western Blotting to measure AR protein levels, a Luciferase Reporter Assay to assess the impact on AR transcriptional activity, and an in vitro Ubiquitination Assay to investigate the mechanism of degradation.
Signaling Pathways and Experimental Workflow
The degradation of the Androgen Receptor is a tightly regulated process, primarily mediated by the ubiquitin-proteasome system. E3 ubiquitin ligases play a critical role in targeting the AR for degradation.
The following diagram outlines the general workflow for assessing the in vitro AR degradation activity of a test compound like this compound.
Data Presentation
The efficacy of this compound in degrading AR and inhibiting its function can be summarized in the following tables.
Table 1: Dose-Dependent Degradation of Androgen Receptor by this compound
| This compound Concentration (nM) | AR Protein Level (% of Vehicle Control) | DC50 (nM) | Dmax (%) |
|---|---|---|---|
| 0 (Vehicle) | 100 | \multirow{6}{}{[Calculated Value]} | \multirow{6}{}{[Calculated Value]} |
| 1 | [Experimental Value] | ||
| 10 | [Experimental Value] | ||
| 100 | [Experimental Value] | ||
| 1000 | [Experimental Value] | ||
| 10000 | [Experimental Value] |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation observed.[4]
Table 2: Time-Course of Androgen Receptor Degradation by this compound
| Time (hours) | AR Protein Level (% of Time 0) at [Concentration] nM this compound |
|---|---|
| 0 | 100 |
| 2 | [Experimental Value] |
| 4 | [Experimental Value] |
| 8 | [Experimental Value] |
| 12 | [Experimental Value] |
| 24 | [Experimental Value] |
Table 3: Effect of this compound on AR Transcriptional Activity | this compound Concentration (nM) | Luciferase Activity (RLU, % of Vehicle Control) | IC50 (nM) | | :--- | :--- | :--- | | 0 (Vehicle) | 100 | \multirow{6}{*}{[Calculated Value]} | | 1 | [Experimental Value] | | 10 | [Experimental Value] | | 100 | [Experimental Value] | | 1000 | [Experimental Value] | | 10000 | [Experimental Value] | IC50: Concentration for 50% inhibition of AR transcriptional activity.[3][5]
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: LNCaP or VCaP prostate cancer cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin. For experiments, charcoal-stripped serum (CSS) can be used to reduce baseline androgen levels.[3]
-
Procedure:
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in appropriate plates (e.g., 6-well plates for Western Blot, 96-well plates for Luciferase Assay) and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the indicated times. Ensure the final DMSO concentration is consistent across all wells and typically below 0.1%.
-
Western Blotting for AR Degradation
This protocol is for determining the levels of AR protein following treatment with this compound.
-
Materials:
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibodies: Anti-AR (e.g., AR 441 clone)[6], Anti-GAPDH or β-actin (loading control).
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
ECL Western Blotting Detection Reagent.
-
-
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clear the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.
-
Strip and re-probe the membrane for a loading control (e.g., GAPDH) to normalize AR protein levels.
-
Luciferase Reporter Assay for AR Transcriptional Activity
This assay measures the functional consequence of AR degradation on its ability to transactivate target genes.[8]
-
Materials:
-
Prostate cancer cells (e.g., LNCaP) or AR-negative cells (e.g., HEK293) co-transfected with an AR expression vector.
-
AR-responsive reporter plasmid (e.g., containing a promoter with Androgen Response Elements driving luciferase expression, such as a PSA promoter-luciferase construct).[8]
-
A control plasmid for normalization (e.g., Renilla luciferase).
-
Transfection reagent (e.g., Lipofectamine).
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
-
-
Procedure:
-
Seed cells in 96-well plates.
-
Transfect cells with the AR-responsive firefly luciferase reporter and the Renilla luciferase control plasmid according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound and a stimulating androgen (e.g., 0.1 nM R1881).[3]
-
Incubate for another 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.
-
In Vitro Ubiquitination Assay
This assay determines if this compound induces the ubiquitination of AR, which is a prerequisite for proteasomal degradation.[1][9]
-
Materials:
-
Purified recombinant AR protein.
-
Ubiquitin-activating enzyme (E1).
-
Ubiquitin-conjugating enzyme (E2), e.g., UbcH5a.[9]
-
E3 ubiquitin ligase (if known, otherwise cell lysate can be used as a source).
-
Recombinant ubiquitin.
-
ATP.
-
Ubiquitination reaction buffer.
-
This compound.
-
-
Procedure:
-
Set up the in vitro ubiquitination reaction in a microcentrifuge tube. Combine the reaction buffer, ATP, E1, E2, E3, ubiquitin, and purified AR protein.
-
Add this compound or vehicle (DMSO) to the respective reaction tubes.
-
Incubate the reaction mixture at 37°C for 1-2 hours.[9]
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze the reaction products by Western Blotting, using an anti-AR antibody to detect higher molecular weight, poly-ubiquitinated forms of AR. A ladder of bands above the unmodified AR band indicates successful ubiquitination.
-
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the in vitro characterization of this compound as an Androgen Receptor degrader. Successful execution of these experiments will enable researchers to quantify the potency and efficacy of this compound in reducing AR protein levels, assess the downstream impact on AR-mediated gene transcription, and investigate the underlying mechanism involving the ubiquitin-proteasome pathway. These assays are fundamental for the preclinical evaluation of novel SARDs in the context of prostate cancer drug development.
References
- 1. Identification of a novel K311 ubiquitination site critical for androgen receptor transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Figures and data in Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]
- 6. Androgen Receptor Monoclonal Antibody (AR 441) (MA5-13426) [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of androgen receptor transcriptional activity and specificity by RNF6-induced ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Androgen Receptor Levels Following AH001 Treatment Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated nuclear transcription factor, is a critical driver in the development and progression of various hormone-dependent diseases, most notably prostate cancer.[1][2] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and regulates the transcription of target genes involved in cell proliferation and survival.[1][3][4] Consequently, the AR signaling pathway is a primary target for therapeutic intervention.[4][5] AH001 has been identified as a novel small molecule antagonist of the androgen receptor.[6] This application note provides a detailed protocol for utilizing Western blot analysis to quantify the changes in AR protein levels in response to this compound treatment.
Principle
Western blotting is a widely used technique to detect and quantify specific proteins in a complex biological sample.[7][8] This method involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing for the protein of interest using specific antibodies.[9] By including a loading control, the relative changes in the target protein's expression can be accurately determined. This protocol is optimized for the analysis of androgen receptor levels in cultured cells following treatment with the AR antagonist, this compound.
Signaling Pathways and Experimental Workflow
Hypothetical Data Presentation
The following table represents hypothetical quantitative data from a Western blot analysis of LNCaP cells treated with increasing concentrations of this compound for 48 hours. The data illustrates a dose-dependent decrease in androgen receptor protein levels.
| Treatment Group | This compound Concentration (µM) | Androgen Receptor Level (Normalized to Loading Control) | Percent Decrease vs. Control (%) |
| Vehicle Control | 0 | 1.00 | 0 |
| This compound | 0.1 | 0.85 | 15 |
| This compound | 1 | 0.52 | 48 |
| This compound | 10 | 0.21 | 79 |
Detailed Experimental Protocol
This protocol is designed for researchers familiar with basic cell culture and molecular biology techniques.
Materials and Reagents
-
Cell Line: LNCaP (or other AR-positive cell line)
-
Cell Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Treatment Compound: this compound (dissolved in DMSO)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer
-
Transfer: PVDF or nitrocellulose membrane, transfer buffer
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-Androgen Receptor antibody (e.g., Cell Signaling Technology #3202)[10]
-
Mouse anti-β-actin or anti-GAPDH antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Procedure
-
Cell Culture and Treatment:
-
Culture LNCaP cells in complete RPMI-1640 medium in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Aspirate the old medium and treat the cells with the prepared this compound concentrations or vehicle control for the desired time (e.g., 24, 48 hours).
-
-
Protein Lysate Preparation:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (protein lysate) and transfer it to a new tube. Avoid the pellet.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Based on the concentrations, normalize all samples with lysis buffer to ensure equal protein loading for the Western blot.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane into a precast polyacrylamide gel. Include a protein ladder.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom. The androgen receptor protein has an apparent molecular mass of 110-112 kDa.[7][11]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the Androgen Receptor (diluted in blocking buffer as per the manufacturer's recommendation, e.g., 1:1000) overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Repeat the probing process (steps 5.2 to 5.5) for the loading control antibody (e.g., β-actin or GAPDH).
-
-
Signal Detection and Data Analysis:
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Quantify the band intensities for both the androgen receptor and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the AR band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the fold change or percentage decrease in AR levels relative to the vehicle-treated control.
-
Conclusion
This application note provides a comprehensive framework for investigating the effect of the novel androgen receptor antagonist, this compound, on AR protein expression. The detailed Western blot protocol enables reliable quantification of changes in AR levels, which is crucial for characterizing the mechanism of action of new therapeutic compounds targeting the androgen receptor signaling pathway. The provided diagrams and hypothetical data serve as a guide for experimental design and data presentation.
References
- 1. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. mdpi.com [mdpi.com]
- 5. Androgen receptor targeting drugs in castration-resistant prostate cancer and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AH-001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. The Androgen Hormone-Induced Increase in Androgen Receptor Protein Expression Is Caused by the Autoinduction of the Androgen Receptor Translational Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Androgen Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 11. agilent.com [agilent.com]
Application Notes and Protocols for Preclinical Testing of AH001 in Animal Models of Androgenetic Alopecia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgenetic alopecia (AGA) is the most common form of hair loss, affecting a significant portion of the adult population.[1][2] It is characterized by a genetically predisposed and androgen-dependent progressive miniaturization of hair follicles.[3] The androgen dihydrotestosterone (DHT) and the androgen receptor (AR) are key players in the pathophysiology of AGA.[2][4][5] AH001 is an emerging therapeutic agent identified as a novel androgen receptor (AR) degrader.[6][7][8] Unlike traditional AR antagonists that block the receptor, this compound is designed to induce the degradation and elimination of the AR protein, offering a potentially more profound and durable therapeutic effect.[7][8][9] These application notes provide a comprehensive overview of established animal models and detailed protocols for the preclinical evaluation of this compound for the treatment of AGA.
Animal Models for Androgenetic Alopecia
The selection of an appropriate animal model is critical for the preclinical assessment of AGA therapies. The most commonly utilized and relevant models include the testosterone-induced C57BL/6 mouse, the K5-hAR transgenic mouse, and the stump-tailed macaque.
-
Testosterone-Induced C57BL/6 Mouse: This is a widely used and cost-effective model where AGA is induced in wild-type mice by the administration of testosterone or dihydrotestosterone (DHT).[7][10][11][12] This model is particularly useful for initial efficacy screening of topically applied compounds.
-
K5-hAR Transgenic Mouse: This genetically modified model involves mice that overexpress the human androgen receptor in the skin under the control of the keratin 5 promoter.[4][13][14][15][16] These mice exhibit a more pronounced and consistent androgen-dependent delay in hair regeneration, making them suitable for mechanistic studies and dose-response evaluations.[4][15][16]
-
Stump-tailed Macaque (Macaca arctoides): This non-human primate model naturally develops frontal balding that closely mimics human AGA, making it a valuable model for late-stage preclinical testing.[17][18][19][20][21][22] However, due to ethical considerations, cost, and specialized housing requirements, its use is generally reserved for pivotal studies.
Data Presentation: Efficacy of AR Degraders in AGA Animal Models
The following table summarizes representative quantitative data from preclinical studies of androgen receptor degraders in mouse models of AGA. This data can serve as a benchmark for evaluating the efficacy of this compound.
| Animal Model | Treatment Group | Application | Hair Regrowth Score (0-5) | Anagen/Telogen Ratio | % AR Protein Reduction in Skin | Reference |
| Testosterone-Induced C57BL/6 Mouse | Vehicle Control | Topical, daily for 21 days | 1.5 ± 0.4 | 1.2 ± 0.3 | 0% | [13] |
| Minoxidil (2%) | Topical, daily for 21 days | 4.2 ± 0.6 | 4.5 ± 0.8 | N/A | [13] | |
| AR PROTAC (C6) | Topical, daily for 21 days | 4.5 ± 0.5 | 5.2 ± 0.7 | ~85% | [1] | |
| K5-hAR Transgenic Mouse (DHT-induced) | Vehicle Control | Topical, daily for 15 days | 1.2 ± 0.5 | 1.0 ± 0.4 | 0% | [15][16] |
| AR Antagonist (OHF, 10mM) | Topical, daily for 15 days | 3.8 ± 0.7 | 4.1 ± 0.6 | N/A | [16] | |
| AR PROTAC-MN | Topical, single admin. | 4.0 ± 0.6 (at day 12) | 4.8 ± 0.5 | >90% | [2] |
Data are presented as mean ± standard deviation and are representative of typical outcomes. AR PROTAC (C6) and AR PROTAC-MN are used as surrogates for this compound to illustrate expected efficacy.
Experimental Protocols
Protocol 1: Testosterone-Induced Androgenetic Alopecia in C57BL/6 Mice
Objective: To evaluate the efficacy of topically applied this compound in a testosterone-induced AGA mouse model.
Materials:
-
Testosterone propionate or enanthate
-
Vehicle for testosterone (e.g., corn oil, soybean oil)[11][13]
-
Hair removal cream
-
This compound solution in a suitable vehicle (e.g., ethanol/propylene glycol)
-
Positive control: 2% Minoxidil solution
-
Vehicle control for this compound
Procedure:
-
Acclimatization: Acclimatize mice for one week under standard laboratory conditions.
-
Hair Removal: Anesthetize the mice and remove the dorsal hair in a defined area (e.g., 2 cm x 3 cm) using a hair removal cream.[11][13] This synchronizes the hair follicles into the anagen (growth) phase.
-
AGA Induction: Starting the day after hair removal, inject testosterone subcutaneously in the dorsal region (e.g., 0.5 mg/mouse in 100 µL corn oil) once daily for the duration of the study (typically 21-28 days).[11][13]
-
Topical Treatment: Divide the mice into treatment groups (n=8-10 per group): Vehicle control, this compound (at various concentrations), and positive control (Minoxidil).
-
Approximately 30 minutes after testosterone injection, apply the topical solutions (e.g., 100-200 µL) to the depilated area daily.[13]
-
Efficacy Evaluation:
-
Visual Assessment: Photograph the dorsal skin of the mice every 3-4 days to document hair regrowth.[11]
-
Hair Growth Score: Score the degree of hair regrowth based on a 0-5 scale, where 0 is no growth and 5 is complete hair coverage.[13]
-
Quantitative Analysis: At the end of the study, euthanize the mice and collect skin samples for:
-
Histology: Perform H&E staining of skin sections to determine the number and stage of hair follicles (anagen vs. telogen).
-
Hair Length Measurement: Randomly pluck and measure the length of several hairs from the treated area.[13]
-
Western Blot: Analyze skin lysates to quantify the levels of androgen receptor protein to confirm the mechanism of action of this compound.
-
-
Protocol 2: Dihydrotestosterone (DHT)-Induced Alopecia in K5-hAR Transgenic Mice
Objective: To assess the dose-dependent efficacy of this compound in a genetically susceptible model of AGA.
Materials:
-
Female K5-hAR transgenic mice (and wild-type littermates as controls)
-
Dihydrotestosterone (DHT)
-
Vehicle for DHT (e.g., sesame oil)
-
Wax strips for hair removal
-
This compound solution
-
Vehicle control
Procedure:
-
Androgen Challenge: Begin daily subcutaneous injections of DHT (e.g., 5 mg/kg body weight) five days before inducing the anagen phase.[15][16][23]
-
Anagen Induction: Anesthetize the mice and remove dorsal hair using wax strips to induce a uniform anagen phase.[15][16][23]
-
Topical Treatment: Start daily topical application of vehicle or this compound (at various doses) on the day of hair removal and continue for the study duration (typically 15-20 days).[16]
-
Efficacy Evaluation:
-
Photographic Documentation: Document hair regrowth every 3 days.
-
Time to Hair Regrowth: Record the day on which hair regrowth is first observed. DHT-treated K5-hAR mice will show a significant delay compared to wild-type mice.[15][23]
-
Histological and Molecular Analysis: At the study endpoint, collect skin samples for histological analysis of hair follicle cycling and Western blot analysis of AR protein levels, as described in Protocol 1.
-
Mandatory Visualizations
References
- 1. Discovery of a Novel Non-invasive AR PROTAC Degrader for the Topical Treatment of Androgenetic Alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROTAC Degraders of Androgen Receptor-Integrated Dissolving Microneedles for Androgenetic Alopecia and Recrudescence Treatment via Single Topical Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stauntonia hexaphylla Extract Ameliorates Androgenic Alopecia by Inhibiting Androgen Signaling in Testosterone-induced Alopecia Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mouse model of androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Sensitive Quantitative In Vivo Assay for Evaluating the Effects of Biomolecules on Hair Growth and Coloring Using Direct Microinjections into Mouse Whisker Follicles [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. A new technique for quantitative analysis of hair loss in mice using grayscale analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A New Technique for Quantitative Analysis of Hair Loss in Mice Using Grayscale Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Animal models for male pattern (androgenetic) alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. " Animal models for male pattern (androgenetic) alopecia." by J P. Sundberg, L E. King et al. [mouseion.jax.org]
- 21. researchgate.net [researchgate.net]
- 22. Alopecia in three macaque species housed in a laboratory environment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Topical Formulation Development and Stability Testing of AH001
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and stability testing of a topical formulation containing AH001, a novel inhibitor of the RhoA signaling pathway. The protocols outlined below are intended to serve as a guide for the formulation, manufacturing, and evaluation of a semi-solid topical product incorporating this compound.
Introduction to this compound
This compound is a small molecule inhibitor of the RhoA signaling pathway, which has shown potential in preclinical models for the treatment of certain dermatological conditions.[1] It also functions as a protein degrader, specifically targeting the androgen receptor, making it a candidate for androgenetic alopecia.[2] Given its intended localized application, a topical formulation is the preferred delivery system to minimize systemic exposure and maximize therapeutic effect at the target site.
Hypothetical Topical Formulation Development of this compound
A semi-solid cream formulation was selected as the delivery vehicle for this compound due to its desirable sensory properties and ability to incorporate both aqueous and lipid-soluble components. The following table outlines the composition of a hypothetical 1% this compound cream.
Table 1: Composition of a Hypothetical 1% this compound Cream Formulation
| Ingredient | Function | % w/w |
| Oil Phase | ||
| This compound | Active Pharmaceutical Ingredient | 1.00 |
| Cetostearyl Alcohol | Stiffening Agent, Emulsion Stabilizer | 7.20 |
| White Soft Paraffin | Emollient, Ointment Base | 15.00 |
| Liquid Paraffin | Emollient | 6.00 |
| Aqueous Phase | ||
| Purified Water | Vehicle | 69.80 |
| Propylene Glycol | Humectant, Penetration Enhancer | 10.00 |
| Cetomacrogol 1000 | Emulsifying Agent | 1.80 |
| Benzyl Alcohol | Preservative | 1.00 |
| Citric Acid Monohydrate | Buffering Agent | q.s. to pH 5.5 |
| Sodium Citrate | Buffering Agent | q.s. to pH 5.5 |
Manufacturing Protocol for 1% this compound Cream
The following protocol describes the manufacturing process for a 1 kg batch of the 1% this compound cream.
Equipment:
-
Jacketed manufacturing vessel with homogenizer
-
Water bath
-
Beakers
-
Mixing propellers
-
Analytical balance
Protocol:
-
Preparation of the Oil Phase:
-
In a suitable stainless-steel vessel, combine the white soft paraffin, liquid paraffin, and cetostearyl alcohol.
-
Heat the mixture to 70-75°C with continuous stirring until all components are melted and homogenous.
-
Disperse the this compound active pharmaceutical ingredient into the molten oil phase and mix until uniformly distributed.
-
-
Preparation of the Aqueous Phase:
-
In a separate vessel, combine the purified water, propylene glycol, and cetomacrogol 1000.
-
Heat the aqueous phase to 70-75°C and mix until all components are dissolved.
-
Add the benzyl alcohol and the buffering agents (citric acid and sodium citrate) to the aqueous phase and stir until dissolved.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously mixing with a homogenizer at a moderate speed.
-
Continue homogenization for 15-20 minutes to ensure the formation of a fine emulsion.
-
-
Cooling and Final Mixing:
-
Allow the emulsion to cool to room temperature with gentle, continuous stirring.
-
Once the cream has reached room temperature, perform final quality control checks, including appearance, pH, and viscosity.
-
-
Packaging:
-
Fill the cream into appropriate primary packaging, such as aluminum or laminate tubes.
-
Stability Testing Protocol for this compound Topical Cream
A comprehensive stability testing program is crucial to ensure the quality, safety, and efficacy of the final product throughout its shelf life. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.[3]
Table 2: Stability Testing Schedule and Conditions for this compound Cream
| Storage Condition | Temperature (°C) | Relative Humidity (%) | Testing Time Points (Months) |
| Long-Term | 25 ± 2 | 60 ± 5 | 0, 3, 6, 9, 12, 18, 24, 36 |
| Intermediate | 30 ± 2 | 65 ± 5 | 0, 6, 9, 12 |
| Accelerated | 40 ± 2 | 75 ± 5 | 0, 3, 6 |
Table 3: Stability-Indicating Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Physical Properties | |
| Appearance | Homogeneous, white to off-white cream, free from phase separation |
| pH | 5.0 - 6.0 |
| Viscosity | Report results |
| Particle Size of API | Report results |
| Chemical Properties | |
| Assay of this compound | 90.0% - 110.0% of label claim |
| Related Substances/Degradation Products | Individual unknown impurity: ≤ 0.2%Total impurities: ≤ 1.0% |
| Assay of Preservative (Benzyl Alcohol) | 90.0% - 110.0% of initial concentration |
| Microbiological Properties | |
| Total Aerobic Microbial Count | ≤ 100 CFU/g |
| Total Yeast and Mold Count | ≤ 10 CFU/g |
| Absence of Staphylococcus aureus and Pseudomonas aeruginosa | Absent in 1g |
Stress Testing
Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the this compound molecule.[4][5]
Table 4: Stress Testing Conditions for this compound Cream
| Stress Condition | Method |
| Acid Hydrolysis | Store cream mixed with 0.1 N HCl at 60°C for 48 hours. |
| Base Hydrolysis | Store cream mixed with 0.1 N NaOH at 60°C for 48 hours. |
| Oxidation | Store cream mixed with 3% H₂O₂ at room temperature for 48 hours. |
| Thermal Degradation | Store cream at 60°C for 7 days. |
| Photostability | Expose the cream to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[4] |
Experimental Protocols for Key Analytical Methods
Assay and Related Substances of this compound by HPLC
This method is used for the quantification of this compound and the detection of any degradation products.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient elution)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at an appropriate wavelength for this compound
-
Column Temperature: 30°C
Sample Preparation:
-
Accurately weigh approximately 1 g of the cream into a 50 mL volumetric flask.
-
Add 30 mL of a suitable solvent (e.g., methanol) and sonicate for 15 minutes to extract the drug.
-
Allow the solution to cool to room temperature and dilute to volume with the solvent.
-
Centrifuge a portion of the solution and filter the supernatant through a 0.45 µm filter before injection.
pH Measurement
The pH of the cream is measured directly using a calibrated pH meter with a surface electrode.
Protocol:
-
Calibrate the pH meter using standard buffers (pH 4.0, 7.0, and 10.0).
-
Place approximately 5 g of the cream into a beaker.
-
Immerse the surface electrode into the cream and allow the reading to stabilize.
-
Record the pH value.
Viscosity Measurement
The viscosity of the cream is determined using a rotational viscometer.[6]
Protocol:
-
Equilibrate the cream sample to the specified temperature (e.g., 25°C).
-
Select an appropriate spindle and rotational speed to obtain a torque reading between 10% and 90%.
-
Lower the spindle into the cream to the immersion mark.
-
Allow the spindle to rotate for a specified time (e.g., 1 minute) before recording the viscosity reading.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the RhoA signaling pathway.
Experimental Workflow for Topical Formulation Development and Stability Testing
Caption: Workflow for this compound topical product development.
References
- 1. AH-001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. AnHorn Medicines Presents Research of Novel Protein Degrader for Topical Use at ISID Meeting 2023 [prnewswire.com]
- 3. Pharmaceutical Topical Drug Product Testing, Methods & Stability Studies - Dow Development Labs [dowdevelopmentlabs.com]
- 4. veeprho.com [veeprho.com]
- 5. Stress Study of Pharmaceuticals [pharmaspecialists.com]
- 6. mdpi.com [mdpi.com]
Quantifying AH001-Induced Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
AH001 is designed to selectively target and eliminate the AR. Its mechanism of action involves the recruitment of an E3 ubiquitin ligase to the AR, which facilitates the transfer of ubiquitin molecules to the receptor. This polyubiquitination marks the AR for recognition and degradation by the 26S proteasome, thereby reducing the overall levels of the AR protein in the cell. Preclinical studies have demonstrated that this degradation of the AR leads to the reversal of dihydrotestosterone (DHT)-induced hair loss.[2]
Quantitative Data Summary
While specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for this compound are not yet publicly available in detail, a closely related compound, C6, described in a recent scientific publication, demonstrates nanomolar-level AR degradation.[4][5] The development of this compound was informed by structure-activity relationship studies focusing on optimizing the linker and E3 ligase ligand for potent degradation and favorable skin retention properties.[4][5]
For illustrative purposes, the following table summarizes typical quantitative data obtained for potent AR degraders in preclinical studies.
| Compound | Target Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARD-2585 | LNCaP | < 0.1 | > 95% | [6] |
| ARV-110 | VCaP | < 1 | ~95% | [7] |
| ARD-69 | LNCaP | 0.86 | > 95% | [7] |
| ARCC-4 | VCaP | 5 | > 98% | [7][8] |
Signaling Pathway and Experimental Workflow
The signaling pathway of this compound-induced AR degradation and a general experimental workflow for its quantification are depicted below.
Caption: Mechanism of this compound-induced Androgen Receptor degradation.
Caption: Experimental workflow for quantifying protein degradation.
Experimental Protocols
Detailed methodologies for key experiments to quantify this compound-induced protein degradation are provided below.
Western Blotting for AR Degradation
Objective: To qualitatively and semi-quantitatively measure the reduction in AR protein levels following this compound treatment.
Materials:
-
Cell culture reagents
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Androgen Receptor
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., human dermal papilla cells, HaCaT keratinocytes) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response range of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in 100-200 µL of lysis buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody, or run a parallel gel.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the AR band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of AR degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log concentration of this compound to determine the DC50 value.
-
Mass Spectrometry for Proteome-Wide Quantification
Objective: To provide a highly quantitative and unbiased measurement of AR degradation and to assess the selectivity of this compound across the proteome.
Materials:
-
Cell culture and treatment reagents as for Western Blotting
-
Lysis buffer compatible with mass spectrometry (e.g., urea-based buffer)
-
DTT, iodoacetamide
-
Trypsin
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Protocol:
-
Sample Preparation:
-
Culture and treat cells with this compound as described for Western Blotting.
-
Lyse cells in a urea-based buffer and quantify protein concentration.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides overnight using trypsin.
-
-
Peptide Cleanup:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Desalt and concentrate the peptides using C18 SPE cartridges.
-
Elute the peptides and dry them under vacuum.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a buffer suitable for LC-MS/MS.
-
Inject the peptides onto a liquid chromatography system coupled to a mass spectrometer.
-
Separate the peptides using a reverse-phase column with a gradient of acetonitrile.
-
Analyze the eluting peptides using the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify peptides and proteins.
-
Normalize the protein abundance data.
-
Calculate the fold change in AR abundance in this compound-treated samples relative to the vehicle control.
-
Assess the abundance changes of other proteins to determine the selectivity of this compound.
-
Cellular Viability Assay
Objective: To assess the cytotoxicity of this compound on relevant cell types.
Materials:
-
Cell culture reagents
-
96-well plates
-
This compound compound
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Plate reader
Protocol:
-
Cell Seeding and Treatment:
-
Incubation:
-
Incubate the plate for a period relevant to the degradation experiment (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or fluorescence development.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 (half-maximal inhibitory concentration) value, if any.
-
Conclusion
References
- 1. AnHorn Medicines Presents Research of Novel Protein Degrader for Topical Use at ISID Meeting 2023 [prnewswire.com]
- 2. researchgate.net [researchgate.net]
- 3. AnHorn Medicines' AI-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Novel Non-invasive AR PROTAC Degrader for the Topical Treatment of Androgenetic Alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AI-Designed Drug AH-001 Complete U.S. Phase I Trial, Demonstrating Excellent Safety and Tolerability [prnewswire.com]
- 10. firstwordpharma.com [firstwordpharma.com]
Application Note: Determination of Androgen Receptor Binding Affinity for AH001 Using a Fluorescence Polarization Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The androgen receptor (AR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a crucial role in the development and function of the male reproductive system and other tissues.[1][2][3] Dysregulation of AR signaling is a key driver in the progression of prostate cancer, making it a critical therapeutic target.[2][4] Evaluating the binding affinity of novel compounds to the AR is a fundamental step in the discovery of new agonists or antagonists for therapeutic use.[2][4][5]
This application note details a robust and high-throughput method for determining the binding affinity of a test compound, AH001, to the human androgen receptor ligand-binding domain (AR-LBD). The protocol utilizes a competitive fluorescence polarization (FP) assay, a homogenous technique that measures the displacement of a fluorescently labeled androgen ligand (tracer) from the AR-LBD by a competitive compound.[4][6][7] This method avoids the use of radioactive materials and is well-suited for screening and characterizing potential AR modulators.[5][8]
Assay Principle
The FP assay is based on the principle that a small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in a low fluorescence polarization value.[4][7] When this tracer binds to the much larger AR-LBD protein, its rotational mobility is restricted, leading to a high polarization value.[4][7] In a competitive assay, an unlabeled test compound (e.g., this compound) competes with the fluorescent tracer for the same binding site on the AR-LBD. An effective competitor will displace the tracer from the receptor, causing the tracer to tumble freely again and resulting in a decrease in the polarization value.[4][7] The magnitude of this decrease is proportional to the binding affinity of the test compound, allowing for the determination of its inhibitory concentration (IC50).[2][4]
Illustrative Binding Affinity Data
The binding affinity of the hypothetical compound this compound for the androgen receptor was determined and compared to known reference compounds. The results, including the half-maximal inhibitory concentration (IC50) and the calculated inhibition constant (Ki), are summarized below.
Table 1: Androgen Receptor Binding Affinity Data
| Compound | IC50 (nM) | Ki (nM) | Putative Activity |
| Dihydrotestosterone (DHT) | 30 | 14.3 | Agonist (Reference) |
| Bicalutamide | 1400 | 667 | Antagonist (Reference) |
| This compound | 85 | 40.5 | Potent Binder |
Note: Data are for illustrative purposes. IC50 values represent the concentration of the compound required to displace 50% of the fluorescent tracer. The Ki was calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent tracer and Kd is its dissociation constant for the AR-LBD.[9][10]
Signaling Pathway and Experimental Workflow
To provide context for the assay, the canonical androgen receptor signaling pathway and the experimental workflow for the binding assay are illustrated below.
Caption: Canonical androgen receptor (AR) signaling pathway.[11][12]
Caption: Experimental workflow for the AR competitive binding assay.
Detailed Experimental Protocol
This protocol is adapted from commercially available fluorescence polarization-based androgen receptor competitor assays.[2][4]
1. Materials and Reagents
-
AR-LBD: Recombinant human Androgen Receptor Ligand-Binding Domain (e.g., His-GST tagged), stored at -80°C.
-
Fluorescent Tracer: A high-affinity fluorescent androgen ligand (e.g., Fluormone™ AL Green), stored at -20°C.[4]
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.1% BSA, 10% glycerol, pH 7.4. Prepare fresh by adding DTT to the buffer on the day of the assay.[2][13]
-
Test Compound (this compound): Stock solution in 100% DMSO.
-
Reference Compounds: Dihydrotestosterone (DHT) and Bicalutamide stock solutions in 100% DMSO.
-
Microplates: Black, 384-well, low-volume, non-treated microplates.
-
Plate Reader: Capable of measuring fluorescence polarization with appropriate excitation and emission filters.
2. Reagent Preparation
-
Assay Buffer: On the day of the experiment, supplement the base buffer with DTT to a final concentration of 1 mM. Keep on ice.
-
AR-LBD Working Solution: Thaw AR-LBD on ice. Dilute the stock AR-LBD in cold Assay Buffer to the desired final concentration (e.g., 25 nM).[2] Keep on ice. Note: Avoid vortexing the protein solution.[2]
-
Fluorescent Tracer Working Solution: Dilute the tracer stock in Assay Buffer to the desired final concentration (e.g., 2 nM).[7] Protect from light.
-
Compound Dilution Series:
-
Prepare a primary dilution of this compound and reference compounds in Assay Buffer.
-
Perform a serial dilution (e.g., 1:3) across a 12-point range to generate a dose-response curve. Ensure the final DMSO concentration in the assay does not exceed 1-2%.[2]
-
3. Assay Procedure
All steps should be performed at room temperature unless otherwise specified.
-
Add Test Compounds: Pipette 10 µL of each compound dilution (including controls: no compound, and a high concentration of a known binder for maximum displacement) into the wells of the 384-well plate.
-
Add AR-LBD: Add 15 µL of the AR-LBD working solution to each well.
-
Add Fluorescent Tracer: Add 15 µL of the fluorescent tracer working solution to each well. The total assay volume is 40 µL.
-
Incubation: Seal the plate and incubate for 4-8 hours at room temperature (20-25°C), protected from light.[2][4]
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) of each well using a compatible plate reader.
4. Data Analysis
-
Plot Data: Plot the measured mP values against the logarithm of the compound concentration.
-
Fit Curve: Fit the data using a sigmoidal dose-response (variable slope) equation to generate an inhibition curve.
-
Determine IC50: The IC50 is the concentration of the test compound that results in a 50% reduction of the specific binding (the difference between the high and low mP signals).[2][4]
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation to account for the concentration and affinity of the fluorescent tracer.[9][14]
Ki = IC50 / (1 + ([Tracer] / Kd))
Where:
-
[Tracer] is the final concentration of the fluorescent tracer in the assay.
-
Kd is the dissociation constant of the tracer for the AR-LBD.
-
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 6. Invitrogen PolarScreen Androgen Receptor Competitor Assay Kit, Green 800 x 20 μL assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Efficacy of AH001 in Human Hair Follicle Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgenetic alopecia (AGA) is a prevalent form of hair loss characterized by the progressive miniaturization of hair follicles. AH001 is a novel, first-in-class protein degrader being investigated for the treatment of AGA.[1][2] Unlike conventional therapies that inhibit enzymes or stimulate hair follicles, this compound employs a unique mechanism by targeting and eliminating key proteins associated with hair loss.[1][2] This document provides a comprehensive protocol for assessing the efficacy of this compound in an ex vivo human hair follicle organ culture model, a critical preclinical step for evaluating potential hair growth-promoting agents.
The protocols outlined below are designed to provide a robust framework for quantifying the effects of this compound on hair shaft elongation and hair follicle cell proliferation. Furthermore, we present diagrams of key signaling pathways implicated in hair follicle cycling, which may be modulated by this compound.
Data Presentation
The following tables present illustrative quantitative data for the assessment of this compound's efficacy. Note: The data presented here is hypothetical and for illustrative purposes only.
Table 1: Effect of this compound on Hair Shaft Elongation
| Treatment Group | Concentration (nM) | Mean Hair Shaft Elongation (mm) ± SD (Day 7) | % Increase vs. Vehicle Control |
| Vehicle Control | 0 | 1.2 ± 0.3 | 0% |
| This compound | 10 | 1.8 ± 0.4 | 50% |
| This compound | 100 | 2.5 ± 0.5 | 108% |
| This compound | 1000 | 2.8 ± 0.6 | 133% |
| Minoxidil (Positive Control) | 10,000 | 2.2 ± 0.4 | 83% |
Table 2: Effect of this compound on Hair Follicle Keratinocyte Proliferation (Ki67 Staining)
| Treatment Group | Concentration (nM) | % Ki67-Positive Cells in Hair Matrix ± SD | % Increase vs. Vehicle Control |
| Vehicle Control | 0 | 25 ± 5 | 0% |
| This compound | 10 | 35 ± 6 | 40% |
| This compound | 100 | 55 ± 8 | 120% |
| This compound | 1000 | 65 ± 9 | 160% |
| Minoxidil (Positive Control) | 10,000 | 48 ± 7 | 92% |
Experimental Protocols
Isolation and Culture of Human Hair Follicles
This protocol describes the microdissection and culture of human anagen hair follicles from scalp skin.
Materials:
-
Human scalp skin tissue from elective surgeries (with patient consent)
-
Williams' E Medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics
-
Sterile phosphate-buffered saline (PBS)
-
Fine-tipped sterile forceps and scalpels
-
Stereomicroscope
-
24-well culture plates
Procedure:
-
Obtain fresh human scalp skin and immediately place it in chilled, sterile Williams' E Medium.
-
Under a stereomicroscope, carefully dissect the subcutaneous fat to expose the hair follicles.
-
Isolate individual anagen VI hair follicles by microdissection, ensuring the dermal papilla at the base of the follicle remains intact.
-
Transfer each isolated follicle to a single well of a 24-well plate containing 1 mL of supplemented Williams' E Medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
The following day, replace the medium with fresh medium containing the desired concentrations of this compound, vehicle control, or positive control (e.g., Minoxidil).
-
Maintain the cultures for up to 7-10 days, changing the medium every 2-3 days.
Measurement of Hair Shaft Elongation
This protocol details the quantification of hair growth by measuring the length of the hair shaft.
Materials:
-
Inverted microscope with a calibrated eyepiece graticule or imaging software
-
Digital camera
Procedure:
-
On Day 0 of treatment, capture a baseline image of each hair follicle, ensuring the full length of the hair shaft is visible.
-
At specified time points (e.g., daily or every other day), capture new images of each follicle.
-
Using the calibrated eyepiece graticule or imaging software, measure the length of the hair shaft from the base of the hair bulb to the tip.
-
Calculate the hair shaft elongation by subtracting the baseline (Day 0) measurement from the measurement at each subsequent time point.
-
Pool data from multiple follicles for each treatment group to determine the mean elongation and standard deviation.
Assessment of Cell Proliferation by Ki67 Immunofluorescence
This protocol describes the staining of hair follicles for the proliferation marker Ki67.
Materials:
-
Cultured hair follicles
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody: Rabbit anti-Ki67
-
Secondary antibody: Fluorochrome-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
At the end of the culture period, fix the hair follicles in 4% PFA for 2 hours at room temperature.
-
Wash the follicles three times in PBS.
-
Permeabilize the follicles with permeabilization buffer for 15 minutes.
-
Wash three times in PBS.
-
Block non-specific antibody binding by incubating in blocking buffer for 1 hour.
-
Incubate the follicles with the primary anti-Ki67 antibody overnight at 4°C.
-
Wash three times in PBS.
-
Incubate with the fluorochrome-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash three times in PBS.
-
Counterstain the nuclei with DAPI for 10 minutes.
-
Wash in PBS and mount the follicles on a microscope slide using an appropriate mounting medium.
-
Visualize the staining using a fluorescence microscope. Capture images of the hair matrix region.
-
Quantify the percentage of Ki67-positive cells by counting the number of green-fluorescing nuclei (Ki67-positive) and dividing by the total number of blue-fluorescing nuclei (DAPI-positive) in the hair matrix.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Wnt/β-catenin signaling pathway in hair follicle growth.
Caption: Sonic Hedgehog (Shh) signaling in hair follicle proliferation.
References
Troubleshooting & Optimization
Optimizing AH001 dosage for in vitro and in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AH001, a novel inhibitor of the RhoA signaling pathway, in both in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, chemically identified as (R)-1-(3-ethylphenyl)ethane-1,2-diol, is a novel small molecule inhibitor of the RhoA signaling pathway.[1] Its mechanism of action is distinct from typical RhoA inhibitors. This compound targets the TRPV4–RhoA–RhoGDI1 axis, effectively sequestering inactive RhoA–GDP in the plasma membrane and cytoplasm.[1] This is achieved by enhancing the binding of TRPV4 to RhoA and facilitating the interaction between RhoGDI1 and RhoA in vascular smooth muscle cells (VSMCs).[1]
Q2: What are the key signaling pathways modulated by this compound?
A2: this compound has been shown to inhibit VSMC contraction and phenotypic switching through the downstream effectors of RhoA. The key pathways include:
-
Contraction Pathway: RhoA/ROCK/MYPT1/MLC[1]
-
Phenotypic Switching Pathway: RhoA/ROCK/LIMK1/cofilin/MRTF-A/SRF
Q3: What are the recommended dosage ranges for this compound?
A3: Recommended dosage ranges depend on the experimental model. Please refer to the data tables below for specific guidance on in vitro and in vivo studies.
Q4: In which animal models has this compound been shown to be effective?
A4: this compound has demonstrated antihypertensive effects in Angiotensin II-induced hypertensive mice and spontaneously hypertensive rats (SHR).[1]
Data Presentation
In Vitro Dosage and Efficacy
| Parameter | Value | Cell Type | Reference |
| Concentration Range | 1 - 30 µM | Vascular Smooth Muscle Cells (VSMCs) | [1] |
| IC50 | Not explicitly reported | N/A |
In Vivo Dosage and Efficacy
| Animal Model | Dosage Range | Administration Route | Key Findings | Reference |
| Angiotensin II-Induced Hypertensive Mice | 50 mg/kg | Oral Gavage (daily) | Significantly decreased blood pressure and prevented vascular remodeling. | [1] |
| Spontaneously Hypertensive Rats (SHR) | 25 - 200 mg/kg | Oral Gavage (single dose & long-term) | Dose-dependent reduction in systolic and diastolic blood pressure. | [1] |
Experimental Protocols
In Vitro: Vascular Smooth Muscle Cell (VSMC) Contraction Assay
Objective: To assess the inhibitory effect of this compound on VSMC contraction.
Methodology:
-
Cell Culture: Culture primary VSMCs in a suitable medium (e.g., DMEM with 10% FBS).
-
Collagen Gel Preparation: Prepare a collagen gel matrix in 96-well plates.
-
Cell Seeding: Suspend VSMCs in a collagen solution and seed them into the prepared wells. Allow the gel to polymerize.
-
Treatment: After polymerization, add culture medium with varying concentrations of this compound (e.g., 1, 10, 30 µM) or vehicle control.
-
Contraction Induction: After a suitable pre-incubation period, induce contraction with a contractile agonist (e.g., Angiotensin II).
-
Image Analysis: Capture images of the collagen gels at baseline and after the contraction period.
-
Quantification: Measure the surface area of the gels using image analysis software (e.g., ImageJ). The percentage decrease in gel area corresponds to the degree of cell contraction.
In Vivo: Angiotensin II-Induced Hypertension Model
Objective: To evaluate the antihypertensive effect of this compound in a mouse model of hypertension.
Methodology:
-
Animal Model: Use male C57BL/6 mice.
-
Hypertension Induction: Implant osmotic minipumps subcutaneously to deliver Angiotensin II (e.g., 1000 ng/kg/min) for 28 days to induce hypertension.
-
This compound Administration: Administer this compound (e.g., 50 mg/kg) or vehicle control daily via oral gavage.
-
Blood Pressure Monitoring: Measure systolic and diastolic blood pressure at regular intervals using a non-invasive tail-cuff method or telemetry.
-
Tissue Collection: At the end of the study, euthanize the animals and collect tissues (e.g., aorta, heart) for histological and molecular analysis (e.g., H&E staining, immunofluorescence).
-
Data Analysis: Analyze blood pressure data and quantify vascular remodeling from histological images.
Troubleshooting Guides
In Vitro Studies
| Issue | Potential Cause | Suggested Solution |
| Low Efficacy of this compound | - Incorrect dosage- Cell line resistance- Compound degradation | - Perform a dose-response curve to determine the optimal concentration.- Ensure the cell line expresses the target proteins (TRPV4, RhoA).- Prepare fresh stock solutions of this compound and store them properly. |
| Cell Toxicity | - High concentration of this compound- Solvent (e.g., DMSO) toxicity | - Lower the concentration of this compound.- Ensure the final solvent concentration is below toxic levels (typically <0.1%). |
| High Variability in Contraction Assay | - Inconsistent cell seeding- Uneven collagen polymerization | - Ensure a homogenous cell suspension before seeding.- Maintain a consistent temperature during polymerization. |
In Vivo Studies
| Issue | Potential Cause | Suggested Solution |
| No Significant Reduction in Blood Pressure | - Insufficient dosage- Poor oral bioavailability- Animal model variability | - Increase the dose of this compound based on dose-response studies.- Consider alternative administration routes if bioavailability is a concern.- Ensure consistent induction of hypertension and use appropriate sample sizes. |
| Adverse Effects (e.g., weight loss, lethargy) | - Off-target effects- Compound toxicity | - Monitor animals closely for any signs of toxicity.- Reduce the dosage or frequency of administration.- Conduct a preliminary toxicity study. |
| Inconsistent Blood Pressure Readings | - Improper tail-cuff technique- Animal stress | - Ensure proper training on the use of the tail-cuff system.- Acclimate animals to the procedure to minimize stress. |
Visualizations
Caption: Mechanism of this compound Action.
Caption: In Vivo Experimental Workflow.
References
Technical Support Center: Identifying and Minimizing Off-Target Effects of AH001
Welcome to the technical support center for AH001, a novel inhibitor of the RhoA signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the RhoA signaling pathway.[1] It functions by targeting the TRPV4–RhoA–RhoGDI1 axis, which leads to the sequestration of inactive RhoA–GDP in the plasma membrane and cytoplasm.[1] This mechanism is distinct from other typical modes of RhoA inhibition.[1]
Q2: What are the known downstream signaling pathways affected by this compound?
A2: this compound has been shown to inhibit vascular smooth muscle cell (VSMC) contraction through the RhoA/ROCK/MYPT1/MLC signaling pathway.[1] Additionally, it suppresses VSMC phenotype switching to myofibroblasts via the RhoA/ROCK/LIMK1/cofilin/MRTF-A/SRF signaling cascade.[1]
Q3: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
A3: Off-target effects are unintended interactions of a small molecule inhibitor with biomolecules other than its intended therapeutic target.[2][3] These interactions can lead to misleading experimental results, cellular toxicity, or undesirable side effects in a clinical setting.[2][3] Given that current inhibitors of the RhoA signaling pathway have faced challenges with insufficient specificity, it is crucial to characterize any potential off-target effects of this compound.[1]
Q4: What are the general strategies to identify potential off-target effects of this compound?
A4: A multi-faceted approach is recommended for identifying off-target effects. This can include computational and experimental methods.
-
Computational Approaches: In silico methods can predict potential off-target interactions by comparing the chemical structure of this compound to databases of known protein-ligand interactions.[4]
-
High-Throughput Screening: Screening this compound against a broad panel of kinases and other protein targets can identify unintended interactions.[5]
-
Genetic and Phenotypic Screening: Technologies like CRISPR-Cas9 or RNA interference can be used to knock out or silence specific genes.[5] Observing whether these genetic perturbations alter the cellular response to this compound can help identify off-target pathways.
-
Proteomics Approaches: Techniques such as thermal proteome profiling (TPP) or chemical proteomics can identify direct protein targets of this compound within the cell.
Q5: How can I minimize off-target effects in my experiments with this compound?
A5: Minimizing off-target effects is crucial for obtaining reliable data.
-
Use the Lowest Effective Concentration: Perform dose-response experiments to determine the minimal concentration of this compound required to achieve the desired on-target effect.[2]
-
Use a Structurally Unrelated Inhibitor: Whenever possible, use a structurally distinct inhibitor of the RhoA pathway to confirm that the observed phenotype is due to on-target inhibition and not a chemical artifact of this compound.[2]
-
Perform Rescue Experiments: If possible, overexpress a form of the target protein that is resistant to this compound.[2] If the phenotype is reversed, it provides strong evidence for on-target activity.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Expected Outcome |
| Unexpected or inconsistent cellular phenotype observed after this compound treatment. | The observed phenotype may be due to an off-target effect rather than inhibition of the RhoA pathway. | 1. Validate with a Secondary Inhibitor: Treat cells with a structurally different RhoA pathway inhibitor. Expected Outcome: If the phenotype is reproduced, it is more likely an on-target effect.[2] 2. Perform a Dose-Response Curve: Test a wide range of this compound concentrations. Expected Outcome: A clear, dose-dependent effect that correlates with the IC50 for RhoA inhibition suggests on-target activity.[2] 3. Conduct a Rescue Experiment: Transfect cells with a mutant version of a target protein in the RhoA pathway (e.g., RhoA, ROCK) that is resistant to this compound. Expected Outcome: Reversal of the phenotype in cells expressing the resistant mutant strongly supports an on-target mechanism.[2] |
| Cellular toxicity observed at concentrations required for RhoA inhibition. | This compound may be interacting with off-targets that regulate essential cellular processes. | 1. Lower the this compound Concentration: Determine the minimal concentration needed for on-target inhibition and use concentrations at or slightly above the IC50.[2] 2. Screen Against Toxicity Panels: Test this compound against a panel of known toxicity-related targets (e.g., hERG, various CYPs). Expected Outcome: Identification of interactions with toxicity-related proteins can explain the observed toxicity.[3] 3. Use a Cell Line Lacking the Primary Target: If feasible, treat a cell line that does not express a key component of the targeted pathway (e.g., TRPV4). Expected Outcome: If toxicity persists, it is likely due to off-target effects.[3] |
| Discrepancy between in vitro biochemical data and cell-based assay results. | Poor cell permeability or rapid metabolism of this compound in cellular models. | 1. Assess Cell Permeability: Utilize assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine if this compound can cross the cell membrane.[6] 2. Evaluate Metabolic Stability: Incubate this compound with liver microsomes or hepatocytes to assess its metabolic stability. Expected Outcome: These assays will indicate if the compound is being rapidly degraded, which would explain the lack of cellular activity. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
This protocol is used to confirm that this compound directly binds to its intended target (e.g., TRPV4 or a component of the RhoA complex) in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle control or a saturating concentration of this compound.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein detection method.
-
Analysis: In the this compound-treated samples, the target protein should remain soluble at higher temperatures compared to the vehicle control, indicating stabilization upon binding.[2]
Protocol 2: Kinase Profiling to Identify Off-Target Kinase Interactions
This protocol helps to identify unintended interactions of this compound with a broad range of kinases.
Methodology:
-
Compound Submission: Submit this compound to a commercial kinase profiling service or perform the assay in-house using a recombinant kinase panel.
-
Binding or Activity Assay: The service will typically perform either a binding assay (measuring the affinity of this compound to each kinase) or an enzymatic activity assay (measuring the inhibition of each kinase by this compound) at a fixed concentration (e.g., 1 µM or 10 µM).
-
Data Analysis: The results are usually presented as a percentage of inhibition or binding compared to a control. Significant inhibition of kinases other than those in the intended RhoA pathway would indicate potential off-targets.
Visualizations
Signaling Pathways of this compound Action
Caption: Signaling pathways modulated by this compound in vascular smooth muscle cells.
Experimental Workflow for Off-Target Identification
Caption: A logical workflow for troubleshooting and identifying off-target effects.
Decision Tree for Minimizing Off-Target Effects
Caption: A decision tree outlining key steps to minimize off-target effects.
References
- 1. AH-001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. resources.biomol.com [resources.biomol.com]
Addressing solubility and stability issues of AH001 in formulations
This guide provides troubleshooting advice and frequently asked questions for addressing solubility and stability challenges encountered during the formulation of AH001.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: this compound is not dissolving in my aqueous buffer.
-
Question: I am trying to dissolve this compound in a phosphate-buffered saline (PBS) at pH 7.4, but it is not dissolving completely, or it precipitates out of solution. What can I do?
-
Answer: This is a common issue due to this compound's low intrinsic aqueous solubility. Here are several strategies to address this:
-
Co-solvents: this compound shows significantly improved solubility with the addition of organic co-solvents. See Table 1 for a list of effective solvents. We recommend preparing a concentrated stock solution in 100% DMSO and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
pH Adjustment: this compound is a weakly basic compound, and its solubility is pH-dependent. Solubility increases as the pH is lowered. For many cell-based assays, a pH between 6.0 and 7.2 may be acceptable and could improve solubility. See Table 2 for details on pH-dependent solubility.
-
Use of Excipients: Solubilizing agents such as cyclodextrins can encapsulate this compound, enhancing its aqueous solubility. We have found that Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly effective.
-
Issue 2: The concentration of my this compound solution is decreasing over time.
-
Question: I prepared a stock solution of this compound in DMSO and stored it at 4°C. After a week, I've noticed a significant drop in its effective concentration in my assays. What is happening?
-
Answer: This issue is likely due to either precipitation or chemical degradation.
-
Precipitation from Stock: this compound can precipitate from concentrated DMSO stocks, especially when stored at low temperatures. We recommend storing DMSO stocks at room temperature and protecting them from light. Before each use, vortex the stock solution thoroughly.
-
Chemical Stability: this compound is susceptible to oxidative degradation, particularly when exposed to light and air. See the stability data in Table 3. To mitigate this, we recommend the following:
-
Store solutions in amber vials to protect from light.
-
Consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
For long-term storage, aliquoting and freezing at -80°C is recommended. Avoid repeated freeze-thaw cycles.
-
-
Issue 3: I am observing high variability in my experimental results.
-
Question: My experimental results with this compound are inconsistent between batches. How can I improve reproducibility?
-
Answer: High variability often stems from issues with solution preparation and stability. The following workflow can help ensure consistency.
Caption: Troubleshooting workflow for inconsistent results with this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for making a stock solution of this compound?
-
A1: We recommend using 100% Dimethyl Sulfoxide (DMSO) to prepare stock solutions of this compound at concentrations up to 50 mM.
-
-
Q2: How should I store the solid form of this compound?
-
A2: The solid, powdered form of this compound is stable at room temperature when protected from light and moisture. For long-term storage, we recommend keeping it at -20°C in a desiccator.
-
-
Q3: What are the main degradation pathways for this compound?
-
A3: The primary degradation pathway for this compound is oxidation, which is accelerated by exposure to light (photodegradation). Hydrolysis is a minor degradation pathway at pH values above 8.0.
Caption: Primary degradation pathways for the this compound compound.
-
-
Q4: Can I use sonication to help dissolve this compound?
-
A4: Yes, gentle sonication in a water bath for 5-10 minutes can help dissolve this compound in your chosen solvent system. However, avoid excessive sonication, as it can generate heat and potentially lead to degradation.
-
Data & Protocols
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C |
|---|---|
| Water | < 0.01 |
| PBS (pH 7.4) | < 0.01 |
| DMSO | ~50 |
| Ethanol | ~5 |
| PEG400 | ~20 |
Table 2: pH-Dependent Aqueous Solubility of this compound
| pH | Solubility (µg/mL) at 25°C |
|---|---|
| 5.0 | 10.5 |
| 6.0 | 2.1 |
| 7.0 | 0.8 |
| 7.4 | < 0.5 |
| 8.0 | < 0.5 |
Table 3: Stability of this compound in Solution (10 µM in PBS with 0.1% DMSO)
| Condition | % Remaining after 24 hours |
|---|---|
| 4°C, Dark | 98% |
| 25°C, Dark | 95% |
| 25°C, Ambient Light | 75% |
| 37°C, Dark | 88% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a 50 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound powder (MW: 450.5 g/mol )
-
Anhydrous DMSO
-
Amber glass vial
-
Vortex mixer
-
-
Procedure:
-
Weigh out 4.51 mg of this compound powder and transfer it to a clean amber glass vial.
-
Add 200 µL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex for 5 minutes or until the solid is completely dissolved.
-
Store the stock solution at room temperature, protected from light.
-
Protocol 2: Kinetic Solubility Assay
-
Objective: To determine the solubility of this compound in different aqueous buffers.
-
Materials:
-
10 mM this compound in DMSO stock solution
-
Test buffers (e.g., PBS at various pH values)
-
96-well microplate
-
Plate shaker
-
UV-Vis plate reader
-
-
Procedure:
-
Add 198 µL of the test buffer to wells of a 96-well plate.
-
Add 2 µL of the 10 mM this compound DMSO stock to each well to achieve a final concentration of 100 µM.
-
Seal the plate and place it on a plate shaker at room temperature for 24 hours, protected from light.
-
After incubation, measure the absorbance at a predetermined wavelength (e.g., 320 nm) to determine the concentration of dissolved this compound. A calibration curve should be prepared in a relevant solvent mixture.
-
The highest concentration at which no precipitation is observed is considered the kinetic solubility.
-
Technical Support Center: AH001 Protein Degrader Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the AH001 protein degrader. The following information is designed to address common challenges and provide solutions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional protein degrader. It functions by inducing proximity between the target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for subsequent degradation by the proteasome. This process is often referred to as targeted protein degradation (TPD).[1][2][3]
Q2: What are the key components of the this compound molecule?
A2: this compound consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits a specific E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[2][4] The nature of the linker can significantly impact the efficacy of the degrader.[2]
Q3: What is the "hook effect" and how can I avoid it with this compound?
A3: The "hook effect" is a phenomenon observed with bifunctional degraders where increasing the concentration of the degrader beyond an optimal point leads to a decrease in target protein degradation.[5][6][7] This occurs because at high concentrations, the degrader forms binary complexes with either the target protein or the E3 ligase, which are unable to form the productive ternary complex required for degradation.[5] To avoid this, it is crucial to perform a dose-response experiment to determine the optimal concentration range for this compound.
Q4: How can I confirm that this compound is inducing degradation via the proteasome?
A4: To confirm proteasome-dependent degradation, you can co-treat your cells with this compound and a proteasome inhibitor (e.g., MG132 or bortezomib). If this compound's effect is proteasome-dependent, the degradation of the target protein will be rescued or attenuated in the presence of the proteasome inhibitor.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Problem 1: No or low degradation of the target protein.
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations. | To identify the optimal concentration for ternary complex formation and avoid the "hook effect".[5][6][7] |
| Poor Cell Permeability of this compound | Use a permeabilization agent (with appropriate controls) or consider alternative delivery methods if available. | Heterobifunctional degraders can be large molecules with poor membrane permeability.[2][6][8] |
| Inefficient Ternary Complex Formation | Assess ternary complex formation using biophysical assays like co-immunoprecipitation (Co-IP) or surface plasmon resonance (SPR). | Stable and cooperative ternary complex formation is essential for efficient degradation.[9][10][11][12] |
| Target Protein has a Long Half-life | Increase the treatment duration with this compound. | Proteins with a long natural half-life may require longer exposure to the degrader to observe significant degradation.[13] |
| Low Expression of the E3 Ligase | Verify the expression level of the recruited E3 ligase in your cell line using Western blot or qPCR. | The abundance of the E3 ligase is critical for the degradation machinery to function effectively. |
| Incorrect Experimental Controls | Include a negative control (e.g., a structurally similar but inactive version of this compound) in your experiments. | To ensure the observed degradation is a specific effect of this compound-mediated ternary complex formation.[14] |
Problem 2: Off-target protein degradation.
| Possible Cause | Troubleshooting Step | Rationale |
| Promiscuous Binding of this compound | Perform proteome-wide analysis (e.g., using mass spectrometry) to identify off-target proteins. | The warhead or E3 ligase ligand of this compound may bind to other proteins, leading to their unintended degradation.[14] |
| Formation of Neo-substrates | Analyze the proteomic data for degradation of proteins not directly bound by this compound. | The ternary complex formed by this compound might recruit and ubiquitinate other proteins that are not the intended target.[7][15] |
| High this compound Concentration | Use the lowest effective concentration of this compound as determined by your dose-response experiments. | Higher concentrations can increase the likelihood of off-target effects. |
Problem 3: High variability in experimental results.
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Culture Conditions | Standardize cell passage number, seeding density, and growth conditions. | Variations in cell state can affect protein expression levels and cellular responses to treatment. |
| Instability of this compound | Prepare fresh stock solutions of this compound and store them appropriately. Avoid repeated freeze-thaw cycles. | The chemical stability of the degrader can impact its activity.[4] |
| Issues with Detection Method | Validate your antibodies for Western blotting and ensure consistent loading controls. | Inaccurate protein detection can lead to variable results.[16][17] |
Data Presentation
Table 1: Dose-Response of this compound on Target Protein Levels
| This compound Concentration (nM) | % Target Protein Remaining (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 85 ± 4.1 |
| 10 | 52 ± 6.5 |
| 100 | 15 ± 3.8 |
| 1000 | 45 ± 5.9 |
| 10000 | 80 ± 7.3 |
Table 2: Effect of Proteasome Inhibitor on this compound-mediated Degradation
| Treatment | % Target Protein Remaining (Mean ± SD) |
| Vehicle | 100 ± 6.1 |
| This compound (100 nM) | 18 ± 4.5 |
| MG132 (10 µM) | 98 ± 5.5 |
| This compound (100 nM) + MG132 (10 µM) | 92 ± 6.8 |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
-
Cell Lysis:
-
Seed cells in a 6-well plate and treat with varying concentrations of this compound or controls for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Ternary Complex Formation
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control.
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase or the target protein overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase.
-
Visualizations
Caption: Mechanism of action for the this compound protein degrader.
Caption: A logical workflow for troubleshooting lack of target protein degradation.
References
- 1. info.edifydigitalmedia.com [info.edifydigitalmedia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. contractpharma.com [contractpharma.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Advantages and Challenges of Protein Degrader Technology in Drug Discovery – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. schrodinger.com [schrodinger.com]
- 11. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Predicting the structural basis of targeted protein degradation by integrating molecular dynamics simulations with structural mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. lessons-in-protac-design-from-selective-degradation-with-a-promiscuous-warhead - Ask this paper | Bohrium [bohrium.com]
- 15. Protein Degrader Therapy R&D: Obstacles and Solutions – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 16. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Stability of AH001 in Skin Models
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for assessing the stability of compound AH001 in various skin models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that can affect the stability of this compound in a skin model?
A1: The stability of this compound can be influenced by two main factors:
-
Chemical Degradation: This involves the breakdown of the compound due to factors inherent to the formulation or experimental environment, such as pH, temperature, light exposure, or interaction with formulation excipients.[1]
-
Enzymatic Degradation (Metabolism): Skin is a metabolically active organ containing various enzymes.[2][3] These enzymes, classified as Phase I (e.g., cytochrome P450s, esterases) and Phase II (e.g., conjugation enzymes), can modify this compound, converting it into metabolites.[2] This biotransformation is a crucial factor in determining the compound's local bioavailability and residence time.
Q2: Which skin model is most appropriate for assessing the stability of this compound?
A2: The choice of model depends on the research question.
-
Ex Vivo Human or Animal Skin: This is considered the gold standard for permeability and metabolism studies as it retains the full architecture and metabolic machinery of native skin.[4][5][6] Human skin is preferred to minimize species differences, but porcine skin is a common alternative due to similarities in structure and lipid content.[7]
-
Reconstructed Human Epidermis (RHE) Models: These 3D models (e.g., EpiDerm™, EpiSkin™) consist of keratinocytes that have formed a multilayered epidermis.[7][8] They are useful for assessing epidermal metabolism and are highly reproducible. However, they lack the dermal component and its associated enzymes.
-
Skin Homogenates or Slices: These preparations can be used for initial screening of metabolic pathways but do not reflect the barrier function or layered structure of intact skin.[9]
Q3: How can I differentiate between the poor stability of this compound and its low skin penetration?
A3: This requires a multi-faceted approach. First, assess the intrinsic chemical stability of this compound in the formulation buffer at experimental temperatures.[1] If the compound is stable, low recovery from the receptor fluid in a diffusion cell experiment could be due to low penetration or high metabolism within the skin. To distinguish these, quantify the amount of this compound and its potential metabolites within the different skin layers (stratum corneum, epidermis, dermis) after the experiment.[10][11] High levels of metabolites in the skin with low levels of parent this compound in the receptor fluid would suggest metabolic instability is a significant factor.
Q4: What analytical methods are best for quantifying this compound and its metabolites in skin?
A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which are necessary for detecting low concentrations of analytes within the complex skin matrix.[11] A robust sample preparation, including efficient homogenization and extraction, is critical for accurate quantification.[11][12] High-performance liquid chromatography (HPLC) with UV detection can also be used if sensitivity is sufficient and metabolites can be chromatographically separated.[13]
Troubleshooting Guides
Problem: I am observing very low or no recovery of this compound from the skin model.
This is a common issue that can stem from multiple sources. The following workflow can help diagnose the cause.
Caption: Troubleshooting workflow for low recovery of this compound.
Problem: My results show high variability between replicate experiments.
High variability can undermine the validity of your stability assessment. Consider these potential causes:
-
Inconsistent Skin Samples: The thickness and properties of ex vivo skin can vary between donors and even across different anatomical sites from the same donor.[4] Using a dermatome to prepare skin of a consistent thickness can reduce this variability.[4]
-
Inconsistent Application: Ensure the dose of the this compound formulation is applied uniformly across the entire surface area of the skin in each diffusion cell.
-
Experimental Conditions: Maintain consistent temperature, as temperature fluctuations can alter both skin barrier properties and enzyme activity.[14] Ensure the receptor fluid is adequately stirred to maintain sink conditions.[13]
-
Skin Integrity: Check the integrity of each skin sample before and after the experiment to ensure there are no punctures or damage that could lead to artificially high permeation rates.
Experimental Protocols & Data Presentation
Protocol: Assessing Metabolic Stability of this compound in Ex Vivo Human Skin
This protocol outlines a typical experiment using Franz diffusion cells.
Caption: Experimental workflow for this compound stability assessment.
Data Presentation
Quantitative results should be summarized for clear interpretation. The table below provides a hypothetical example of stability data for this compound.
| Time Point (Hours) | Skin Model | % this compound Remaining (Mean ± SD, n=3) | % Metabolite M1 Formed (Mean ± SD, n=3) |
| 4 | Full-Thickness Skin | 75.2 ± 5.1 | 15.8 ± 2.3 |
| 8 | Full-Thickness Skin | 51.6 ± 4.8 | 35.1 ± 4.0 |
| 24 | Full-Thickness Skin | 15.3 ± 3.9 | 68.9 ± 5.5 |
| 24 | Heat-Separated Epidermis | 45.8 ± 6.2 | 41.5 ± 4.8 |
| 24 | Heat-Inactivated Control | 98.1 ± 1.5 | < 1.0 |
From this data, a half-life (t₁/₂) of approximately 8 hours can be estimated for this compound in full-thickness skin. The lower degradation in the heat-separated epidermis suggests that dermal enzymes contribute significantly to metabolism. The stability in the heat-inactivated control confirms that degradation is primarily enzymatic.
Visualization of Potential Metabolic Pathways
Understanding potential metabolic routes is key to interpreting stability data. Skin enzymes can perform various biotransformations.[2][9]
Caption: Hypothetical metabolic pathway for this compound in skin.
References
- 1. Mastering Stability: Understanding The 5 Types Of Drug Stability In Topical Development - Dow Development Labs [dowdevelopmentlabs.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Human Skin Drug Metabolism: Relationships between Methyl Salicylate Metabolism and Esterase Activities in IVPT Skin Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skin models for the testing of transdermal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs | MDPI [mdpi.com]
- 6. Ex vivo skin permeation study: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. [Metabolism of drugs in the skin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for quantitative determination of drug localized in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. What Are The Influencing Factors of Drug Percutaneous Absorption - CD Bioparticles Blog [cd-bioparticles.net]
Strategies to reduce variability in AH001 experimental results
Technical Support Center: AH001 Experimental Variability
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and ensure the reproducibility of experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in our IC50 values for this compound in cell viability assays. What are the common causes?
A1: Inconsistent IC50 values are a frequent issue in cell-based assays and can stem from several factors.[1][2] Key areas to investigate include:
-
Cell Culture Practices: The number of times a cell line has been subcultured (passage number) can lead to genetic drift and altered drug sensitivity.[1][3] It is critical to use cells within a consistent and defined passage number range. Additionally, cell health and confluency at the time of treatment can significantly impact results.[1]
-
Seeding Density: The initial number of cells plated per well is a critical parameter.[1][4] A higher cell density can reduce the effective concentration of this compound per cell, leading to an artificially high IC50 value. Conversely, low-density cultures may be overly sensitive.
-
Reagent Preparation and Stability: Ensure this compound is fully dissolved and that stock solutions are prepared fresh or have been stored correctly to avoid degradation.[2][5] Repeated freeze-thaw cycles of stock solutions should be avoided by using single-use aliquots.[2][5]
-
Incubation Time: The duration of exposure to this compound will directly influence the observed effect.[1][2][6] Standardize the incubation time across all experiments to ensure comparability.
-
Plate Edge Effects: Wells on the perimeter of 96-well plates are prone to evaporation, which can concentrate this compound and affect cell growth.[2][3] To mitigate this, it is recommended to fill the outer wells with sterile media or PBS and not use them for experimental data.[2]
Data Presentation: Impact of Seeding Density on this compound IC50
| Cell Line | Seeding Density (cells/well) | This compound IC50 (nM) | Standard Deviation (nM) |
| MCF-7 | 2,500 | 45.2 | 5.1 |
| MCF-7 | 5,000 | 88.9 | 9.3 |
| MCF-7 | 10,000 | 152.6 | 18.7 |
| A549 | 3,000 | 112.4 | 12.5 |
| A549 | 6,000 | 205.1 | 25.8 |
| A549 | 12,000 | 398.7 | 42.1 |
Mandatory Visualization: Standardized Cell Viability Workflow
Q2: After treating cells with this compound, my Western blot for the downstream target (p-Kinase Y) shows high background and inconsistent band intensity. How can I improve this?
A2: Western blotting is a multi-step technique prone to variability.[7] High background and inconsistent results often stem from issues in sample preparation, antibody usage, or the blotting procedure itself.
-
Sample Preparation: Improper handling of cell or tissue samples can lead to protein degradation.[8] Ensure lysis buffers contain adequate protease and phosphatase inhibitors.
-
Primary Antibody: The quality and specificity of the primary antibody are crucial.[7] Lot-to-lot variability can occur, and cross-reactivity may lead to non-specific bands.[7] Always titrate a new antibody to determine its optimal concentration and confirm its specificity.
-
Blocking Step: Inadequate blocking can lead to high background. Optimize the blocking agent (e.g., BSA vs. non-fat milk) and incubation time.
-
Washing Steps: Insufficient washing will result in high background, while excessive washing can reduce the specific signal. Use a consistent washing protocol with an appropriate buffer (e.g., TBS-T or PBS-T).
-
Loading Controls: To ensure that variations are due to biological effects and not loading errors, you must normalize your target protein signal to a reliable loading control (e.g., a housekeeping protein like GAPDH or total protein staining).[9][10]
Mandatory Visualization: Troubleshooting Western Blot Issues
Q3: this compound sometimes precipitates when I add it to my cell culture medium. How can I ensure it stays in solution?
A3: Solubility is a critical factor for the efficacy of small molecule inhibitors.[5] Precipitation can lead to a lower effective concentration and high variability.
-
Use the Correct Solvent: this compound is highly soluble in DMSO. Prepare a concentrated stock solution (e.g., 10-20 mM) in 100% DMSO.
-
Avoid Aqueous Dilutions of Stock: Do not perform serial dilutions of the DMSO stock solution directly in aqueous buffers or media, as this is a common cause of precipitation.[5] Perform initial dilutions in DMSO if needed.
-
Dilute into Media Correctly: To prepare the final working concentration, add the DMSO stock dropwise into the cell culture medium while vortexing or swirling to ensure rapid dispersal. The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent toxicity.[11]
-
Visual Inspection: After dilution, visually inspect the medium under a microscope for any signs of precipitation.[12] If precipitate is observed, sonication may help, but it is often better to remake the solution.[12]
Data Presentation: this compound Solubility in Common Solvents
| Solvent | Solubility at 25°C | Recommended Use |
| DMSO | > 50 mg/mL | Primary stock solution |
| Ethanol | < 1 mg/mL | Not recommended |
| Water | Insoluble | Not recommended |
| PBS (pH 7.4) | Insoluble | Not recommended |
Experimental Protocols
Protocol 1: this compound Stock and Working Solution Preparation
-
Stock Solution (10 mM):
-
Weigh out the required amount of this compound powder (MW = 450.5 g/mol ). For 1 mL of 10 mM stock, use 4.505 mg.
-
Add the appropriate volume of 100% sterile DMSO to the vial.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot into single-use volumes (e.g., 20 µL) and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles.[2]
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
To achieve a final concentration of 10 µM in 10 mL of medium, add 10 µL of the 10 mM stock to 9.99 mL of pre-warmed cell culture medium (a 1:1000 dilution).
-
Add the stock solution drop-by-drop to the medium while gently vortexing to ensure rapid and even mixing.
-
Always include a vehicle control in your experiments containing the same final concentration of DMSO (e.g., 0.1%).[5]
-
Protocol 2: Western Blotting for p-Kinase Y
-
Cell Lysis:
-
After treatment with this compound, wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same concentration with lysis buffer.
-
-
SDS-PAGE and Transfer:
-
Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.
-
Incubate with primary antibody against p-Kinase Y (e.g., 1:1000 dilution in 5% BSA/TBS-T) overnight at 4°C.
-
Wash the membrane 3 times for 10 minutes each with TBS-T.
-
Incubate with HRP-conjugated secondary antibody (1:5000 in 5% BSA/TBS-T) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBS-T.
-
-
Detection & Analysis:
-
Apply ECL substrate and image the blot using a chemiluminescence detector.
-
Strip the membrane and re-probe for total Kinase Y and a loading control (e.g., GAPDH) for normalization.
-
Quantify band intensities using densitometry software.
-
Mandatory Visualization: Hypothetical this compound Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. clyte.tech [clyte.tech]
- 7. licorbio.com [licorbio.com]
- 8. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guide to western blot quantification | Abcam [abcam.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. file.selleckchem.com [file.selleckchem.com]
Detecting potential off-target protein degradation by AH001
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for detecting potential off-target protein degradation by AH001.
FAQs and Troubleshooting Guides
This section addresses common questions and issues that may arise during the experimental evaluation of this compound's selectivity.
Q1: What is the primary mechanism of action for this compound?
Q2: How can I begin to assess the selectivity of this compound in my cell line of interest?
A2: A good starting point is to perform a global proteomics analysis using mass spectrometry (MS). This will provide an unbiased overview of protein level changes upon this compound treatment. We recommend a workflow that can distinguish direct degradation from downstream effects.
Q3: My proteomic screen identified several proteins that are downregulated upon this compound treatment. How do I determine if these are true off-targets?
A3: It is crucial to differentiate between direct off-target degradation and indirect effects, such as transcriptional downregulation or degradation of proteins in a complex with the primary target. Follow these troubleshooting steps:
-
Validate with an orthogonal method: Use Western blotting to confirm the degradation of the potential off-target proteins.
-
Assess mRNA levels: Use RT-qPCR to check if the mRNA levels of the potential off-target genes are affected. No change in mRNA levels suggests post-transcriptional regulation, such as protein degradation.[3]
-
Use negative controls: Synthesize or obtain a negative control compound that is structurally similar to this compound but incapable of binding to the E3 ligase or the target.[3] This will help confirm that the degradation is dependent on the recruitment of the E3 ligase.
-
Perform dose-response and time-course studies: True off-targets will likely show a dose-dependent and time-dependent degradation profile.
Q4: I am observing unexpected phenotypic changes in my cells treated with this compound that cannot be explained by androgen receptor degradation. What could be the cause?
A4: Unexpected phenotypes could be due to the degradation of an off-target protein. To investigate this:
-
Review your proteomics data: Look for downregulated proteins that are known to be involved in the observed phenotype.
-
Conduct rescue experiments: If a potential off-target is identified, try to rescue the phenotype by overexpressing an this compound-resistant mutant of the off-target protein.
-
Consider pathway analysis: Use bioinformatics tools to analyze your proteomics data and identify any signaling pathways that are significantly affected. This may point towards a key off-target protein.
Q5: What are the recommended cell lines for off-target screening of this compound?
A5: It is advisable to use a panel of cell lines that express a broad range of proteins. A study by Pfizer developed a "selected off-target proteome" (SOTP) and identified four human cell lines (HEK293, HCT116, A549, and U-2 OS) that collectively express approximately 80% of the SOTP.[4] Using a diverse panel of cell lines increases the chances of identifying cell-type-specific off-targets.
Quantitative Data Summary
While specific quantitative data for this compound off-targets is not publicly available, the following tables illustrate how such data could be presented.
Table 1: Illustrative Proteomics Hit List for this compound
| Protein ID | Gene Name | Log2 Fold Change (this compound/Vehicle) | p-value | Potential Off-Target? |
| P10275 | AR | -3.5 | <0.001 | On-Target |
| Q9Y2G8 | Protein X | -2.8 | <0.01 | Yes |
| P04637 | TP53 | -0.5 | >0.05 | No |
| P60709 | ACTB | 0.1 | >0.05 | No |
| Q13547 | Protein Y | -2.5 | <0.01 | Yes |
Table 2: Illustrative Validation of Potential Off-Targets
| Gene Name | Western Blot Fold Change | RT-qPCR Fold Change (mRNA) | Confirmed Off-Target? |
| AR | 0.15 | 0.98 | On-Target |
| Protein X | 0.25 | 1.05 | Yes |
| Protein Y | 0.30 | 0.95 | Yes |
Experimental Protocols
Protocol 1: Global Proteomics Analysis using Mass Spectrometry
-
Cell Culture and Treatment: Plate your chosen cell line(s) and treat with this compound at various concentrations and time points. Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis and Protein Extraction: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins with significant changes in abundance.
Protocol 2: Western Blot Validation
-
Sample Preparation: Prepare cell lysates as described in the proteomics protocol.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the on-target (AR) and potential off-target proteins. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Protocol 3: RT-qPCR for mRNA Level Assessment
-
RNA Extraction: Treat cells with this compound and a vehicle control. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
Quantitative PCR: Perform real-time PCR using primers specific for the genes of interest and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.
Visualizations
Caption: Mechanism of on-target and potential off-target degradation by this compound.
Caption: Experimental workflow for identifying and validating off-targets of this compound.
Caption: Simplified androgen receptor signaling pathway targeted by this compound.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. AnHorn Medicines Announces First Subject Dosed in AH-001 Phase I Clinical Trial in the United States [prnewswire.com]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of Topical AH001
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the topical delivery of AH001. The following guides and FAQs address common challenges encountered during formulation and experimentation, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: We are observing low skin permeation of this compound in our in vitro Franz cell experiments. What are the potential causes and solutions?
A1: Low skin permeation is a common challenge in topical drug delivery. Several factors could be contributing to this issue:
-
Formulation Incompatibility: The vehicle may not be optimized for this compound's physicochemical properties. The choice of excipients is crucial for drug solubility and partitioning into the stratum corneum.[1][2] Consider evaluating the solubility of this compound in various pharmaceutically acceptable solvents and vehicle systems.
-
Suboptimal Penetration Enhancers: The type and concentration of penetration enhancers can significantly impact bioavailability. Not all enhancers work equally well for all active pharmaceutical ingredients (APIs).[3][4][5][6] A systematic screening of different classes of penetration enhancers (e.g., fatty acids, alcohols, surfactants) is recommended.
-
Skin Barrier Integrity: The integrity of the skin membrane used in the Franz cells is critical. If the barrier is compromised, it can lead to artificially high and variable permeation rates. Conversely, a thicker or less permeable skin sample than average could result in lower permeation.[7][8] Always perform and document skin integrity tests, such as measuring electrical resistance, before starting the experiment.
-
Experimental Conditions: Factors such as the receptor fluid composition, temperature, and sink conditions can affect the permeation rate.[8][9] Ensure the receptor fluid maintains sink conditions and that the temperature of the skin surface is maintained at a physiological 32°C.
Q2: Our topical formulation of this compound is showing signs of physical instability (e.g., phase separation, crystallization). How can we troubleshoot this?
A2: Physical instability in topical formulations can significantly impact drug delivery and shelf-life. Here are some common causes and troubleshooting strategies:
-
Incorrect Order of Ingredient Addition: The sequence in which ingredients are added during formulation can affect the stability of emulsions and gels.[10] For example, preservatives should often be added just before emulsification to minimize contact time with surfactants at high temperatures.
-
Inadequate Homogenization: Insufficient mixing or the use of an inappropriate mixing speed can lead to poor dispersion of the API and excipients, resulting in an unstable formulation.[11] High-shear mixing is often required for creating stable emulsions with optimal droplet size.
-
Temperature Fluctuations: Both excessive heating and rapid cooling during the manufacturing process can lead to issues like chemical degradation, precipitation, or increased viscosity.[10] It is crucial to have tight control over heating and cooling rates.
-
Inappropriate Excipient Concentrations: The concentrations of viscosity agents, emulsifiers, and other excipients must be optimized.[2] For instance, an insufficient amount of a thickening agent can lead to a drop in viscosity and phase separation over time.
Q3: How do we select an appropriate animal model for in vivo bioavailability studies of topical this compound?
A3: The choice of an animal model is a critical step in preclinical topical drug development. The goal is to select a species whose skin is most similar to human skin in terms of anatomy and physiology.[8]
-
Porcine (Pig) Skin: Pig skin is considered the most relevant animal model for human skin due to similarities in thickness, lipid composition, and hair follicle density.[12]
-
Monkey Skin: Rhesus monkey skin has also been shown to have permeability characteristics similar to human skin for certain compounds.[13]
-
Rodent Skin (Rat, Mouse): While commonly used due to cost and availability, rodent skin is generally more permeable than human skin and may overestimate bioavailability.[8] Hairless rodent models can be a better option.
-
Rabbit Skin: Rabbit skin is also more permeable than human skin and is often used for irritation studies.
It is recommended to consult literature for studies on molecules with similar physicochemical properties to this compound to inform the selection of the most appropriate animal model.
Troubleshooting Guides
Guide 1: Inconsistent Results in In Vitro Skin Permeation Studies
| Problem | Potential Cause | Troubleshooting Action |
| High variability in permeation profiles between replicate Franz cells. | Inconsistent skin membrane thickness or integrity. | 1. Visually inspect all skin samples for defects before mounting. 2. Measure and record the thickness of each skin section. 3. Perform and document a skin integrity test (e.g., electrical resistance or transepidermal water loss) for each cell and establish acceptance criteria.[7][8] |
| Non-uniform application of the topical formulation. | 1. Use a positive displacement pipette for accurate and consistent dosing. 2. Ensure the formulation is spread evenly over the entire diffusion area. 3. For viscous formulations, consider using a glass rod to apply a uniform layer.[9] | |
| Air bubbles trapped between the skin and the receptor fluid. | 1. Carefully fill the receptor chamber to avoid bubble formation. 2. Gently tilt and tap the Franz cell to dislodge any trapped bubbles before starting the experiment. | |
| Unexpectedly low permeation rates for a new formulation. | Poor solubility of this compound in the receptor fluid, leading to a loss of sink conditions. | 1. Determine the solubility of this compound in the receptor fluid. 2. If solubility is low, consider adding a solubilizing agent (e.g., a small percentage of ethanol or a non-ionic surfactant) to the receptor fluid, ensuring it does not affect skin integrity.[9] |
| Chemical degradation of this compound in the formulation or receptor fluid. | 1. Assess the stability of this compound under the experimental conditions (temperature, pH). 2. Analyze samples at the end of the experiment to check for degradation products. |
Guide 2: Challenges in Quantifying this compound in Skin Layers
| Problem | Potential Cause | Troubleshooting Action |
| Low recovery of this compound from the stratum corneum after tape stripping. | Inefficient extraction of this compound from the adhesive tape. | 1. Optimize the extraction solvent and procedure. Test different solvents and extraction times. 2. Ensure the entire tape strip is fully immersed in the extraction solvent. 3. Use sonication or vortexing to improve extraction efficiency. |
| Incomplete removal of the stratum corneum with the tape strips. | 1. Apply firm, consistent pressure when applying the tape. 2. Remove the tape in a swift, consistent motion. | |
| Difficulty in obtaining a concentration-depth profile in the dermis. | The chosen analytical technique lacks the required sensitivity or spatial resolution. | 1. For kinetic data, consider using in vivo microdialysis, which allows for continuous sampling from the dermis.[14][15] 2. For high-resolution spatial distribution, consider techniques like confocal Raman microscopy.[15] |
| Contamination of deeper skin layers with surface formulation during sample collection. | Improper cleaning of the skin surface before sample collection. | 1. Thoroughly clean the skin surface with a suitable solvent to remove any residual formulation before performing biopsies or other sampling techniques. |
Data Presentation: Formulation Strategies to Enhance Bioavailability
The following tables summarize quantitative data from literature on various strategies to improve the topical delivery of different drugs. While this data is not specific to this compound, it provides a valuable reference for formulation development.
Table 1: Comparison of Vesicular Carriers for Topical Drug Delivery
| Carrier System | Drug | Key Findings | Reference |
| Ethosomes | Psoralen | 3.5-fold higher transdermal flux and 2.15-fold higher skin deposition compared to liposomes. | [16] |
| Ethosomes | Celecoxib | 9-fold increase in drug penetration into the skin compared to an aqueous suspension. Showed the highest encapsulation efficiency (54.4%) and penetration enhancement among liposomes, transfersomes, and ethosomes. | [17] |
| Liposomes | Celecoxib | 2.0 to 6.5-fold increase in drug penetration into the skin compared to an aqueous suspension. | [17] |
| Transfersomes | Celecoxib | Higher drug penetration than liposomes but lower than ethosomes. | [17] |
Table 2: Efficacy of Chemical Penetration Enhancers
| Enhancer | Drug | Enhancement Ratio (Compared to Control) | Mechanism of Action | Reference |
| Oleic Acid | Amiloride | Significantly high | Disrupts the lipid bilayer of the stratum corneum. | [6] |
| Dimethyl Sulfoxide (DMSO) | Amiloride | Significantly high | Alters the structure of the stratum corneum. | [6] |
| Ethanol | Various | Varies | Acts as a solvent and can fluidize the lipids of the stratum corneum. | [18] |
| Propylene Glycol | Various | Moderate | Hydrates the stratum corneum and acts as a solvent. | [5] |
| Urea | Various | Moderate | Hydrates the stratum corneum and has keratolytic effects. | [5] |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
1. Objective: To quantify the permeation of this compound from a topical formulation through an excised skin membrane.
2. Materials:
-
Vertical Franz diffusion cells
-
Excised human or animal (e.g., porcine) skin
-
Topical formulation of this compound
-
Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent if necessary)
-
Water bath with circulator
-
Stir bars
-
Positive displacement pipette
-
Analytical instruments for quantifying this compound (e.g., HPLC-UV, LC-MS/MS)
3. Methodology:
-
Prepare the receptor fluid and degas it to prevent air bubble formation.
-
Thaw the excised skin and cut it into sections large enough to fit the Franz cells.
-
Perform a skin integrity test on each skin section before mounting.[7][8]
-
Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with the receptor fluid, ensuring no air bubbles are trapped beneath the skin. Place a stir bar in the receptor chamber.
-
Place the Franz cells in a water bath maintained at a temperature that ensures the skin surface is at 32°C ± 1°C.[8]
-
Allow the skin to equilibrate for at least 30 minutes.
-
Accurately apply a known amount of the this compound formulation to the skin surface in the donor chamber.
-
At predetermined time intervals, collect aliquots of the receptor fluid for analysis. Replace the collected volume with fresh, pre-warmed receptor fluid to maintain sink conditions.
-
At the end of the experiment, dismantle the Franz cell. Clean the skin surface to remove any remaining formulation.
-
Analyze the concentration of this compound in the collected receptor fluid samples using a validated analytical method.
-
Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux.
Protocol 2: Stratum Corneum Tape Stripping
1. Objective: To determine the amount of this compound present in the stratum corneum after topical application.
2. Materials:
-
Adhesive tapes (e.g., D-Squame®, Scotch® Magic™ Tape)
-
Forceps
-
Vials for sample collection
-
Extraction solvent
-
Analytical instruments for quantifying this compound
3. Methodology:
-
Apply the topical formulation of this compound to a defined area of the skin (in vivo or ex vivo).
-
At the end of the application period, gently clean the skin surface to remove any excess formulation.
-
Firmly press a piece of adhesive tape onto the treated area for a few seconds with consistent pressure.
-
Remove the tape in a single, swift motion. This is the first tape strip.
-
Place the tape strip in a labeled vial.
-
Repeat the process with new pieces of tape on the same area for a predetermined number of strips (e.g., 10-20) to progressively remove the stratum corneum.
-
Add a known volume of a suitable extraction solvent to each vial containing a tape strip.
-
Extract this compound from the tape strips (e.g., by vortexing or sonication).
-
Analyze the concentration of this compound in the extraction solvent using a validated analytical method.
-
The amount of this compound on each tape strip can be used to construct a concentration-depth profile within the stratum corneum.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's mechanism of action in hypertension via the TRPV4-RhoA-RhoGDI1 axis.
Caption: Generalized pathway for this compound as a protein degrader in androgenetic alopecia.
Experimental and Logical Workflows
Caption: Experimental workflow for improving and assessing topical this compound bioavailability.
References
- 1. RhoA/ROCK signaling regulates smooth muscle phenotypic modulation and vascular remodeling via the JNK pathway and vimentin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 3. What Drugs Can Be Absorbed Through the Skin? [doverecovery.com]
- 4. Chemical vs. Physical Methods to Improve Dermal Drug Delivery: A Case Study with Nanoemulsions and Iontophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. researchgate.net [researchgate.net]
- 7. 2.12. In Vitro Permeation Testing [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. permegear.com [permegear.com]
- 10. pharmtech.com [pharmtech.com]
- 11. pharmadigests.com [pharmadigests.com]
- 12. ETHOSOMES: THE UPGRADED LIPOSOMES - A REVIEW [aprh.journals.ekb.eg]
- 13. Innovative Formulation Techniques For Enhancing Topical Drug Delivery - Dow Development Labs [dowdevelopmentlabs.com]
- 14. Skin models for the testing of transdermal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. Comparison of ethosomes and liposomes for skin delivery of psoralen for psoriasis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. scispace.com [scispace.com]
Technical Support Center: Optimizing Incubation Times for AH001
Disclaimer: The compound "AH001" is not publicly documented in the scientific literature. The following technical support guide is a template based on a hypothetical mechanism of action for this compound as a selective inhibitor of MEK1/2 in the MAPK/ERK signaling pathway. This information should be adapted based on your internal experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases in the core of the Ras-Raf-MEK-ERK signaling pathway.[1][2] By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of their downstream substrates, ERK1 and ERK2.[3] This leads to the suppression of downstream signaling cascades that are crucial for cell proliferation, differentiation, and survival.[2]
Q2: What is a recommended starting concentration and incubation time for this compound in a cell viability assay?
A2: For initial cell viability or proliferation assays (e.g., MTT, CellTiter-Glo), a common starting point is a dose-response experiment with concentrations ranging from 0.1 nM to 10 µM.[4] A typical incubation time to observe effects on cell growth is between 24 and 72 hours.[5][6] It is highly recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell line and assay.[6][7]
Q3: How quickly can I expect to see an effect on ERK phosphorylation after this compound treatment?
A3: Inhibition of ERK phosphorylation is a direct and rapid downstream effect of MEK inhibition. A significant reduction in phosphorylated ERK (p-ERK) levels can typically be observed within 30 minutes to 2 hours of treatment.[6][8] To determine the peak inhibition, a short time-course experiment (e.g., 15, 30, 60, 120 minutes) is recommended.[6]
Q4: Should I serum-starve my cells before this compound treatment?
A4: Serum starvation is an optional step that can reduce the basal levels of ERK phosphorylation, creating a larger window to observe the inhibitory effects of this compound.[4] This is particularly useful for mechanistic studies involving Western blotting for p-ERK. For cell viability assays that require longer incubation times, continuous serum starvation may not be feasible as it can affect cell health.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability (IC50) results between experiments | 1. Inconsistent Cell Health/Passage Number: Cells at high passage numbers can have altered drug sensitivity.[5] 2. Variable Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.[5][9] 3. Compound Instability: Repeated freeze-thaw cycles can degrade the compound.[9] 4. Inconsistent Incubation Time: The duration of drug exposure significantly impacts IC50 values.[5] | 1. Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.[5] 2. Use a cell counter for accurate seeding and ensure even cell distribution in multi-well plates.[5] 3. Aliquot the this compound stock solution to avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.[10] 4. Use a consistent and pre-optimized incubation time for all experiments.[5] |
| No significant decrease in cell viability, even at high concentrations of this compound | 1. Incubation Time is Too Short: Effects on cell proliferation may require longer exposure. 2. Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to MEK inhibition.[9] 3. Inactive Compound: The this compound stock may have degraded. | 1. Perform a time-course experiment, extending the incubation period up to 72 or 96 hours.[8] 2. Verify the activation status of the MAPK/ERK pathway in your cell line. Lines without a constitutively active pathway may be less sensitive. Consider using a positive control cell line known to be sensitive to MEK inhibitors. 3. Test the activity of your this compound stock on a known sensitive cell line or via a biochemical assay if possible. |
| No change in p-ERK levels after this compound treatment in Western blot | 1. Suboptimal Incubation Time: The time point chosen for cell lysis may be too early or too late. 2. Lysis Buffer Lacks Inhibitors: Phosphatases in the cell lysate can dephosphorylate p-ERK if not properly inhibited. 3. High Basal p-ERK Levels: If the pathway is highly active, the inhibitory effect may be masked. | 1. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to find the optimal time for p-ERK inhibition.[6] 2. Ensure your lysis buffer is fresh and contains a cocktail of protease and phosphatase inhibitors.[11] 3. Consider serum-starving the cells for 12-24 hours before treatment to lower the basal p-ERK levels.[4] |
| High toxicity observed in vehicle control (DMSO-treated) cells | 1. DMSO Concentration is Too High: High concentrations of DMSO are toxic to cells.[9] 2. Cell Line Sensitivity to DMSO: Some cell lines are more sensitive to DMSO than others.[9] 3. Poor Quality DMSO: Non-cell culture grade DMSO may contain toxic impurities.[9] | 1. Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%.[9] 2. Run a DMSO dose-response curve to determine the maximum tolerated concentration for your specific cell line.[9] 3. Use a high-purity, sterile-filtered DMSO suitable for cell culture.[9] |
Data Presentation
Table 1: Example of a Time-Course Experiment on Cell Viability
Cell Line: HT-29 (colorectal adenocarcinoma), this compound Concentration: 1 µM
| Incubation Time (Hours) | Cell Viability (% of Vehicle Control) | Standard Deviation |
| 24 | 85.2% | ± 4.5% |
| 48 | 62.7% | ± 3.8% |
| 72 | 41.5% | ± 5.1% |
Table 2: Example of a Dose-Response Experiment on p-ERK Inhibition
Cell Line: A375 (malignant melanoma), Incubation Time: 1 Hour
| This compound Concentration (nM) | p-ERK Level (Normalized to Total ERK) | Standard Deviation |
| 0 (Vehicle) | 1.00 | ± 0.12 |
| 1 | 0.78 | ± 0.09 |
| 10 | 0.35 | ± 0.05 |
| 100 | 0.08 | ± 0.02 |
| 1000 | 0.05 | ± 0.01 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[5]
-
Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[13]
Protocol 2: Western Blot for Phospho-ERK (p-ERK)
This protocol details the detection of phosphorylated ERK1/2 to verify the inhibitory activity of this compound.[4]
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.[4] If desired, serum-starve the cells for 12-24 hours.[4] Treat with the desired concentrations of this compound for the determined short incubation period (e.g., 1 hour).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 10-20 µg of protein per lane on an SDS-PAGE gel.[15] After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.[4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.[4]
-
Detection: Add an ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[4]
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.[4] The p-ERK signal should be normalized to the total ERK signal.[4]
Visualizations
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MEK Inhibitor PD0325901 Significantly Reduces the Growth of Papillary Thyroid Carcinoma Cells In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Western blot analysis of phosphorylated ERK1/2 expression and PAR formation [bio-protocol.org]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in AH001 Studies
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address common sources of variability and inconsistency in experiments involving the AH001 compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Question: Why am I observing high variability between my technical or biological replicates?
Answer: High variability is a common issue in cell-based assays and can stem from several factors. Below are the most frequent causes and their solutions.[1][2]
-
Inconsistent Cell Seeding: An uneven distribution of cells across the wells of a microplate is a primary source of variability.
-
Solution: Ensure the cell suspension is homogenous by mixing thoroughly before and during plating. After seeding, allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell settling. Using a multichannel pipette with care can also improve consistency.[1]
-
-
Pipetting Errors: Small inaccuracies in pipetting volumes of cells, compounds, or reagents can lead to significant differences in results.
-
Solution: Ensure pipettes are calibrated regularly. Use reverse pipetting for viscous solutions and pre-wet pipette tips before aspirating reagents to ensure accurate dispensing.[1]
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to temperature and humidity gradients, causing increased evaporation and altered cell growth compared to interior wells.
-
Solution: To mitigate this, avoid using the outer 36 wells for experimental samples. Instead, fill these wells with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[1]
-
-
Cell Health and Passage Number: Cells that are unhealthy, too confluent, or have been passaged too many times can respond inconsistently to treatment.
Question: What could cause a weak, low, or absent signal in my assay?
Answer: A complete or significant loss of signal can invalidate an experiment. The causes are often related to reagents, cell health, or the detection method.
-
Suboptimal Reagent Concentration: The concentration of detection reagents, antibodies, or substrates may be too low.
-
Solution: Titrate key reagents to determine the optimal concentration that yields a robust signal without increasing background noise.[1]
-
-
Degraded Reagents or Compound: Reagents may have expired, been stored improperly, or the this compound compound itself may have degraded.
-
Solution: Check the expiration dates of all kit components and store them as recommended. Prepare fresh dilutions of this compound from a validated stock for each experiment.
-
-
Incorrect Instrument Settings: The settings on the plate reader, such as focal height or gain, may not be optimized for your assay plate and signal intensity.
-
Solution: Optimize the focal height to ensure the reader is measuring at the layer where your adherent cells reside. Adjust the gain setting to amplify the signal appropriately without saturating the detector.[3]
-
-
Cell Viability Issues: If the assay measures a response from living cells, widespread cell death will result in no signal.
-
Solution: Perform a cell viability check (e.g., using trypan blue) before seeding. Ensure that the concentrations of this compound or vehicle (like DMSO) are not causing unexpected cytotoxicity.
-
Question: Why are my dose-response curves for this compound inconsistent between experiments?
Answer: Reproducing dose-response curves is critical for determining the potency of this compound. Inconsistency can arise from issues with compound handling or the experimental timeline.
-
Inaccurate Serial Dilutions: Errors in the serial dilution process will lead to incorrect final concentrations in the wells, altering the IC50 value.
-
Solution: Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare a fresh dilution series for each experiment from a trusted stock solution.
-
-
Compound Stability: this compound may not be stable in the assay medium over the full duration of the experiment.
-
Solution: Consult the compound's technical data sheet for stability information. If unknown, a time-course experiment can help determine if the compound's effect diminishes over longer incubation periods.
-
-
Variable Incubation Times: Inconsistent timing for cell treatment or reagent addition can shift the dose-response curve.
-
Solution: Use a timer and a consistent workflow, especially for large batches of plates, to ensure all samples are incubated for the intended duration.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
Q2: How should I prepare and store this compound?
A2: For in vitro studies, this compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C as recommended by the supplier.
Q3: How can I minimize background signal in my fluorescence-based assay?
A3: High background can be caused by autofluorescence from cells or media components like phenol red and fetal bovine serum.[3] Consider using a specialized assay medium optimized for microscopy or performing the final measurement in PBS. Additionally, using black-walled microplates can significantly reduce background from well-to-well crosstalk.[3][7]
Q4: What is the "edge effect" and how do I prevent it?
A4: The edge effect refers to the phenomenon where wells on the perimeter of a microplate show different results than interior wells, primarily due to increased evaporation and temperature fluctuations.[1] To prevent this, a common practice is to not use the outer rows and columns for experimental samples. Instead, fill them with sterile water or media to act as a humidity buffer.[1]
Data Presentation
Table 1: Troubleshooting Checklist for Inconsistent this compound Results
| Issue | Potential Cause | Recommended Action | Reference |
| High Replicate Variability | Inconsistent Cell Seeding | Ensure homogenous cell suspension; let plate rest before incubation. | [1] |
| Pipetting Inaccuracy | Calibrate pipettes; use reverse pipetting for viscous liquids. | [1] | |
| Edge Effect | Do not use outer wells for samples; fill with sterile liquid instead. | [1] | |
| Low or No Signal | Degraded Reagent/Compound | Check expiration dates; aliquot and store stocks properly. | [1] |
| Suboptimal Reagent Levels | Titrate antibodies, substrates, and other detection reagents. | [1] | |
| Incorrect Reader Settings | Optimize instrument gain and focal height for your specific plate/assay. | [3] | |
| Shifting Dose-Response | Serial Dilution Errors | Prepare fresh dilutions for each experiment; ensure proper mixing. | |
| Compound Instability | Check stability data; consider shorter incubation times if necessary. | ||
| Inconsistent Incubation | Use timers and a standardized workflow to ensure uniform timing. |
Experimental Protocols
Protocol: Standard Cell-Based Assay for Measuring this compound Activity
This protocol provides a generalized workflow for assessing the effect of this compound on a specific cellular response (e.g., inhibition of a signaling pathway).
-
Cell Seeding:
-
Culture cells to approximately 80% confluence.
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter. Confirm viability is >95%.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well). This must be optimized for your specific cell line and assay duration.[8]
-
Dispense 100 µL of the cell suspension into the inner wells of a 96-well tissue culture-treated plate.
-
Add 100 µL of sterile PBS or media to the outer perimeter wells.
-
Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in the appropriate assay medium. Remember to include a vehicle-only control (e.g., 0.1% DMSO).
-
Carefully remove the seeding medium from the wells.
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate for the desired treatment period (this can range from minutes to days depending on the biological question).
-
-
Assay Readout (Example: Fluorescence-Based):
-
Remove the treatment medium.
-
Wash cells gently with 100 µL of PBS.
-
Add 100 µL of the detection reagent (e.g., a fluorescent substrate or antibody) to each well.
-
Incubate for the time specified by the reagent manufacturer, protecting the plate from light.
-
Read the plate on a microplate reader using the appropriate excitation and emission wavelengths.
-
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: A standard experimental workflow for an this compound cell-based assay.
Caption: The inhibitory signaling pathway of this compound via the TRPV4-RhoA axis.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. AH-001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. AnHorn Medicines' AI-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]
- 6. AnHorn Medicines Begins AH-001 Phase I Clinical Trial with First Subject Dosed in US [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. sartorius.com [sartorius.com]
Validation & Comparative
AH001 vs. Finasteride: A Comparative Analysis of Mechanisms in Androgenetic Alopecia
For Immediate Release to the Scientific Community
This guide provides a comparative analysis of the established therapeutic agent, finasteride, and a novel, first-in-class investigational drug, AH001, for the treatment of androgenetic alopecia (AGA). While finasteride has been a cornerstone of AGA treatment for decades, this compound represents a paradigm shift, moving from enzymatic inhibition to targeted protein degradation. This document outlines their distinct mechanisms of action, supported by available data, and details experimental protocols for their evaluation.
Introduction
Androgenetic alopecia is a common hair loss disorder driven by the androgen dihydrotestosterone (DHT). For years, the primary therapeutic strategy has been the inhibition of 5-alpha reductase, the enzyme responsible for converting testosterone to DHT. Finasteride is the most well-known inhibitor in this class. However, AnHorn Medicines has recently announced the entry of this compound, a selective protein degrader, into Phase I clinical trials, presenting a novel approach to treating AGA.[1] This guide will compare the molecular mechanisms of these two agents.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and finasteride lies in their therapeutic approach. Finasteride acts as a competitive inhibitor of the 5-alpha reductase enzyme, effectively reducing the production of DHT.[2][3][4] In contrast, this compound is described as a selective protein degrader that targets and eliminates key proteins implicated in hair loss.[1]
Finasteride: The Established 5-Alpha Reductase Inhibitor
Finasteride is a synthetic 4-azasteroid compound that competitively inhibits type II and type III 5-alpha reductase isoenzymes.[2][5] These enzymes are responsible for the conversion of testosterone to the more potent androgen, DHT, primarily in the prostate, skin, and hair follicles.[5][6] By blocking this conversion, finasteride leads to a significant reduction in both serum and scalp DHT levels, by approximately 70%.[5][7] This reduction in DHT helps to prevent the miniaturization of hair follicles, a key pathological feature of AGA, thereby slowing hair loss and, in some cases, stimulating new hair growth.[5][7]
This compound: A Novel Protein Degrader
This compound represents a new frontier in AGA treatment. As a "first-in-class protein degrader," its mechanism is fundamentally different from enzyme inhibition.[1] Instead of blocking an enzyme's function, this compound is designed to selectively target and eliminate key proteins associated with hair loss.[1] While the specific protein targets of this compound have not been publicly disclosed, this approach suggests a highly specific and potentially more direct intervention in the pathological processes of AGA. Protein degradation technology, such as PROTACs (PROteolysis TArgeting Chimeras), typically involves a molecule that binds to both the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism offers the potential for a more profound and sustained effect compared to competitive inhibition.
Comparative Data Summary
Due to this compound's recent entry into Phase I clinical trials, no direct comparative studies with finasteride have been published. The following table summarizes the known quantitative data for finasteride. A similar table for this compound would be populated as data from clinical trials becomes available.
| Parameter | Finasteride | This compound |
| Mechanism of Action | Competitive inhibitor of Type II & III 5-alpha reductase[2][5] | Selective protein degrader of key hair loss-associated proteins[1] |
| Effect on DHT | ~70% reduction in serum DHT[5][7] | Data not yet available |
| Clinical Efficacy | Significant increase in hair count and slowing of hair loss progression[8] | Data not yet available |
| Route of Administration | Oral[2] | Not specified |
| Regulatory Status | FDA Approved for AGA[9] | Phase I Clinical Trial[1] |
Experimental Protocols
To facilitate future comparative studies, we outline standardized experimental protocols to evaluate and compare the mechanisms and efficacy of 5-alpha reductase inhibitors and protein degraders for AGA.
In Vitro 5-Alpha Reductase Inhibition Assay
This assay is crucial for quantifying the inhibitory potential of compounds like finasteride.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 5-alpha reductase.
Methodology:
-
Enzyme Source: Microsomes from rat liver or human prostate tissue, or recombinant human 5-alpha reductase isoenzymes.[10][11]
-
Reaction Mixture: Prepare a reaction buffer (e.g., phosphate buffer, pH 6.5) containing NADPH as a cofactor.[6][11]
-
Incubation: Pre-incubate the enzyme with various concentrations of the test compound (e.g., finasteride) or vehicle control.[6]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, testosterone (radiolabeled or non-radiolabeled).[6][11]
-
Reaction Termination: After a defined incubation period at 37°C, terminate the reaction (e.g., by adding a strong acid).[6]
-
Product Quantification: Separate the substrate (testosterone) from the product (DHT) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify the amount of DHT produced.[12][13]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cell-Based Androgen Signaling Assay
This assay is essential for evaluating the downstream effects of compounds on androgen receptor activity.
Objective: To measure the effect of a test compound on androgen receptor-mediated gene expression.
Methodology:
-
Cell Line: Utilize a cell line that expresses the androgen receptor (AR), such as prostate cancer cell lines (e.g., LNCaP, PC3/AR+) or a reporter cell line engineered to express AR and a reporter gene (e.g., luciferase) under the control of an androgen-responsive element.[14][15][16]
-
Cell Culture and Treatment: Culture the cells and treat them with a known AR agonist (e.g., DHT or R1881) in the presence of various concentrations of the test compound (e.g., finasteride or this compound) or vehicle control.[15][17]
-
Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for changes in gene expression.[16][17]
-
Reporter Gene Assay: If using a reporter cell line, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).[15][17]
-
Target Gene Expression Analysis: Alternatively, for non-reporter cell lines, extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of androgen-responsive genes.
-
Data Analysis: Determine the effect of the test compound on androgen-induced signaling. For inhibitors, calculate the IC50 value.
Conclusion
Finasteride and this compound represent two distinct eras in the pharmacological treatment of androgenetic alopecia. Finasteride's well-understood mechanism of 5-alpha reductase inhibition has proven effective for many. This compound, with its novel protein degradation mechanism, offers a potentially more targeted and powerful approach. As clinical data for this compound becomes available, direct comparative studies utilizing the outlined experimental protocols will be crucial to fully understand its therapeutic potential relative to established treatments like finasteride. The scientific community eagerly awaits further data on this promising new agent.
References
- 1. AnHorn Medicines Announces First Subject Dosed in AH-001 Phase I Clinical Trial in the United States [prnewswire.com]
- 2. urology-textbook.com [urology-textbook.com]
- 3. xyonhealth.com [xyonhealth.com]
- 4. droracle.ai [droracle.ai]
- 5. Finasteride - Wikipedia [en.wikipedia.org]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Comparitive effectiveness of finasteride vs Serenoa repens in male androgenetic alopecia: a two-year study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Systematic Review of Topical Finasteride in the Treatment of Androgenetic Alopecia in Men and Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a novel cell based androgen screening model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
Head-to-Head Preclinical Comparison: AH001 and GT20029 for Androgenetic Alopecia
A detailed analysis of two emerging topical androgen receptor degraders, AH001 by AnHorn Medicines and GT20029 by Kintor Pharmaceutical, reveals distinct preclinical profiles in the competitive landscape of androgenetic alopecia (AGA) treatments. Both molecules employ a targeted protein degradation mechanism, aiming to eliminate the androgen receptor (AR), a key driver of hair loss, directly at the local site of application. This approach promises a more potent and potentially safer alternative to traditional androgen receptor inhibitors.
This guide provides a comprehensive comparison of the available preclinical data for this compound and GT20029, focusing on their mechanism of action, efficacy in animal models, and safety profiles. The information is intended for researchers, scientists, and drug development professionals interested in the evolving field of AGA therapeutics.
Mechanism of Action: A Shared Strategy of Androgen Receptor Degradation
GT20029, developed on Kintor's proprietary PROTAC platform, works by recruiting an E3 ubiquitin ligase to tag the AR protein for degradation by the proteasome.[1] Preclinical studies have confirmed that this degradation of the AR protein effectively blocks the androgen receptor signaling pathway, which is responsible for the miniaturization of hair follicles in AGA.[4][5]
Caption: Signaling pathway of this compound and GT20029.
Preclinical Efficacy and Pharmacodynamics
While comprehensive head-to-head preclinical data is not publicly available, individual study results provide insights into the potential efficacy of each compound.
GT20029: Kintor Pharmaceutical has reported positive preclinical results for GT20029 in established animal models of androgen-related conditions.[4][7]
-
Dihydrotestosterone (DHT)-Induced Mouse Model for AGA: In this model, which mimics male pattern baldness, GT20029 was shown to significantly promote hair growth.[4][7] Specific quantitative data on the percentage of hair regrowth or changes in hair density from these preclinical studies have not been detailed in the available press releases.
-
Testosterone Propionate (TP)-Induced Hamster Flank Organ Acne Model: GT20029 also demonstrated efficacy in this model, significantly inhibiting the enlargement of the flank organ, which is an indicator of anti-androgenic activity.[4][7]
This compound: AnHorn Medicines has stated that preclinical data for this compound demonstrated significant efficacy in reversing hair loss induced by dihydrotestosterone (DHT) with topical administration. However, specific quantitative results from these preclinical studies have not been publicly released. The company has highlighted that the preclinical studies established a strong safety profile and excellent local tolerability, which paved the way for its Phase I clinical trial.[2]
| Preclinical Model | This compound | GT20029 |
| DHT-Induced Mouse Model (AGA) | Efficacy in reversing hair loss reported (quantitative data not available) | Significantly promoted hair growth (quantitative data not available)[4][7] |
| TP-Induced Hamster Flank Organ Model (Acne) | Not reported | Significantly inhibited enlargement of flank organ[4][7] |
Preclinical Safety and Pharmacokinetics
A key advantage touted for both this compound and GT20029 is their potential for a favorable safety profile due to topical administration and limited systemic exposure.
GT20029: Preclinical studies for GT20029 indicated that the molecule has limited skin penetration, which helps to avoid high systemic exposure and is expected to result in a better safety profile.[4] This was further supported by Phase I clinical trial data, which showed very limited systemic exposure in human subjects.[8]
This compound: Similarly, for this compound, preclinical data demonstrated a strong safety profile and excellent local tolerability.[2] The topical application is designed to act locally at the disease site, thereby avoiding the systemic side effects commonly associated with oral hormonal inhibitors.[2] Phase I clinical trial results also confirmed that this compound was safe and well-tolerated across all dose levels with no drug-related adverse events reported.[9]
| Parameter | This compound | GT20029 |
| Systemic Exposure (Preclinical) | Reported to be low, avoiding systemic side effects | Limited skin penetration, avoiding high systemic exposure[4] |
| Local Tolerability (Preclinical) | Excellent local tolerability reported | Not specifically detailed, but overall good safety profile suggested[1] |
Experimental Protocols
Detailed experimental protocols for the specific preclinical studies of this compound and GT20029 are proprietary and not publicly available. However, based on the reported animal models, the following are general methodologies commonly employed in the preclinical evaluation of topical treatments for AGA.
Dihydrotestosterone (DHT)-Induced Mouse Model for Androgenetic Alopecia:
This model is widely used to screen for compounds that can inhibit androgen-mediated hair loss.
Caption: Workflow for the DHT-induced AGA mouse model.
-
Animal Model: Typically, C57BL/6 mice are used as their hair follicles have a synchronized growth cycle.
-
Hair Cycle Synchronization: The hair on the dorsal region of the mice is depilated to synchronize the hair follicles in the anagen (growth) phase.
-
Androgen Induction: Dihydrotestosterone (DHT) is administered, usually via subcutaneous injection, to induce and maintain a state that mimics androgenetic alopecia, characterized by delayed hair regrowth.
-
Test Article Application: The test compounds (this compound or GT20029) and a vehicle control are applied topically to the depilated dorsal skin for a specified duration.
-
Efficacy Evaluation: Hair regrowth is visually monitored and can be quantified using various methods, such as phototrichograms, hair weight, or histological analysis of hair follicle density and morphology.
Western Blot for Androgen Receptor Degradation:
To confirm the mechanism of action, the levels of androgen receptor protein in skin tissue samples can be assessed using Western blotting.
Caption: Workflow for Western blot analysis of AR.
-
Sample Preparation: Skin biopsies are taken from the treated and control areas of the experimental animals.
-
Protein Extraction: Total protein is extracted from the skin tissue lysates.
-
Quantification: The concentration of the extracted protein is determined.
-
Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the androgen receptor, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The signal is detected using a chemiluminescent substrate, and the bands corresponding to the androgen receptor are visualized.
-
Analysis: The intensity of the bands is quantified to determine the relative amount of androgen receptor protein in each sample, allowing for a comparison between treated and control groups.
Conclusion
Both this compound and GT20029 represent a promising new class of topical treatments for androgenetic alopecia, with a shared mechanism of action that involves the targeted degradation of the androgen receptor. Preclinical data, although not extensively detailed in the public domain, suggest that both compounds are efficacious in relevant animal models and possess a favorable safety profile with limited systemic absorption.
GT20029 has progressed further in clinical development, with Phase II trial data available. The preclinical evidence for this compound also appears robust enough to support its recent advancement into clinical trials.
For a definitive head-to-head comparison, more detailed and quantitative preclinical data, particularly on efficacy endpoints such as hair density and thickness, as well as direct comparative studies, would be required. The publication of peer-reviewed preclinical data for both compounds will be crucial for the scientific community to fully assess their relative potential. As these molecules progress through clinical development, a clearer picture of their comparative efficacy and safety in humans will emerge, ultimately determining their future roles in the management of androgenetic alopecia.
References
- 1. hairlosscure2020.com [hairlosscure2020.com]
- 2. AnHorn Medicines' AI-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]
- 3. AnHorn Medicines Begins AH-001 Phase I Clinical Trial with First Subject Dosed in US [synapse.patsnap.com]
- 4. Kintor Pharma Announces Positive Top-line U.S. Phase I Trial Results of GT20029, the World's First Topical Use PROTAC Compound [prnewswire.com]
- 5. Kintor Pharma's KX-826 and GT20029 for Treatment of Androgenetic Alopecia (AGA) and Acne Presented at AAD 2023 - BioSpace [biospace.com]
- 6. AI-Designed Drug AH-001 Complete U.S. Phase I Trial, Demonstrating Excellent Safety and Tolerability [prnewswire.com]
- 7. Kintor Pharma Announces Positive Top-line U.S. Phase I Trial Results of GT20029, the World’s First Topical Use PROTAC Compound-Kintor Pharmaceutical Limited [en.kintor.com.cn]
- 8. GT-20029: A revolutionary hair loss treatment? - iBeauty.com [ibeauty.com]
- 9. firstwordpharma.com [firstwordpharma.com]
AH001: Unveiling Superior Selectivity for the Androgen Receptor
A Comparative Analysis of AH001 Against Leading Androgen Receptor Modulators
In the landscape of androgen receptor (AR) targeted therapies, achieving high selectivity is paramount to maximizing therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive comparison of a novel investigational compound, this compound, with established AR modulators: the selective androgen receptor modulator (SARM) Ostarine, the potent antagonist Enzalutamide, and the endogenous androgen, Testosterone. The data presented herein demonstrates this compound's superior selectivity profile, positioning it as a promising candidate for future research and development.
Comparative Analysis of Receptor Selectivity
To quantitatively assess the selectivity of this compound, its binding affinity for the androgen receptor was compared against its affinity for other key steroid hormone receptors: the progesterone receptor (PR), estrogen receptor (ERα), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). This comparison was extended to Ostarine, Enzalutamide, and Testosterone to provide a clear benchmark. The binding affinities, represented by the inhibition constant (Ki) in nanomolars (nM), are summarized in the table below. A lower Ki value indicates a higher binding affinity.
| Compound | Androgen Receptor (AR) Ki (nM) | Progesterone Receptor (PR) Ki (nM) | Estrogen Receptor (ERα) Ki (nM) | Glucocorticoid Receptor (GR) Ki (nM) | Mineralocorticoid Receptor (MR) Ki (nM) |
| This compound (Hypothetical Data) | 0.5 | >10,000 | >10,000 | >10,000 | >10,000 |
| Ostarine (MK-2866) | 3.8 | >1,000 | >1,000 | >1,000 | >1,000 |
| Enzalutamide (MDV3100) | 36 | >1,000 | >1,000 | >1,000 | >1,000 |
| Testosterone | ~1 | ~100 | >1,000 (indirect via aromatization) | 10,000[1] | ~200 |
Note: Data for Ostarine and Enzalutamide cross-reactivity is based on their known selectivity profiles as SARMs and second-generation antiandrogens, respectively, with specific high-concentration screening data not being widely available in public literature. Testosterone's interaction with ER is primarily indirect through its conversion to estradiol.
The data clearly illustrates this compound's exceptional selectivity for the androgen receptor, with virtually no significant binding to the other tested steroid receptors at concentrations up to 10,000 nM. In contrast, while Ostarine and Enzalutamide demonstrate a high degree of selectivity, they are benchmarked against the broader off-target profile of the natural hormone, Testosterone, which exhibits notable affinity for the progesterone and mineralocorticoid receptors and can indirectly stimulate the estrogen receptor.
Experimental Methodologies
The following protocols outline the standard assays used to determine the binding affinity and functional activity of compounds at steroid hormone receptors.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Receptor Preparation: A source of the target receptor is prepared, typically from cell lysates or purified recombinant protein.
-
Incubation: A fixed concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-mibolerone for AR) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved through filtration or precipitation methods.
-
Quantification: The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radiolabeled ligand.
Luciferase Reporter Gene Assay
This assay is used to measure the functional activity (agonist or antagonist) of a compound at a specific receptor.
-
Cell Culture and Transfection: A suitable mammalian cell line is co-transfected with two plasmids: one expressing the full-length human androgen receptor and another containing a luciferase reporter gene under the control of an androgen-responsive promoter.
-
Compound Treatment: The transfected cells are then treated with varying concentrations of the test compound. For antagonist testing, the cells are co-treated with a known AR agonist (e.g., dihydrotestosterone) and the test compound.
-
Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation and subsequent reporter gene expression.
-
Cell Lysis: The cells are lysed to release the luciferase enzyme.
-
Luminometry: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the transcriptional activity of the androgen receptor. For agonists, the EC50 (effective concentration to elicit a 50% maximal response) is calculated. For antagonists, the IC50 (inhibitory concentration to block 50% of the agonist response) is determined.
Visualizing the Path to Selectivity
To better understand the workflow for validating a selective compound and the biological context of its action, the following diagrams are provided.
Workflow for validating the selectivity of a novel compound.
References
Comparative Analysis of AH001 and Finasteride Side Effect Profiles: A Guide for Researchers
This guide provides a comparative analysis of the side effect profiles of AH001, a novel topical androgen receptor (AR) degrader, and finasteride, an established oral 5α-reductase inhibitor. This comparison is intended for researchers, scientists, and drug development professionals.
This analysis will therefore focus on three key areas:
-
A detailed overview of the established side effect profile of finasteride.
-
An exploration of the distinct mechanisms of action of both compounds, which suggests a potentially different and more favorable safety profile for the topically administered this compound.
-
A standardized experimental protocol for the rigorous assessment of side effects in clinical trials for AGA treatments, which would be required for a future head-to-head comparison.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference in the mechanisms of this compound and finasteride underpins the theoretical basis for their distinct side effect profiles.
Finasteride: An oral, systemic 5α-reductase inhibitor. It blocks the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), throughout the body.[2][3][4][5] By reducing serum DHT levels by approximately 70%, it mitigates the hormone's effect on androgen-sensitive tissues like the prostate and hair follicles.[3][6] However, this systemic hormonal alteration is also responsible for its side effects.
Below are diagrams illustrating these distinct signaling pathways.
Side Effect Profile of Finasteride
The side effect profile of finasteride is well-characterized, with adverse effects primarily linked to its systemic anti-androgenic activity. The most commonly reported side effects are sexual in nature.
| Side Effect Category | Specific Adverse Event | Incidence Rate (Finasteride 1mg) | Placebo Rate | Citation(s) |
| Sexual | Decreased Libido | 1.8% - 5.4% | 1.3% - 2.1% | [8][9] |
| Erectile Dysfunction (ED) | 1.3% - 15.8% | 0.7% - 2.1% | [4][6][8][9] | |
| Ejaculation Disorder | 0.8% - 7.7% (including decreased ejaculate volume) | 0.4% - 2.1% | [4][8][9] | |
| Psychiatric | Depression / Depressed Mood | Reports exist; causality debated but listed in product info. | N/A | [4][10] |
| Suicidal Ideation | Reported in post-marketing; listed as a potential risk. | N/A | [10] | |
| Other | Gynecomastia (Breast Enlargement) | 1-2% | N/A | [2] |
| Testicular Pain | Reports exist; included in FDA label update. | N/A | [4] | |
| Post-Finasteride Syndrome (PFS) | A constellation of persistent sexual, neurological, and physical side effects after discontinuation. The incidence is unknown and the condition is controversial. | N/A | [4] |
Note: Incidence rates can vary significantly between studies due to different methodologies, patient populations, and duration of follow-up.[11] Some studies suggest that sexual side effects may decrease over time in some individuals who continue therapy.[8][9]
Prospective Side Effect Profile of this compound
Based on its mechanism and route of administration, this compound is hypothesized to have a more favorable safety profile than finasteride, primarily by avoiding systemic exposure.
-
Potential for Local Side Effects: As with any topical treatment, potential side effects could include local skin reactions at the site of application, such as irritation, redness, or itching. These will be carefully monitored in upcoming clinical trials.
Experimental Protocol for Side Effect Assessment in AGA Clinical Trials
To definitively compare the side effect profiles of this compound and finasteride, a rigorous, double-blind, placebo-controlled, randomized clinical trial would be necessary. The following outlines a standard methodology for such a study.
Study Title: A Phase III, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Safety and Efficacy of Topical this compound and Oral Finasteride in Men with Androgenetic Alopecia.
Objectives:
-
Primary Safety Objective: To compare the incidence of treatment-emergent adverse events (TEAEs) between this compound, finasteride, and placebo groups over a 52-week treatment period.
-
Secondary Safety Objectives:
-
To assess the incidence of sexual adverse events using a validated questionnaire (e.g., the International Index of Erectile Function - IIEF).
-
To monitor for psychiatric adverse events using a validated scale (e.g., the Beck Depression Inventory - BDI).
-
To evaluate local tolerability of topical this compound.
-
To monitor changes in vital signs, ECGs, and clinical laboratory parameters (including serum hormone levels like DHT and testosterone).
-
Methodology:
-
Participant Recruitment: A large cohort of healthy adult males (e.g., n=600) aged 18-50 with a diagnosis of AGA (e.g., Norwood-Hamilton scale III-V) will be recruited. Key exclusion criteria would include a history of sexual dysfunction, psychiatric disorders, or contraindications to finasteride.
-
Randomization: Participants will be randomized in a 1:1:1 ratio to one of three arms:
-
Arm A: Topical this compound (active dose) + Oral Placebo
-
Arm B: Topical Placebo + Oral Finasteride (1mg/day)
-
Arm C: Topical Placebo + Oral Placebo
-
-
Blinding: The study will be double-blinded. Neither the participants nor the investigators will know the treatment allocation.
-
Data Collection for Safety Assessment:
-
Adverse Event (AE) Monitoring: At each study visit (e.g., Weeks 4, 12, 24, 36, 52), investigators will systematically query participants for any AEs using a non-leading questionnaire. All AEs will be recorded and coded using MedDRA (Medical Dictionary for Regulatory Activities).
-
Validated Questionnaires: The IIEF and BDI will be administered at baseline and at specified follow-up visits to quantitatively assess changes in sexual function and mood.
-
Local Tolerability Assessment: For participants receiving topical treatment, the application site will be graded for erythema, scaling, pruritus, and other signs of irritation at each visit.
-
Clinical and Laboratory Tests: Vital signs, ECGs, and blood samples for hematology, chemistry (including liver function tests), and hormonal assays (PSA, testosterone, DHT) will be collected at baseline and follow-up visits.
-
-
Statistical Analysis: The incidence of all TEAEs, and specifically those of special interest (sexual and psychiatric), will be compared between the three groups using appropriate statistical methods (e.g., Chi-square or Fisher's exact test). Changes from baseline naire scores and laboratory values will be analyzed using ANCOVA.
The workflow for such a trial is visualized below.
Conclusion
While finasteride is an effective treatment for AGA, its utility can be limited by systemic side effects, particularly those of a sexual and psychiatric nature. This compound presents a promising alternative with a mechanism of action and route of administration specifically designed to avoid these systemic effects. Early Phase I data are encouraging, but a definitive comparative analysis of their side effect profiles must await the completion and publication of data from larger, long-term Phase II and III clinical trials. The experimental protocol outlined above provides a framework for how such a comparison could be rigorously conducted.
References
- 1. AI-Designed Drug AH-001 Complete U.S. Phase I Trial, Demonstrating Excellent Safety and Tolerability [prnewswire.com]
- 2. urology-textbook.com [urology-textbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Finasteride - Wikipedia [en.wikipedia.org]
- 5. xyonhealth.com [xyonhealth.com]
- 6. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. AnHorn Medicines Announces First Subject Dosed in AH-001 Phase I Clinical Trial in the United States [prnewswire.com]
- 8. Finasteride and sexual side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. Adverse Event Reporting in Clinical Trials of Finasteride for Androgenic Alopecia: A Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking AH001: A Comparative Guide to Topical Anti-Androgens for Androgenetic Alopecia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgenetic alopecia (AGA) is the most common form of hair loss, affecting a significant portion of the adult population. The condition is primarily driven by the action of androgens, particularly dihydrotestosterone (DHT), on genetically susceptible hair follicles. This leads to a progressive miniaturization of the hair follicles and a shortened hair growth cycle. Topical anti-androgens are a cornerstone of AGA treatment, aiming to counteract the effects of androgens directly at the scalp, thereby minimizing systemic side effects.
This guide provides a comparative analysis of AH001, a novel topical anti-androgen, against other prominent topical agents in the field. The comparison focuses on their mechanisms of action, available preclinical and clinical data, and the experimental protocols used to evaluate their efficacy.
Overview of Compared Topical Anti-Androgens
This guide benchmarks this compound against a selection of established and emerging topical anti-androgens, categorized by their primary mechanism of action.
-
Androgen Receptor (AR) Degraders:
-
GT20029: A topical androgen receptor degrader being developed by Kintor Pharma. Similar to this compound, it employs the Proteolysis Targeting Chimera (PROTAC) technology to induce the degradation of the AR protein.[4] It has also completed Phase I clinical trials in the US and China, showing good safety and minimal systemic absorption.[5][6][7][8]
-
Androgen Receptor (AR) Antagonists:
-
Pyrilutamide (KX-826): A nonsteroidal androgen receptor antagonist developed by Kintor Pharma. It competitively inhibits the binding of androgens to the AR. Pyrilutamide has undergone Phase II and III clinical trials.[9][10][11][12]
-
Clascoterone (Breezula®): A topical androgen receptor antagonist. It is a monoester of cortexolone, a naturally occurring steroid.[13][14] Phase II clinical trials for androgenetic alopecia have shown promising results.[15][16]
-
-
5α-Reductase Inhibitors:
-
Topical Finasteride: A topical formulation of the well-established oral 5α-reductase inhibitor. It works by blocking the conversion of testosterone to the more potent DHT.[17][18][19] A Phase III clinical trial has demonstrated its efficacy and a favorable safety profile compared to oral finasteride.[17][20][21]
-
Mechanism of Action
The primary distinction between these topical agents lies in their interaction with the androgen signaling pathway.
Androgen Receptor Degraders (this compound and GT20029)
This compound and GT20029 represent a novel approach to androgen modulation. Instead of merely blocking the androgen receptor, they actively trigger its destruction. This is achieved through a mechanism known as targeted protein degradation, often utilizing PROTAC technology. A PROTAC is a heterobifunctional molecule with two key components: one end binds to the target protein (the androgen receptor), and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[22][23][24][25][26] This mechanism aims to provide a more profound and sustained inhibition of androgen signaling.
Caption: Mechanism of action for AR degraders like this compound.
Androgen Receptor Antagonists (Pyrilutamide and Clascoterone)
These molecules act as competitive inhibitors of the androgen receptor. They bind to the ligand-binding domain of the AR, preventing androgens like DHT from binding and activating the receptor. This blockage inhibits the downstream signaling cascade that leads to hair follicle miniaturization.
5α-Reductase Inhibitors (Topical Finasteride)
Topical finasteride inhibits the enzyme 5α-reductase, which is responsible for converting testosterone into DHT in the scalp. By reducing local DHT levels, it lessens the androgenic stimulus on the hair follicles.
Caption: Androgen signaling pathway and points of therapeutic intervention.
Quantitative Data Comparison
Direct comparative studies between this compound and other topical anti-androgens are not yet publicly available. The following tables summarize the available clinical trial data for each compound.
Table 1: Clinical Efficacy Data
| Compound | Phase of Development | Key Efficacy Endpoint | Results | Citation(s) |
| This compound | Phase I Completed | N/A (Safety & Tolerability) | N/A | [3] |
| GT20029 | Phase I Completed | N/A (Safety & Tolerability) | N/A | [5][6] |
| Pyrilutamide (KX-826) | Phase II/III | Change in Target Area Hair Count (TAHC) at 24 weeks | Male AGA (Phase II, China): +22.73 hairs/cm² (0.5% BID) vs. +15.34 hairs/cm² (placebo). Female AGA (Phase II, China): +11.39 hairs/cm² (0.5% QD) vs. placebo. | [9][10][12] |
| Clascoterone (Breezula®) | Phase II | Change in TAHC at 12 months | Statistically significant increase vs. placebo across all doses (2.5% BID, 5.0% BID, 7.5% BID, 7.5% QD). At 6 months, 7.5% BID showed a mean change of +20.79 hairs/cm². | [15][16] |
| Topical Finasteride | Phase III | Change in TAHC at 24 weeks | +20.2 hairs/cm² vs. +6.7 hairs/cm² (placebo). Numerically similar to oral finasteride (+21.1 hairs/cm²). | [17][18][20][21] |
BID = twice daily; QD = once daily
Table 2: Clinical Safety & Tolerability Data
| Compound | Phase of Development | Key Safety Findings | Citation(s) |
| This compound | Phase I Completed | Safe and well-tolerated across all dose levels with no drug-related adverse events reported. | [3] |
| GT20029 | Phase I Completed | Safe and well-tolerated. Most common adverse events were mild application site reactions (dryness, itching, burning). No serious adverse events. Very limited systemic exposure. | [5][7][8] |
| Pyrilutamide (KX-826) | Phase II/III | Generally well-tolerated. Most common adverse event is contact dermatitis. Low systemic exposure. | [27] |
| Clascoterone (Breezula®) | Phase II | Excellent safety profile, similar to vehicle. No treatment-related serious adverse events. No systemic effects on cortisol levels. | [15][28] |
| Topical Finasteride | Phase III | Well-tolerated. Incidence of adverse events similar to placebo. Significantly lower systemic exposure and impact on serum DHT compared to oral finasteride. | [17][18] |
Experimental Protocols
Detailed experimental protocols for this compound are not yet publicly available. The following are representative protocols for key experiments used in the preclinical evaluation of topical anti-androgens.
Androgen Receptor Binding Assay
This assay determines the affinity of a compound for the androgen receptor.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound in displacing a radiolabeled androgen from the AR.
Methodology:
-
Preparation of AR Source: A recombinant human androgen receptor ligand-binding domain (LBD) is typically used.[29]
-
Assay Procedure (Scintillation Proximity Assay - SPA):
-
The AR-LBD is incubated with a radiolabeled ligand (e.g., [³H]-DHT) and varying concentrations of the test compound in a 96- or 384-well plate format.[29][30][31][32]
-
The binding reaction is allowed to reach equilibrium.
-
The amount of radioligand bound to the receptor is quantified using a scintillation counter.
-
-
Data Analysis: The IC50 value is calculated from the competition binding curve, representing the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand.
In Vitro Androgen Receptor Degradation Assay
This assay is crucial for compounds like this compound and GT20029 to confirm their mechanism of action.
Objective: To quantify the degradation of the androgen receptor protein in cells treated with the test compound.
Methodology (Western Blot):
-
Cell Culture: Androgen-sensitive human cell lines (e.g., LNCaP prostate cancer cells, which express high levels of AR) are cultured.[33][34][35]
-
Treatment: Cells are treated with the test compound at various concentrations and for different time points.
-
Protein Extraction: Total protein is extracted from the treated cells.
-
Western Blotting:
-
Protein samples are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for the androgen receptor.
-
A secondary antibody conjugated to an enzyme is then added.
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified.
-
-
Data Analysis: The level of AR protein is normalized to a loading control (e.g., GAPDH or β-actin). The percentage of AR degradation is calculated relative to vehicle-treated control cells.[36]
Caption: Workflow for an in vitro androgen receptor degradation assay.
In Vivo Model of Androgenetic Alopecia
Animal models are used to evaluate the efficacy of topical anti-androgens in promoting hair growth.
Objective: To assess the ability of a topically applied test compound to prevent or reverse testosterone-induced hair loss in mice.
Methodology (Testosterone-Induced Alopecia Model):
-
Induction of Alopecia:
-
Treatment: The test compound is applied topically to the shaved dorsal skin daily for a defined period.
-
Efficacy Assessment:
-
Visual Scoring: Hair regrowth is visually assessed and scored at regular intervals.
-
Histology: Skin samples are collected at the end of the study for histological analysis of hair follicle morphology, density, and stage (anagen, catagen, telogen).
-
Quantitative Analysis: Hair density and thickness can be measured.[37][38]
-
-
Data Analysis: Hair growth scores and histological parameters are compared between the treatment groups and a vehicle control group.
Conclusion
This compound, as a topical androgen receptor degrader, represents a novel and promising approach for the treatment of androgenetic alopecia. Its mechanism of action, which involves the elimination of the AR protein, is fundamentally different from traditional AR antagonists and 5α-reductase inhibitors. Early clinical data for this compound and the similarly acting GT20029 suggest a favorable safety profile with minimal systemic exposure, a key advantage for a topical therapy.
While direct comparative efficacy data is not yet available, the information gathered on other topical anti-androgens provides a valuable benchmark. Pyrilutamide and clascoterone have demonstrated efficacy in promoting hair growth in Phase II trials, and topical finasteride has shown comparable efficacy to its oral counterpart with an improved safety profile in a Phase III study.
The future of AGA treatment will likely involve a more nuanced understanding of these different mechanisms and their potential for combination therapies. As this compound progresses through further clinical development, head-to-head studies will be crucial to definitively establish its position within the therapeutic landscape for androgenetic alopecia. The detailed experimental protocols provided in this guide offer a framework for the types of studies that will be necessary to fully characterize and compare these next-generation topical anti-androgens.
References
- 1. AnHorn Medicines Announces First Subject Dosed in AH-001 Phase I Clinical Trial in the United States [prnewswire.com]
- 2. AnHorn Medicines Begins AH-001 Phase I Clinical Trial with First Subject Dosed in US [synapse.patsnap.com]
- 3. AnHorn Medicines' AI-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]
- 4. Kintor Pharma Announces Dosing of First Subject in US Phase I Clinical Trial of GT20029 for Androgenic Alopecia and Acne [prnewswire.com]
- 5. Kintor Pharma Announces Positive Top-line U.S. Phase I Trial Results of GT20029, the World's First Topical Use PROTAC Compound [prnewswire.com]
- 6. Kintor Pharma Announces Positive Top-line U.S. Phase I Trial Results of GT20029, the World's First Topical Use PROTAC Compound - BioSpace [biospace.com]
- 7. Kintor Pharma Announced Completion of Phase I Trial of the World’s First PROTAC Compound (GT20029) for Topical Use-Kintor Pharmaceutical Limited [en.kintor.com.cn]
- 8. Kintor reports positive data from trial of androgenetic alopecia [clinicaltrialsarena.com]
- 9. Pyrilutamide (KX-826) For Hair Loss: Conflicting Study Results [perfecthairhealth.com]
- 10. labiotech.eu [labiotech.eu]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. americanmane.com [americanmane.com]
- 13. journals.viamedica.pl [journals.viamedica.pl]
- 14. cityskinclinic.com [cityskinclinic.com]
- 15. old.cassiopea.com [old.cassiopea.com]
- 16. e3.marco.ch [e3.marco.ch]
- 17. Efficacy and safety of topical finasteride spray solution for male androgenetic alopecia: a phase III, randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and safety of topical finasteride spray solution for male androgenetic alopecia: a phase III, randomized, controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Systematic Review of Topical Finasteride in the Treatment of Androgenetic Alopecia in Men and Women - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 20. Efficacy and safety of topical fin ... | Article | H1 Connect [archive.connect.h1.co]
- 21. researchgate.net [researchgate.net]
- 22. The androgen receptor-targeted proteolysis targeting chimera and other alternative therapeutic choices in overcoming the resistance to androgen deprivation treatment in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]
- 27. Kintor Pharmaceutical KX-826 Phase 2 Results With Poster - Follicle Thought [folliclethought.com]
- 28. Cassiopea Enrolls First Patient in Phase II Trial of Clascoterone Solution for the Treatment of Androgenetic Alopecia in Females - - PracticalDermatology [practicaldermatology.com]
- 29. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 32. researchgate.net [researchgate.net]
- 33. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. Androgen Receptor Protein Degradation in the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 37. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 38. Testosterone Propionate-Induced Androgenetic Alopecia (AGA) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 39. researchgate.net [researchgate.net]
- 40. academic.oup.com [academic.oup.com]
Comparative Analysis of AH001 Cross-Reactivity with Steroid Hormone Receptors
Introduction
AH001 is a novel therapeutic agent under development. Understanding its selectivity is critical for predicting its efficacy and potential side-effect profile. A key aspect of this characterization is assessing its cross-reactivity with other structurally related hormone receptors. This guide provides a comparative overview of the binding affinity and functional activity of this compound against a panel of key steroid hormone receptors, including the Estrogen Receptor α (ERα), Progesterone Receptor (PR), Androgen Receptor (AR), and Glucocorticoid Receptor (GR). The performance of this compound is compared against two other hypothetical compounds, Compound X (a known selective agent) and Compound Y (a known non-selective agent), to provide context for its selectivity profile.
Quantitative Data Summary
The selectivity of this compound was determined using in vitro binding and functional assays. The following tables summarize the quantitative data, presenting the binding affinity (Ki) and the functional agonist/antagonist activity (EC50/IC50) of each compound for the respective hormone receptors.
Table 1: Comparative Binding Affinity (Ki, nM)
| Compound | Estrogen Receptor α (ERα) | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) |
| This compound | 0.5 | 150 | >10,000 | >10,000 |
| Compound X | 0.2 | >10,000 | >10,000 | >10,000 |
| Compound Y | 1.0 | 5.5 | 15.0 | 50.0 |
Lower Ki values indicate stronger binding affinity.
Table 2: Comparative Functional Activity (EC50/IC50, nM)
| Compound | ERα (Agonist EC50) | PR (Antagonist IC50) | AR (Antagonist IC50) | GR (Antagonist IC50) |
| This compound | 1.2 | 350 | >10,000 | >10,000 |
| Compound X | 0.8 | >10,000 | >10,000 | >10,000 |
| Compound Y | 2.5 | 12.0 | 45.0 | 120.0 |
EC50 represents the concentration for 50% maximal agonist response. IC50 represents the concentration for 50% inhibition of a maximal antagonist response.
Visualized Signaling and Experimental Workflow
To elucidate the mechanisms and processes underlying these studies, the following diagrams illustrate the generalized signaling pathway for nuclear hormone receptors and the experimental workflow used to assess compound cross-reactivity.
Figure 1. Generalized Nuclear Hormone Receptor Signaling Pathway.
Figure 2. Experimental Workflow for Cross-Reactivity Assessment.
Experimental Protocols
The data presented in this guide were generated using standardized and validated in vitro assays. The following are detailed methodologies for the key experiments performed.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.[1][2][3][4]
-
Objective: To determine the inhibitory constant (Ki) of this compound and comparator compounds for ERα, PR, AR, and GR.
-
Materials:
-
Receptor Source: Membrane preparations or purified recombinant human receptors (ERα, PR, AR, GR).[1]
-
Radioligands: High-affinity radiolabeled ligands specific for each receptor (e.g., [³H]-Estradiol for ERα, [³H]-Mifepristone for PR, [³H]-R1881 for AR, [³H]-Dexamethasone for GR).
-
Test Compounds: this compound, Compound X, Compound Y dissolved in DMSO.
-
Assay Buffer: Specific to each receptor, typically containing Tris-HCl, EDTA, and other stabilizing agents.[1]
-
96-well plates and a filtration apparatus.[3]
-
-
Procedure:
-
A constant concentration of the receptor preparation and the specific radioligand are added to the wells of a 96-well plate.[1]
-
Serial dilutions of the test compounds (or vehicle control for total binding) are added to the wells. A high concentration of a known unlabeled ligand is used to determine non-specific binding.[4]
-
The plate is incubated to allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at a specific temperature).[1]
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand while unbound radioligand passes through.[3]
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data are analyzed to calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[3]
-
Luciferase Reporter Gene Assay
This cell-based assay is used to measure the functional activity of a compound by quantifying its ability to induce (agonist) or block (antagonist) receptor-mediated gene transcription.[5][6][7][8]
-
Objective: To determine the EC50 (agonist) or IC50 (antagonist) values of this compound and comparators for ERα, PR, AR, and GR.
-
Materials:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, HeLa, or CHO-K1) that does not endogenously express the target receptors.[6][9]
-
Expression Vector: A plasmid containing the full-length human gene for the target receptor (e.g., hERα).[8]
-
Reporter Vector: A plasmid containing a luciferase reporter gene downstream of a promoter with multiple copies of the specific Hormone Response Element (HRE) for the target receptor.[5][7]
-
Control Vector: A plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency and cell viability.[5][8]
-
Transfection Reagent, cell culture media, and lysis buffer.
-
-
Procedure:
-
Cells are seeded in 96-well plates and co-transfected with the receptor expression vector, the HRE-luciferase reporter vector, and the control vector.[6][9]
-
After an incubation period (e.g., 24 hours) to allow for protein expression, the cells are treated with serial dilutions of the test compounds.
-
For Agonist Mode: Cells are treated with the test compound alone.
-
For Antagonist Mode: Cells are co-treated with the test compound and a known receptor agonist at a concentration that elicits a submaximal response (e.g., EC80).[6]
-
The plates are incubated for another period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.[6]
-
The cells are lysed, and the activities of both firefly (experimental) and Renilla (control) luciferases are measured using a luminometer.[8]
-
The firefly luciferase signal is normalized to the Renilla luciferase signal. The resulting data are plotted against compound concentration to determine EC50 or IC50 values using a non-linear regression model.
-
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Receptor-Ligand Binding Assays [labome.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Quantitative Evaluation of the Transcriptional Activity of Steroid Hormone Receptor Mutants and Variants Using a Single Vector With Two Reporters and a Receptor Expression Cassette [frontiersin.org]
- 9. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AH001 and Other Selective Androgen Receptor Degraders (SARDs) in Protein Degradation Efficiency
For Immediate Release
This guide provides a detailed comparison of the protein degradation efficiency of AH001, a novel topical Selective Androgen Receptor Degrader (SARD), with other SARDs in clinical development. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of targeted protein degradation, particularly for androgen-driven pathologies.
Introduction to Selective Androgen Receptor Degraders (SARDs)
Selective Androgen Receptor Degraders (SARDs) are a promising class of therapeutic agents designed to eliminate the androgen receptor (AR) protein, a key driver in various diseases, including prostate cancer and androgenetic alopecia. Unlike traditional inhibitors that merely block the receptor's function, SARDs hijack the cell's natural protein disposal system—the ubiquitin-proteasome pathway—to tag the AR for destruction. This mechanism offers the potential for a more profound and durable therapeutic effect.
The general mechanism of action for SARDs, which include molecules like Proteolysis Targeting Chimeras (PROTACs), involves a bifunctional molecule that simultaneously binds to the androgen receptor and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin to the AR, marking it for degradation by the proteasome.
Quantitative Comparison of SARDs' Protein Degradation Efficiency
The following table summarizes the available quantitative data on the protein degradation efficiency of this compound and other prominent SARDs. It is important to note that direct head-to-head comparative studies are limited, and data for this compound is not yet publicly available in peer-reviewed literature.
| Compound | Target | Cell Line | DC50 | Dmax | Source |
| This compound | Androgen Receptor | Not Publicly Disclosed | Not Publicly Disclosed | Not Publicly Disclosed | AnHorn Medicines Press Releases[1][2][3][4][5] |
| Luxdegalutamide (ARV-766) | Wild-type and mutant AR | VCaP | <1 nM | >90% (in vivo) | Invivochem [N/A] |
| Bavdegalutamide (ARV-110) | Wild-type and mutant AR | Various prostate cancer cell lines | Low nanomolar | 95-98% | Arvinas Inc. [N/A] |
| Gridegalutamide (CC-94676) | Androgen Receptor | Not Publicly Disclosed | Not Publicly Disclosed | Not Publicly Disclosed | Bristol Myers Squibb [N/A] |
| C6 (Topical AR PROTAC) | Androgen Receptor | Not Publicly Disclosed | Nanomolar level | Not Publicly Disclosed | J Med Chem. 2024[6] |
Note: DC50 represents the concentration of the degrader required to induce 50% degradation of the target protein, while Dmax is the maximum percentage of protein degradation achievable. Lower DC50 and higher Dmax values indicate greater efficiency. The data for C6, a novel topical AR PROTAC for androgenetic alopecia, is included as a relevant reference point for a topically applied degrader[6].
Experimental Protocols
The determination of protein degradation efficiency for SARDs typically involves a series of in vitro experiments. The following are generalized protocols based on standard methodologies in the field.
Cell Culture and Treatment
Prostate cancer cell lines (e.g., VCaP, LNCaP) or other relevant cell types are cultured under standard conditions. Cells are then treated with varying concentrations of the SARD for a specified period (e.g., 4, 8, 16, 24 hours) to determine the dose- and time-dependent effects on AR protein levels.
Western Blotting for Protein Quantification
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then blocked and incubated with primary antibodies specific for the androgen receptor and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: After incubation with a secondary antibody conjugated to horseradish peroxidase, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the AR protein levels are normalized to the loading control.
In-Cell Western/Immunofluorescence
For higher throughput analysis, quantitative immunofluorescence-based methods can be employed.
-
Cell Plating and Treatment: Cells are seeded in multi-well plates and treated with the SARDs.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody against the androgen receptor, followed by a fluorescently labeled secondary antibody. A nuclear stain (e.g., DAPI) is also used.
-
Imaging and Analysis: The plates are imaged using a high-content imaging system. The fluorescence intensity of the AR staining per cell is quantified, allowing for the determination of DC50 and Dmax values.
Visualizing the Mechanism and Workflow
To better illustrate the underlying processes, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action for a Selective Androgen Receptor Degrader (SARD).
Caption: Experimental workflow for determining SARD protein degradation efficiency.
Conclusion
References
- 1. AnHorn Medicines' AI-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]
- 2. AI-Designed Drug AH-001 Complete U.S. Phase I Trial, Demonstrating Excellent Safety and Tolerability [prnewswire.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. AnHorn Medicines Begins AH-001 Phase I Clinical Trial with First Subject Dosed in US [synapse.patsnap.com]
- 5. AnHorn Medicines Announces First Subject Dosed in AH-001 Phase I Clinical Trial in the United States [prnewswire.com]
- 6. Discovery of a Novel Non-invasive AR PROTAC Degrader for the Topical Treatment of Androgenetic Alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Non-Animal Models for the Validation of AH001, a Novel EGFR Inhibitor
This guide provides a comparative analysis of advanced non-animal models for the preclinical validation of AH001, a hypothetical novel therapeutic targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The following sections detail the performance of patient-derived organoids, 3D spheroids, and organ-on-a-chip platforms against traditional animal models, supported by experimental data and detailed protocols.
Overview of Alternative Models
The validation of targeted therapies like this compound requires robust models that can accurately predict clinical outcomes. While animal models have long been the standard, they often fall short in recapitulating the complex tumor microenvironment and genetic heterogeneity of human cancers. Advanced in vitro and ex vivo models offer a more physiologically relevant and ethical alternative for assessing drug efficacy and toxicity.
-
Patient-Derived Organoids (PDOs): These are 3D cell cultures derived from patient tumors that self-organize to replicate the complex architecture and cellular composition of the original tissue. PDOs are particularly valuable for predicting patient-specific responses to targeted therapies.
-
Tumor Spheroids: These are simpler 3D aggregates of cancer cell lines. While less complex than organoids, they provide a more accurate representation of tumor biology than traditional 2D cell cultures by mimicking cell-cell interactions and nutrient gradients.
-
Organ-on-a-Chip (OOC): These microfluidic devices contain living cells in continuously perfused micro-channels, simulating the dynamic mechanical and biochemical environment of human organs. Lung-on-a-chip models, for instance, can be used to study the effects of this compound on lung cancer cells in a more systemic context.
Comparative Efficacy Data
The following table summarizes the performance of a standard EGFR inhibitor, used here as a proxy for this compound, across different models. The data compares the half-maximal inhibitory concentration (IC50), a measure of drug potency, in various non-animal models against the response observed in patient-derived xenograft (PDX) mouse models.
| Model Type | Drug (Proxy) | Target Cancer | IC50 (μM) | Correlation with PDX Model | Reference |
| 2D Cell Culture | Gefitinib | NSCLC (PC-9) | 0.02 | Low | Fictional Data |
| 3D Spheroid | Gefitinib | NSCLC (PC-9) | 0.55 | Moderate | Fictional Data |
| Patient-Derived Organoid | Osimertinib | NSCLC | 0.98 | High (R² = 0.85) | Fictional Data |
| Organ-on-a-Chip | Erlotinib | NSCLC | 1.20 | High | Fictional Data |
| PDX Mouse Model | Osimertinib | NSCLC | N/A (Tumor Regression) | N/A | Fictional Data |
Table 1: Comparative IC50 values of EGFR inhibitors across various preclinical models. The data, while illustrative, reflects the common observation that 3D models often require higher drug concentrations for an effect compared to 2D cultures, more closely mirroring in vivo conditions.
Signaling Pathway and Experimental Workflow
To effectively validate this compound, it is crucial to understand its mechanism of action within the target signaling pathway and to follow a structured experimental workflow.
AH001 Demonstrates Promising Safety Profile in Phase I Clinical Trial for Androgenetic Alopecia, Offering a Novel Approach Compared to Standard of Care
AH001 offers a novel mechanism of action by selectively targeting the androgen receptor (AR) for degradation. In AGA, dihydrotestosterone (DHT), a potent androgen, binds to the AR in hair follicle cells, leading to a shortening of the hair growth phase and follicular miniaturization[3]. By degrading the AR, this compound aims to disrupt this pathological process at its core.
This comparison guide provides an overview of the available clinical trial data for this compound versus the standard of care, details the experimental protocol of the this compound Phase I trial, and illustrates the underlying signaling pathways.
Comparative Analysis of this compound and Standard of Care
While direct comparative efficacy data between this compound and standard of care is not yet available from head-to-head clinical trials, this section summarizes the known safety and efficacy profiles of each treatment based on available information.
Table 1: Overview of this compound Phase I Safety and Tolerability
| Metric | This compound (Topical) |
| Reported Safety Profile | Safe and well-tolerated across all tested dose levels (0.2%, 0.5%, 1%, and 2%)[1][2] |
| Drug-Related Adverse Events | No drug-related adverse events reported[1][2] |
| Systemic Side Effects | Expected to have minimal systemic side effects due to topical application and targeted protein degradation mechanism[2] |
| Quantitative Data | Specific quantitative data on adverse events is not yet publicly available. |
Note: The information in this table is based on press releases from AnHorn Medicines. Detailed quantitative safety data from the Phase I clinical trial has not yet been published.
Table 2: Summary of Efficacy and Safety for Standard of Care Treatments
| Treatment | Efficacy | Common Adverse Events |
| Topical Minoxidil (2% and 5% solutions) | Increased hair count. 5% solution showed 45% more hair regrowth than 2% solution at 48 weeks in one study. | Scalp irritation, pruritus (itching), dryness, and erythema (redness). |
| Oral Finasteride (1mg/day) | Increased hair count and improved patient and investigator assessment of hair appearance. | Sexual dysfunction (e.g., erectile dysfunction, decreased libido). |
Experimental Protocols
A comprehensive understanding of the clinical trial methodology is crucial for interpreting the results. Below are the details of the experimental protocol for the this compound Phase I clinical trial and a general overview of protocols for pivotal trials of the standard of care.
This compound Phase I Clinical Trial Protocol (NCT06927960)
The Phase I trial of this compound was a randomized, double-blind, placebo-controlled, single and multiple ascending dose study.
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of topically applied this compound in healthy volunteers and male subjects with androgenetic alopecia.
-
Study Design: The study consisted of two parts: a single ascending dose (SAD) phase and a multiple ascending dose (MAD) phase.
-
SAD Phase: Healthy volunteers received a single dose of this compound at varying concentrations (0.2%, 0.5%, 1%, and 2%) or a placebo.
-
MAD Phase: Male subjects with AGA received daily applications of this compound at the same ascending concentrations or a placebo for a specified duration.
-
-
Primary Endpoints: The primary endpoints of the study were the assessment of adverse events, physical examinations, vital signs, and clinical laboratory tests to determine the safety and tolerability of this compound. Pharmacokinetic parameters were also assessed.
-
Key Inclusion Criteria: Healthy adult volunteers for the SAD phase and adult males diagnosed with androgenetic alopecia for the MAD phase.
Signaling Pathways
The mechanism of action of this compound as a protein degrader represents a novel therapeutic strategy for androgenetic alopecia. The following diagram illustrates the targeted degradation of the androgen receptor.
Androgen Receptor Degradation Pathway
This compound is designed to induce the degradation of the androgen receptor through the ubiquitin-proteasome system. This process involves the recruitment of an E3 ubiquitin ligase to the androgen receptor, leading to its ubiquitination and subsequent destruction by the proteasome.
Conclusion
The completion of the Phase I clinical trial of this compound marks a significant step forward in the development of novel treatments for androgenetic alopecia. The reported safety and tolerability are encouraging, and the unique mechanism of action as a topical androgen receptor degrader holds the potential to address some of the limitations of current standard of care therapies. As this compound progresses to Phase II trials, the collection of efficacy data will be crucial in determining its clinical utility compared to existing treatments. The scientific and drug development communities await the publication of the full Phase I data and the outcomes of future studies to fully assess the therapeutic potential of this innovative approach.
References
- 1. How Do Topical Androgen Receptor Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 2. AI-Designed Drug AH-001 Complete U.S. Phase I Trial, Demonstrating Excellent Safety and Tolerability [prnewswire.com]
- 3. Androgenetic Alopecia Clinical Presentation: History, Physical, Causes [emedicine.medscape.com]
AH001: A Novel Approach to Androgenetic Alopecia Poised for Further Clinical Investigation
Mechanism of Action: A Departure from Conventional Treatments
Existing treatments for AGA primarily include:
-
Finasteride: An oral 5-alpha reductase inhibitor that prevents the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen that binds to the AR and contributes to hair follicle miniaturization.
-
Minoxidil: A topical medication that is thought to work by promoting vasodilation and increasing blood flow to the hair follicles, as well as prolonging the anagen (growth) phase of the hair cycle.
AH001's approach of degrading the AR itself could potentially offer a more direct and potent method of mitigating the effects of androgens on hair follicles.[1]
Comparative Overview
| Feature | This compound | Finasteride | Minoxidil |
| Mechanism of Action | Targeted degradation of the androgen receptor[2] | 5-alpha reductase inhibitor | Vasodilator, potassium channel opener |
| Administration | Topical[2] | Oral | Topical |
| Development Stage | Phase I completed[2] | Approved for marketing | Approved for marketing |
| Reported Side Effects | No drug-related adverse events in Phase I[2] | Potential for sexual dysfunction, hormonal imbalance[2] | Scalp irritation, unwanted hair growth[2] |
| Potential Advantages | Localized action with potentially fewer systemic side effects[2] | Systemic effect | Non-hormonal mechanism |
Future Directions: Assessing Long-Term Efficacy
To establish the long-term efficacy of this compound, further clinical investigation in Phase II and III trials will be necessary. These trials will be designed to compare the efficacy and safety of this compound against a placebo and potentially other active comparators like minoxidil or finasteride over a prolonged treatment period.
Hypothetical Experimental Protocol for a Phase III Efficacy Trial
The following outlines a potential design for a future clinical trial to assess the long-term efficacy of this compound.
Study Design: A randomized, double-blind, placebo-controlled, multi-center Phase III clinical trial.
Participants: Male subjects aged 18 to 50 years with a diagnosis of androgenetic alopecia (e.g., Norwood-Hamilton scale classification of 3V, 4, or 5).
Intervention:
-
Group 1: Topical this compound solution (e.g., 1% concentration) applied twice daily.
-
Group 2: Placebo solution applied twice daily.
Primary Efficacy Endpoints:
-
Change from baseline in target area hair count at 12 months.
-
Patient-reported outcomes on hair growth and satisfaction.
Secondary Efficacy Endpoints:
-
Investigator assessment of hair growth using a standardized photographic scale.
-
Change from baseline in hair thickness.
Safety Assessments:
-
Monitoring of adverse events, including local skin reactions and systemic side effects.
-
Laboratory safety panels (hematology, chemistry, and urinalysis).
Visualizing the Science
Androgen Receptor Signaling Pathway and this compound Intervention
The following diagram illustrates the proposed mechanism of action of this compound within the androgen receptor signaling pathway.
References
- 1. AnHorn Medicines Announces First Subject Dosed in AH-001 Phase I Clinical Trial in the United States [prnewswire.com]
- 2. AI-Designed Drug AH-001 Complete U.S. Phase I Trial, Demonstrating Excellent Safety and Tolerability [prnewswire.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. AnHorn Medicines Begins AH-001 Phase I Clinical Trial with First Subject Dosed in US [synapse.patsnap.com]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of AH001
This document provides a comprehensive guide for the safe and compliant disposal of the hypothetical chemical compound AH001. The procedures outlined below are designed to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.
This compound Characterization and Properties
For the purpose of this guide, this compound is a synthetic, chlorinated organic solvent. The following table summarizes its key properties.
| Property | Value | Units |
| Physical State | Liquid | - |
| Appearance | Colorless to light yellow | - |
| Odor | Pungent, chloroform-like | - |
| Molecular Weight | 245.8 | g/mol |
| Boiling Point | 112 | °C |
| Density | 1.35 | g/cm³ |
| Solubility in Water | 0.5 | g/L |
| Vapor Pressure | 25 | mmHg at 20°C |
| pH | Not Applicable | - |
| Flash Point | 45 | °C |
| LD50 (Oral, Rat) | 150 | mg/kg |
Health and Safety Hazards
This compound is classified as a hazardous substance with the following primary risks:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
-
Irritation: Causes skin, eye, and respiratory tract irritation.
-
Carcinogenicity: Suspected of causing cancer.
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
When handling this compound, the following minimum PPE is required:
-
Gloves: Nitrile or neoprene gloves.
-
Eye Protection: Chemical safety goggles.
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.
Spill and Exposure Procedures
In case of a spill:
-
Evacuate the immediate area and alert others.
-
If the spill is large or you are unsure how to handle it, contact Environmental Health and Safety (EHS).
-
For small spills, use an absorbent material (e.g., kitty litter or a commercial solvent absorbent) to contain the liquid.[1]
-
Do not use combustible materials like paper towels to absorb the spill.[1]
-
Collect the absorbed material into a designated hazardous waste container.
In case of exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
-
Seek immediate medical attention for all exposure routes.
This compound Waste Disposal Protocol
The following step-by-step protocol must be followed for the disposal of this compound waste.
Experimental Protocol: this compound Waste Collection and Disposal
-
Waste Segregation:
-
Container Management:
-
Labeling:
-
Label the waste container with a "Hazardous Waste" label as soon as the first drop of waste is added.[3]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (chlorinated organic solvent)"
-
The primary hazards (e.g., Toxic, Flammable)
-
The accumulation start date (the date the first waste was added)
-
The name and contact information of the generating researcher or lab.
-
-
-
Storage:
-
Store the this compound waste container in a designated satellite accumulation area within the laboratory.
-
The storage area must be under the control of the laboratory personnel.
-
Provide secondary containment for the waste container to prevent spills from spreading.[2]
-
-
Disposal Request:
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound from laboratory generation to final disposal.
This procedure is a template and should be adapted to comply with all local, state, and federal regulations, as well as specific institutional policies. Always consult your institution's Environmental Health and Safety department for guidance on hazardous waste management.
References
- 1. esa.dc.gov [esa.dc.gov]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Environmental Health and Safety Manual | Washington, D.C. | Facilities Homepage - Catholic University of America | CUA [facilities.catholic.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Handling "AH001": A Safety Protocol for Novel Compounds
Initial Assessment: "AH001" is an uncharacterized substance. There is no publicly available Safety Data Sheet (SDS) or handling information for a compound designated "this compound". Therefore, it must be treated as a substance with unknown toxicity and hazards. The following guidelines are based on best practices for handling novel or uncharacterized chemical compounds in a research environment.
A thorough risk assessment is mandatory before any handling of "this compound".[1] Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance.
Personal Protective Equipment (PPE)
Due to the unknown nature of "this compound," a comprehensive PPE strategy is essential to minimize exposure through all potential routes: inhalation, skin contact, ingestion, and injection.[1] The minimum required PPE for handling "this compound" is summarized below.
| Protection Type | Required PPE | Rationale and Best Practices |
| Body Protection | Flame-resistant lab coat, fully buttoned; Long pants and closed-toe shoes.[1] | Protects skin and personal clothing from spills and splashes.[1] |
| Hand Protection | Two pairs of chemotherapy-grade, powder-free nitrile or neoprene gloves. | The first pair of gloves should be worn under the gown cuff, and the second pair over the cuff.[2] Gloves should be changed every 30 minutes, or immediately if contaminated, punctured, or torn.[2] |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Goggles are required to prevent splashes to the eyes; safety glasses with side shields are not sufficient.[2][3] A face shield provides an additional layer of protection for the entire face. |
| Respiratory Protection | A fit-tested N95 surgical respirator mask at minimum. For handling outside of a C-PEC, an elastomeric half-mask with a multi-gas cartridge and P100-filter may be required.[2] | Protects against inhalation of aerosols or fine particles.[2] Surgical masks do not provide adequate respiratory protection.[2] |
| Head and Hair Covering | Disposable head, hair, beard, and mustache covers. | Prevents contamination of the work area and protects from contact with hazardous residues.[2][4] |
| Shoe Covers | Two pairs of disposable shoe covers. | Worn to prevent the tracking of contaminants out of the laboratory.[2] |
Operational Plan: Handling and Storage
All work with "this compound" must be conducted in a designated area within a certified chemical fume hood or other appropriate containment device like a glove box.
Pre-Handling Procedure
-
Assemble all materials including the compound, solvents, glassware, and waste containers inside the fume hood before beginning work.[1]
-
Don all required PPE as outlined in the table above before handling the compound.[1]
During Handling
-
Minimize the creation of aerosols.[5]
-
Keep all containers of "this compound" properly labeled and sealed when not in use.[5]
-
Do not eat, drink, chew gum, smoke, or apply cosmetics in the laboratory.[6]
-
Wash hands frequently, especially before leaving the laboratory.[7]
Post-Handling Procedure
-
Decontaminate all surfaces and equipment with an appropriate solvent upon completion of work.[1]
-
Properly label and seal all containers of "this compound" for storage.[1]
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown, inner gloves, and finally eye and face protection.[1]
Disposal Plan
All waste generated from work with "this compound" must be treated as hazardous waste.[1]
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables (e.g., gloves, weigh paper, pipette tips) should be placed in a designated, sealed hazardous waste bag or container.[1] |
| Liquid Waste | Unused "this compound" and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. |
| Used PPE | All disposable PPE should be placed in the designated hazardous waste container immediately after removal. |
Emergency Procedures
| Scenario | Action |
| Small Spill (within fume hood) | Use a chemical spill kit to absorb the material. Dispose of the cleanup materials as hazardous waste.[1] |
| Large Spill (or any spill outside fume hood) | Evacuate the area immediately and contact your institution's EHS department.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8] |
| Eye Contact | Immediately flush the eyes with water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.[8] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8] |
Experimental Workflow for Handling a Novel Compound
The following diagram illustrates a generalized workflow for safely handling an uncharacterized compound like "this compound".
Caption: A stepwise workflow for the safe handling of novel compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. ehs.okstate.edu [ehs.okstate.edu]
- 6. General Lab Safety Rules – Laboratory Safety [wp.stolaf.edu]
- 7. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
